molecular formula C56H71N9O23S B1226895 Micafungin

Micafungin

货号: B1226895
分子量: 1270.3 g/mol
InChI 键: PIEUQSKUWLMALL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Micafungin is a semi-synthetic echinocandin antifungal agent derived from the fermentation products of Coleophoma empetri . As a potent and specific inhibitor of the enzyme 1,3-β-D-glucan synthase, this compound disrupts the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall that is absent in mammalian cells . This mechanism of action leads to osmotic instability and eventual lysis of fungal cells . Its fungicidal activity against a broad spectrum of Candida species makes it an invaluable tool for researching invasive candidiasis, candidemia, and disseminated candidiasis . Furthermore, its utility extends to studies of antifungal prophylaxis in immunocompromised research models . Research indicates that the fungicidal action of this compound against Candida albicans is independent of oxidative stress generation and Hog1 pathway signaling, distinguishing its mode of action from other antifungal classes like polyenes . This compound is supplied as a high-purity, lyophilized powder for reconstitution. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H71N9O23S/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEUQSKUWLMALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H71N9O23S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Micafungin's Mechanism of Action on the Fungal Cell Wall: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Micafungin is a semisynthetic lipopeptide antifungal agent belonging to the echinocandin class.[1][2] It is a frontline therapy for invasive fungal infections, particularly those caused by Candida and Aspergillus species.[3][4] The efficacy and favorable safety profile of this compound stem from its unique mechanism of action, which specifically targets the fungal cell wall, a structure absent in mammalian cells.[3][5] This guide provides an in-depth examination of the molecular interactions, cellular consequences, and fungal compensatory responses associated with this compound activity.

Core Mechanism: Inhibition of (1,3)-β-D-Glucan Synthase

The primary target of this compound is the (1,3)-β-D-glucan synthase enzyme complex, an integral component of the fungal cell membrane.[3][6] This enzyme is responsible for catalyzing the synthesis of (1,3)-β-D-glucan, a crucial polysaccharide that constitutes the main structural framework of the fungal cell wall, ensuring its rigidity and osmotic stability.[3][6]

This compound acts as a non-competitive inhibitor of this enzyme complex, specifically targeting the Fks1p subunit.[1][2][7] By binding to this catalytic subunit, this compound effectively halts the polymerization of UDP-glucose into linear (1,3)-β-D-glucan chains.[7][8] This inhibition disrupts the production of a foundational cell wall component, leading to a cascade of detrimental effects on the fungal cell.[3][6] The process is fungicidal against most Candida species but is generally fungistatic against Aspergillus species, a difference attributed to variations in cell wall composition and the relative importance of (1,3)-β-D-glucan.[1][5]

G cluster_membrane Fungal Cell Membrane GS Glucan Synthase (Fks1 Subunit) Glucan (1,3)-β-D-Glucan Polymer GS->Glucan Synthesis UDP_G UDP-Glucose (Substrate) UDP_G->GS Polymerization This compound This compound This compound->GS Non-competitive Inhibition Wall Fungal Cell Wall (Structural Integrity) Glucan->Wall Lysis Osmotic Instability & Cell Lysis Wall->Lysis Loss of Integrity

Figure 1: Core mechanism of this compound action.

Downstream Cellular Effects and Fungal Response

The depletion of (1,3)-β-D-glucan triggers profound structural and physiological consequences for the fungus.

Loss of Cell Wall Integrity

The immediate effect of glucan synthesis inhibition is a weakened cell wall that cannot withstand internal osmotic pressure.[3][6] This leads to observable morphological changes, including abnormal swelling, irregular cell shape, and aberrant septum formation in yeast cells like C. albicans.[1] In filamentous fungi such as A. fumigatus, this compound causes disruption of hyphal tips, leading to blunted growth and hyphal collapse.[1][9] Ultimately, this loss of integrity results in cell lysis and death.[3][6]

Compensatory Chitin Synthesis

Fungi possess robust stress response mechanisms to counteract cell wall damage. A primary compensatory reaction to echinocandin-induced stress is the significant upregulation of chitin synthesis.[10][11] Chitin, another structural polysaccharide, is cross-linked into the cell wall to reinforce it in the absence of sufficient glucan.[12] This response is mediated by several signaling cascades, including the Cell Wall Integrity (CWI) pathway, the calcineurin pathway, and the High Osmolarity Glycerol (HOG) pathway.[10][13][14]

Upon this compound treatment, fungi like C. albicans upregulate the expression of chitin synthase genes (CHS1, CHS2, CHS3, CHS8) while downregulating certain chitinase genes (CHT2, CHT3) to maximize chitin accumulation.[15] This adaptive remodeling helps the fungus tolerate the drug's effects.[11][16] Furthermore, this stress response leads to the "unmasking" of cell wall components, increasing the surface exposure of both residual β-glucans and the newly synthesized chitin.[17][18]

G cluster_pathways Signaling Pathways This compound This compound Stress CWI Cell Wall Damage (Glucan Depletion) This compound->CWI PKC PKC Pathway (CWI) CWI->PKC Activation Calcineurin Calcineurin Pathway CWI->Calcineurin Activation HOG HOG Pathway CWI->HOG Activation CHS_up Upregulation of Chitin Synthase Genes (CHS1, CHS2, CHS3, CHS8) PKC->CHS_up CHT_down Downregulation of Chitinase Genes (CHT2, CHT3) PKC->CHT_down Calcineurin->CHS_up HOG->CHS_up Chitin Increased Chitin Synthesis & Deposition CHS_up->Chitin CHT_down->Chitin Remodel Cell Wall Remodeling & Reinforcement Chitin->Remodel G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum 1. Prepare Fungal Inoculum (0.5 McFarland) Dilution 2. Prepare Working Suspension (Dilute 1:1000 in RPMI) Inoculum->Dilution Inoculate 4. Add Working Suspension to Drug Dilutions Dilution->Inoculate Drug 3. Serially Dilute this compound in a 96-well Plate Drug->Inoculate Incubate 5. Incubate Plate (35°C, 24-48h) Inoculate->Incubate Read 6. Read Results Visually or with a Plate Reader Incubate->Read MIC 7. Determine MIC (Lowest concentration with significant growth inhibition) Read->MIC

References

Micafungin's Efficacy Against Candida Species Biofilms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Candida species are a leading cause of opportunistic fungal infections in humans, with their ability to form biofilms on both biological and inert surfaces being a major contributor to their pathogenicity and resistance to antifungal agents. These structured communities of yeast and hyphal cells, encased in a self-produced extracellular matrix, exhibit significantly increased resistance to conventional antifungal therapies compared to their planktonic (free-floating) counterparts.[1][2] Micafungin, an echinocandin antifungal, has demonstrated potent activity against Candida species by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[3][4] This guide provides a comprehensive technical overview of this compound's activity against Candida species biofilms, focusing on quantitative data, detailed experimental protocols, and the underlying molecular pathways.

Quantitative Assessment of this compound's Anti-Biofilm Activity

The in vitro efficacy of this compound against Candida biofilms is typically quantified using metrics such as the Sessile Minimum Inhibitory Concentration (SMIC) or the Minimum Biofilm Eradication Concentration (MBEC), which represent the concentrations required to inhibit metabolic activity or kill the cells within a pre-formed biofilm, respectively. The following tables summarize key quantitative data from various studies.

Table 1: this compound Activity Against Candida albicans Biofilms

Biofilm Age (hours)This compound Concentration (mg/L)EffectReference
5Not specifiedImmediate suppression of biofilm growth[5][6]
122Significant and persistent reduction in metabolic activity[7]
24≤ 2SMIC for a significant percentage of strains[8]
248MIC50 for sessile cells[9][10]
1202Significant and persistent reduction in metabolic activity[7]

Table 2: this compound Activity Against Various Candida Species Biofilms

Candida SpeciesThis compound Concentration (mg/L)ObservationReference
C. albicans≥ 2>80% reduction in regrowth of biofilm-forming cells[11]
C. parapsilosis≥ 2>80% reduction in regrowth of biofilm-forming cells[11]
C. glabrataNot specifiedSpecies- and strain-specific activity[8]
C. auris< 0.5Planktonic MIC[12]
C. auris4 - 2048Biofilm MIC[13]
C. auris2 - 32MIC against biofilms (another study)[12]

It is important to note that the activity of this compound can be influenced by the metabolic state of the biofilm, with higher activity often observed against biofilms with high metabolic activity.[9][10][14] Some studies have also reported a "paradoxical growth effect" where higher concentrations of echinocandins, including this compound, can sometimes lead to an apparent increase in fungal growth.[8][15][16][17]

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible assessment of anti-biofilm activity. The following are detailed protocols for key in vitro assays.

Candida Biofilm Formation Assay (96-well plate)

This protocol describes the formation of Candida biofilms in a 96-well microtiter plate, a common platform for high-throughput screening.

Materials:

  • Candida species isolate

  • Yeast Peptone Dextrose (YPD) broth

  • RPMI-1640 medium buffered with MOPS

  • Phosphate-Buffered Saline (PBS)

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Incubator (37°C)

  • Orbital shaker

Procedure:

  • Inoculate a single colony of the Candida isolate into YPD broth and incubate overnight at 30°C with shaking.

  • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in RPMI-1640 medium.

  • Adjust the cell density to 1 x 10^6 cells/mL in RPMI-1640.

  • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Incubate the plate at 37°C for a specified period (e.g., 24 hours) to allow for biofilm formation. For studies on mature biofilms, incubation can be extended to 48 hours or longer.

XTT Reduction Assay for Metabolic Activity

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay is a colorimetric method used to quantify the metabolic activity of biofilm cells, which serves as an indicator of cell viability.

Materials:

  • Pre-formed Candida biofilms in a 96-well plate

  • XTT sodium salt

  • Menadione or Phenazine methosulfate (PMS)

  • PBS

  • Microplate reader

Procedure:

  • Prepare a stock solution of XTT in PBS (e.g., 1 mg/mL).

  • Prepare a stock solution of menadione or PMS in a suitable solvent (e.g., acetone or water).

  • Immediately before use, prepare the XTT/menadione working solution. The final concentrations can be optimized, but a common starting point is 0.25-0.75 mg/mL XTT and 1 µM menadione.[18][19]

  • Carefully remove the medium from the wells containing the biofilms and wash gently with PBS to remove non-adherent cells.

  • Add the XTT/menadione working solution to each well.

  • Incubate the plate in the dark at 37°C for a period of 30 minutes to 3 hours.[20][21] The incubation time may need optimization depending on the Candida species and biofilm density.

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.[19]

Crystal Violet Assay for Biofilm Biomass

The crystal violet assay is used to quantify the total biomass of the biofilm, including cells and the extracellular matrix.

Materials:

  • Pre-formed Candida biofilms in a 96-well plate

  • Crystal violet solution (0.1% to 1% w/v in water)

  • PBS

  • 95% Ethanol or 33% Acetic Acid

  • Microplate reader

Procedure:

  • Carefully remove the medium from the wells and wash the biofilms with PBS.

  • Allow the plates to air dry.

  • Add the crystal violet solution to each well and incubate at room temperature for 15-45 minutes.[20]

  • Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Add a solvent (e.g., 95% ethanol or 33% acetic acid) to each well to solubilize the bound crystal violet.

  • Incubate for a short period to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 570-595 nm using a microplate reader.[22]

Visualizing Experimental and Biological Processes

Diagrams are provided below to illustrate key experimental workflows and biological pathways relevant to the study of this compound's anti-biofilm activity.

Experimental_Workflow Experimental Workflow for Assessing this compound's Anti-Biofilm Activity cluster_prep Preparation cluster_biofilm Biofilm Formation cluster_treatment This compound Treatment cluster_quantification Quantification start Candida Isolate culture Overnight Culture (YPD, 30°C) start->culture wash Cell Washing (PBS) culture->wash resuspend Resuspension & Standardization (RPMI-1640, 1x10^6 cells/mL) wash->resuspend plate Inoculate 96-well Plate resuspend->plate incubate_biofilm Incubate (37°C, 24-48h) plate->incubate_biofilm add_this compound Add this compound Dilutions incubate_biofilm->add_this compound incubate_treatment Incubate (24h) add_this compound->incubate_treatment wash_post_treatment Wash Biofilms (PBS) incubate_treatment->wash_post_treatment xtt_assay XTT Assay (Metabolic Activity) wash_post_treatment->xtt_assay cv_assay Crystal Violet Assay (Biomass) wash_post_treatment->cv_assay read_plate Measure Absorbance xtt_assay->read_plate cv_assay->read_plate

Caption: Workflow for evaluating this compound's effect on Candida biofilms.

Candida_Biofilm_Formation Signaling Pathways in Candida albicans Biofilm Formation cluster_initiation Initiation Phase cluster_development Development Phase cluster_maturation Maturation Phase cluster_signaling Key Regulators Adherence Adherence of Yeast Cells to Surface Proliferation Yeast Proliferation Adherence->Proliferation Hyphal_Formation Yeast-to-Hyphae Transition Proliferation->Hyphal_Formation Matrix Extracellular Matrix Production Hyphal_Formation->Matrix Mature_Biofilm Mature Biofilm Matrix->Mature_Biofilm Ras1_cAMP_PKA Ras1/cAMP/PKA Pathway Efg1 Efg1 Ras1_cAMP_PKA->Efg1 MAPK MAPK Pathway (Cek1) MAPK->Efg1 Efg1->Hyphal_Formation promotes

Caption: Key signaling pathways regulating C. albicans biofilm development.

Micafungin_Mechanism This compound's Mechanism of Action on Candida Biofilms This compound This compound Glucan_Synthase β-(1,3)-D-glucan Synthase This compound->Glucan_Synthase inhibits Glucan_Synthesis β-(1,3)-D-glucan Synthesis This compound->Glucan_Synthesis blocks Glucan_Synthase->Glucan_Synthesis catalyzes Cell_Wall Fungal Cell Wall Glucan_Synthesis->Cell_Wall is essential for Osmotic_Instability Osmotic Instability Glucan_Synthesis->Osmotic_Instability depletion leads to Cell_Lysis Cell Lysis Osmotic_Instability->Cell_Lysis Biofilm_Disruption Biofilm Disruption Cell_Lysis->Biofilm_Disruption

Caption: Mechanism of this compound's action on Candida cells within a biofilm.

Mechanism of Action and Resistance

This compound's primary mechanism of action is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of β-(1,3)-D-glucan.[3][4] This polysaccharide is a major structural component of the fungal cell wall, and its depletion leads to osmotic instability and ultimately, cell lysis.[4] This fungicidal activity is particularly effective against the actively growing cells within a biofilm. Real-time microscopy has shown that this compound can suppress biofilm growth almost immediately upon application and can cause the disruption of hyphal cells.[5][6]

Resistance to echinocandins in Candida is primarily associated with mutations in the FKS1 gene, which encodes a subunit of the glucan synthase enzyme.[3] These mutations can alter the drug-binding site, leading to reduced susceptibility. The complex and protected environment of the biofilm can also contribute to phenotypic resistance through mechanisms such as restricted drug penetration by the extracellular matrix and the presence of persister cells.

Conclusion

This compound demonstrates significant in vitro activity against the biofilms of various Candida species, including the highly resistant C. auris. Its efficacy is, however, dependent on factors such as the Candida species, the maturity and metabolic state of the biofilm, and the specific strain's genetic makeup. The standardized protocols outlined in this guide are essential for the continued research and development of anti-biofilm therapies. A deeper understanding of the molecular mechanisms of action and resistance will be critical in optimizing the clinical use of this compound and other antifungals in the treatment of challenging biofilm-associated Candida infections.

References

Micafungin's Antifungal Spectrum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro and in vivo activity of micafungin, an echinocandin antifungal agent. It details its spectrum of activity against key pathogenic fungi, its mechanism of action, and the experimental protocols used to determine its efficacy.

Executive Summary

This compound demonstrates potent antifungal activity against a broad range of pathogenic fungi, most notably Candida and Aspergillus species.[1][2][3] Its unique mechanism of action, the inhibition of (1,3)-β-D-glucan synthase, targets an essential component of the fungal cell wall, resulting in low toxicity to mammalian cells.[1][4][5][6] This makes this compound a critical component in the arsenal against invasive fungal infections, including those resistant to other antifungal classes like azoles and polyenes.[1][2][7]

Mechanism of Action

This compound, like other echinocandins, non-competitively inhibits the (1→3)-β-D-glucan synthase enzyme complex, which is integral to the synthesis of β-(1,3)-D-glucan.[1][5] This polysaccharide is a crucial structural component of the fungal cell wall, responsible for maintaining its integrity and shape.[1][5] By disrupting its production, this compound leads to osmotic instability and cell lysis.[1] This targeted action against a fungal-specific enzyme contributes to its favorable safety profile in humans.[1][4] Against Candida species, this compound generally exhibits fungicidal activity, while against Aspergillus species, it is typically fungistatic.[8]

cluster_fungal_cell Fungal Cell This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) This compound->Glucan_Synthase Inhibits This compound->Glucan_Synthase Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Osmotic_Instability Osmotic Instability & Cell Lysis Glucan_Synthase->Osmotic_Instability Cell_Wall Fungal Cell Wall Glucan_Synthesis->Cell_Wall Maintains Integrity

Mechanism of action of this compound.

In Vitro Spectrum of Activity

This compound's in vitro activity is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) for yeasts and the Minimum Effective Concentration (MEC) for molds. The following tables summarize the quantitative data from various studies.

Activity Against Candida Species

This compound demonstrates potent activity against most Candida species, including those that are resistant to fluconazole.[9][10] However, it shows reduced potency against C. parapsilosis and C. guilliermondii.[1][11]

Fungal SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Candida albicans14760.0150.03≤0.002 - 0.03[11][12][13]
Candida glabrata3560.0150.015≤0.002 - 0.015[11][12][13]
Candida tropicalis2680.030.06≤0.002 - 0.06[11][12][13]
Candida parapsilosis382120.12 - 2[11][12][13]
Candida krusei640.060.12-[11]
Candida guilliermondii450.51-[11]
Candida lusitaniae240.120.25-[11]
Candida kefyr160.060.06-[11]
Activity Against Fluconazole-Resistant Candida Species

This compound retains its potent activity against Candida isolates that have developed resistance to fluconazole.

Fungal SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
C. albicans (Fluconazole-R)41-0.03[9][10]
C. glabrata (Fluconazole-R)110-≤0.015[9][10]
C. krusei (Fluconazole-R)146-0.06[9][10]
All Fluconazole-R Candida spp.3150.030.06[9][10]
Activity Against Aspergillus Species and Other Molds

Against filamentous fungi like Aspergillus, the MEC is the preferred endpoint, as echinocandins induce aberrant hyphal growth rather than complete growth inhibition.[1] this compound is highly active against most Aspergillus species.[12][13]

Fungal SpeciesNumber of IsolatesMEC₅₀ (µg/mL)MEC₉₀ (µg/mL)MEC Range (µg/mL)Reference(s)
Aspergillus fumigatus-0.0080.015≤0.125[1][14]
Aspergillus flavus-0.0080.015-[14]
Aspergillus niger-0.0080.0150.004 - 0.015[12][13][14]
Aspergillus terreus-0.0080.03-[14]
Scedosporium apiospermum36--Low MECs (≤2 µg/mL) for 88.9% of isolates[15]

This compound has limited to no in vitro activity against Zygomycetes (e.g., Mucor, Rhizopus), Fusarium spp., and Cryptococcus neoformans.[15]

Mechanisms of Resistance

The primary mechanism of resistance to echinocandins, including this compound, involves mutations in the FKS genes (FKS1 and FKS2), which encode for subunits of the β-(1,3)-D-glucan synthase enzyme complex.[1][4] These mutations lead to a reduced affinity of the drug for its target enzyme, resulting in elevated MIC values.[1] Cross-resistance among all echinocandins is common in such cases.[4]

In Vivo Efficacy

Animal models of invasive fungal infections are crucial for evaluating the in vivo efficacy of antifungal agents.

Disseminated Candidiasis Models

In murine models of disseminated candidiasis, this compound has demonstrated dose-dependent activity, significantly reducing fungal burden in organs like the kidneys, lungs, and brain.[16][17] Studies have shown its efficacy against both C. albicans and C. glabrata.[8][16] Notably, this compound was highly effective in a neutropenic mouse model against a strain of C. tropicalis that was resistant to both amphotericin B and fluconazole, reducing the colony-forming units (CFU) in tissues to below detectable levels at doses of 2-10 mg/kg.[17][18]

Invasive Aspergillosis Models

In murine models of systemic aspergillosis, this compound has been shown to prolong survival and reduce the fungal burden in the brain and kidneys.[19] A dose of 10 mg/kg was found to be significantly efficacious in these models.[19] Combination therapy of this compound with agents like amphotericin B has also shown promise.[8]

Experimental Protocols

Standardized methodologies for antifungal susceptibility testing are essential for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the most widely accepted protocols.[20][21][22]

CLSI Broth Microdilution Method for Yeasts (M27-A2)

This method is used to determine the MIC of antifungal agents against yeasts.[9][10][11]

cluster_workflow CLSI M27-A2 Workflow Inoculum_Prep Prepare standardized inoculum of yeast (0.5 x 10³ to 2.5 x 10³ cells/mL) Inoculation Inoculate microdilution trays with the yeast suspension Inoculum_Prep->Inoculation Serial_Dilution Perform serial two-fold dilutions of this compound in RPMI 1640 medium Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24 hours Inoculation->Incubation Reading_MIC Read MIC endpoint: Lowest concentration with significant growth reduction (prominent decrease in turbidity) Incubation->Reading_MIC

CLSI M27-A2 experimental workflow.
CLSI Broth Microdilution Method for Molds (M38-A)

For filamentous fungi, this protocol is followed to determine the MEC.[12][13]

  • Inoculum Preparation : A standardized inoculum of fungal conidia is prepared (0.4 x 10⁴ to 5 x 10⁴ conidia/mL).[21]

  • Drug Dilution : Serial two-fold dilutions of this compound are prepared in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation : The wells are inoculated with the fungal suspension.

  • Incubation : Plates are incubated at 35°C for a duration specific to the fungal species (e.g., 48-72 hours for Aspergillus).

  • MEC Determination : The MEC is read microscopically as the lowest drug concentration that leads to the growth of small, aberrant, compact hyphal forms compared to the drug-free control well, which shows long, unbranched hyphae.[15][23]

Conclusion

This compound exhibits a potent and broad spectrum of activity against clinically important Candida and Aspergillus species, including azole-resistant strains.[1][2] Its efficacy is supported by extensive in vitro data and confirmed in various in vivo animal models. Standardized testing methodologies provided by CLSI and EUCAST are crucial for the accurate determination of its activity and for guiding clinical decisions. The detailed data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of antifungal drug development and mycology.

References

The Molecular Architecture of Micafungin's Fungicidal Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micafungin, a member of the echinocandin class of antifungal agents, represents a significant advancement in the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species. Its fungicidal activity against most Candida species and fungistatic effect against Aspergillus species stem from a highly specific mechanism of action that targets the fungal cell wall, a structure absent in mammalian cells, thereby ensuring a favorable safety profile.[1][2] This technical guide provides an in-depth exploration of the molecular basis of this compound's fungicidal activity, detailing its primary mechanism, the resultant cellular stress responses, and the signaling pathways that govern the fungal response to this potent antifungal agent.

Primary Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

The primary molecular target of this compound is the enzyme β-(1,3)-D-glucan synthase, an integral membrane protein complex responsible for the synthesis of β-(1,3)-D-glucan.[1][3] This polysaccharide is a critical structural component of the fungal cell wall, providing it with osmotic stability and rigidity.[1][4] this compound acts as a non-competitive inhibitor of this enzyme complex, leading to a concentration-dependent reduction in the formation of β-(1,3)-D-glucan.[4][5] The depletion of this essential polymer compromises the integrity of the cell wall, rendering the fungal cell susceptible to osmotic stress and leading to cell lysis and death, particularly in yeast-like fungi such as Candida.[1][3] In filamentous fungi like Aspergillus, this inhibition results in aberrant hyphal growth, characterized by excessive branching and disruption of apical tips.[6][7]

Quantitative Assessment of this compound's Antifungal Activity

The in vitro activity of this compound is quantified using standardized methods to determine the Minimum Inhibitory Concentration (MIC) for yeasts and the Minimum Effective Concentration (MEC) for filamentous fungi. The following tables summarize the susceptibility of various fungal pathogens to this compound.

Table 1: In Vitro Activity of this compound against Candida Species

Candida SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
C. albicans1476≤0.015 - 0.1250.0150.03[8]
C. glabrata356≤0.015 - 0.030.0150.015[8]
C. tropicalis268≤0.015 - 0.250.030.06[8]
C. parapsilosis3820.25 - 812[1][8]
C. krusei64≤0.03 - 0.250.060.12[8]
C. guilliermondii450.12 - 80.51[1][8]
C. lusitaniae240.06 - 0.50.120.25[1][8]
Fluconazole-Resistant C. albicans41Not SpecifiedNot Specified0.03[4][9]
Fluconazole-Resistant C. glabrata110Not SpecifiedNot Specified≤0.015[4][9]
Fluconazole-Resistant C. krusei146Not SpecifiedNot Specified0.06[4][9]

Table 2: In Vitro Activity of this compound against Aspergillus Species

Aspergillus SpeciesNumber of IsolatesMEC Range (µg/mL)MEC₅₀ (µg/mL)MEC₉₀ (µg/mL)Reference
A. fumigatus391≤0.007 - 0.0150.0070.015
A. flavus64≤0.007 - 0.0150.0070.015
A. niger46≤0.007 - 0.0150.0070.015
A. terreus25≤0.007 - 0.0150.0070.015

Fungal Stress Response to this compound: The Cell Wall Integrity Pathway

The disruption of cell wall synthesis by this compound induces a significant cellular stress, which in turn activates compensatory signaling pathways. The most prominent of these is the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi that is crucial for maintaining cell wall homeostasis.

CWI Pathway in Candida albicans

In C. albicans, the CWI pathway is initiated by cell surface sensors that detect cell wall stress. This signal is transmitted through the Rho1 GTPase, which then activates Protein Kinase C (Pkc1).[10][11] Pkc1 subsequently triggers a mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of the terminal MAPK, Mkc1.[10][12] Activated Mkc1 translocates to the nucleus to regulate the expression of genes involved in cell wall remodeling and repair.

CWI_Candida This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1) This compound->Glucan_Synthase inhibits Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress induces Rho1 Rho1 Cell_Wall_Stress->Rho1 activates Pkc1 Pkc1 Rho1->Pkc1 activates Bck1 Bck1 Pkc1->Bck1 activates Mkk2 Mkk2 Bck1->Mkk2 activates Mkc1 Mkc1 Mkk2->Mkc1 activates Nuclear_Response Nuclear Response (Cell Wall Repair Gene Expression) Mkc1->Nuclear_Response translocates to nucleus and activates CWI_Aspergillus This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase This compound->Glucan_Synthase inhibits Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress induces RhoA RhoA Cell_Wall_Stress->RhoA activates PkcA PkcA RhoA->PkcA activates Bck1 Bck1 PkcA->Bck1 activates Mkk2 Mkk2 Bck1->Mkk2 activates MpkA MpkA Mkk2->MpkA activates Nuclear_Response Nuclear Response (Cell Wall Repair Gene Expression) MpkA->Nuclear_Response translocates to nucleus and activates Signaling_Overview This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase Inhibition This compound->Glucan_Synthase Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress CWI_Pathway Cell Wall Integrity Pathway (Mkc1/MpkA) Cell_Wall_Stress->CWI_Pathway Strongly Activates Calcineurin_Pathway Calcineurin Pathway (Crz1) Cell_Wall_Stress->Calcineurin_Pathway Activates HOG_Pathway HOG Pathway (Hog1) Cell_Wall_Stress->HOG_Pathway No Significant Activation Cell_Lysis Cell Lysis / Fungicidal Activity Cell_Wall_Stress->Cell_Lysis leads to Cell_Wall_Repair Cell Wall Repair and Chitin Synthesis CWI_Pathway->Cell_Wall_Repair FKS_Expression Compensatory FKS Gene Expression Calcineurin_Pathway->FKS_Expression Experimental_Workflow cluster_MIC MIC/MEC Determination cluster_XTT XTT Viability Assay Inoculum_Prep Inoculum Preparation Drug_Dilution Serial Drug Dilution Inoculum_Prep->Drug_Dilution Incubation Incubation (24-48h, 35°C) Drug_Dilution->Incubation Endpoint_Reading Endpoint Reading (Turbidity/Microscopy) Incubation->Endpoint_Reading Cell_Treatment Fungal Cell Treatment with this compound Washing Washing Step Cell_Treatment->Washing XTT_Addition Addition of XTT-Menadione Washing->XTT_Addition Colorimetric_Reading Colorimetric Reading (~490nm) XTT_Addition->Colorimetric_Reading

References

An In-depth Technical Guide to the Discovery and Synthesis of Micafungin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Micafungin, a prominent member of the echinocandin class of antifungal agents, represents a significant advancement in the treatment of invasive fungal infections. Its unique mechanism of action, targeting the fungal cell wall component β-(1,3)-D-glucan, affords it a high degree of selectivity and a favorable safety profile. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound and its derivatives. It delves into the semi-synthetic origin of this compound from the natural product FR901379, detailing the chemical modifications that led to its enhanced antifungal activity and reduced toxicity. Furthermore, this guide outlines the key experimental protocols for the synthesis of this compound's side chain intermediates, methods for determining its antifungal efficacy, and assays for its primary biological target. The document also presents quantitative data on the in vitro activity of this compound and its analogs, alongside visualizations of the pertinent signaling pathways and experimental workflows, to serve as a valuable resource for researchers in the field of antifungal drug development.

Discovery and Development of this compound

This compound (also known as FK463) is a semi-synthetic lipopeptide antifungal drug that was developed through the chemical modification of a fermentation product from the fungus Coleophoma empetri.[1] The discovery process was driven by the need for new antifungal agents with a novel mechanism of action to combat the rising incidence of invasive fungal infections, particularly in immunocompromised patients.

The journey to this compound began with the discovery of FR901379, a natural product isolated from a microbial culture broth.[2] FR901379 exhibited potent in vivo antifungal activity against Candida albicans and was found to inhibit the synthesis of 1,3-β-glucan, a critical component of the fungal cell wall.[2] However, FR901379 also displayed undesirable hemolytic activity and was less effective against Aspergillus fumigatus.[2]

To address these limitations, a focused medicinal chemistry effort was undertaken to synthesize derivatives of FR901379 with an improved therapeutic profile. This led to the development of FR131535, a derivative with a modified acyl side chain that retained the antifungal potency of the parent compound while significantly reducing its hemolytic activity and broadening its spectrum to include potent anti-Aspergillus activity.[2] Further optimization of the side chain, focusing on disrupting the linearity of the terphenyl lipophilic portion, culminated in the discovery of this compound.[3] this compound demonstrated an excellent balance of potent antifungal activity, reduced toxicity, and favorable pharmacokinetic properties, leading to its selection as a clinical candidate.[3] The industrial production of this compound involves the fermentation of Coleophoma empetri to produce FR901379, followed by enzymatic deacylation and subsequent chemical re-acylation with the optimized side chain.[4][5]

Discovery_and_Development_of_this compound cluster_0 Natural Product Screening cluster_1 Lead Optimization cluster_2 Development FR901379 FR901379 (from Coleophoma empetri) Initial_SAR Initial Structure-Activity Relationship (SAR) Studies FR901379->Initial_SAR Identified Limitations FR131535 FR131535 (Reduced Hemolysis, Anti-Aspergillus Activity) Initial_SAR->FR131535 Synthesis of Derivatives Side_Chain_Optimization Side Chain Optimization (Disruption of Linearity) FR131535->Side_Chain_Optimization Further Refinement This compound This compound (FK463) (Optimized Profile) Side_Chain_Optimization->this compound Discovery of Optimal Candidate Preclinical_Studies Preclinical Studies (Pharmacokinetics, Toxicology) This compound->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval

Discovery and Development Workflow of this compound.

Synthesis of this compound and Its Derivatives

The synthesis of this compound is a semi-synthetic process that begins with the fermentation-derived natural product FR901379. The core of the synthetic strategy involves the enzymatic deacylation of FR901379 to yield the hexapeptide nucleus, followed by the chemical coupling of a synthetically prepared side chain.

Synthesis of the this compound Side Chain Intermediate

The side chain of this compound, 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoic acid, is a key component responsible for its enhanced antifungal activity and reduced toxicity. Its synthesis can be achieved through a multi-step process, as detailed in various patents. A general synthetic route involves the following key transformations:

  • Aldol Condensation: The synthesis often commences with an aldol condensation reaction between a substituted acetophenone (e.g., 4'-pentyloxyacetophenone) and a benzaldehyde derivative (e.g., methyl 4-formylbenzoate) in the presence of a base to form an α,β-unsaturated ketone.

  • Isoxazole Formation: The resulting chalcone is then reacted with a hydroxylamine equivalent, such as N-hydroxy-p-toluenesulfonamide, in the presence of a base to construct the isoxazole ring system.

  • Ester Hydrolysis or Transesterification: The final step typically involves the hydrolysis of the methyl ester to the corresponding carboxylic acid or a transesterification reaction to generate an activated ester suitable for coupling with the peptide core.

Total Synthesis and Purification

While the industrial production of this compound relies on a semi-synthetic approach, total synthesis strategies have also been explored, particularly for the generation of novel analogs. These methods often employ solid-phase peptide synthesis to construct the cyclic hexapeptide core, followed by the coupling of the synthetic side chain and subsequent deprotection and purification steps.

The purification of this compound and its intermediates is a critical aspect of the manufacturing process. Chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC) and column chromatography using various resins, are extensively used to isolate and purify the final product to a high degree of purity.

Mechanism of Action and Signaling Pathways

This compound exerts its antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase, which is encoded by the FKS genes.[6] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide that constitutes a major component of the fungal cell wall.[6] The inhibition of β-(1,3)-D-glucan synthesis compromises the structural integrity of the cell wall, leading to osmotic instability and ultimately cell lysis.[7] The absence of β-(1,3)-D-glucan synthase in mammalian cells accounts for the selective toxicity of echinocandins and their favorable safety profile.

The disruption of the fungal cell wall by this compound triggers a compensatory stress response known as the Cell Wall Integrity (CWI) pathway. This signaling cascade is activated to repair cell wall damage, often by increasing the synthesis of chitin, another key structural polysaccharide in the fungal cell wall. The CWI pathway involves a series of protein kinases that relay the signal from the cell surface to the nucleus, leading to the transcriptional regulation of genes involved in cell wall remodeling.

Fungal_Cell_Wall_Integrity_Pathway cluster_cell_wall Fungal Cell Wall cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p) This compound->Glucan_Synthase inhibits Cell_Wall_Damage Cell Wall Damage This compound->Cell_Wall_Damage Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan synthesizes Chitin Chitin Rho1 Rho1 Cell_Wall_Damage->Rho1 activates Calcineurin Calcineurin Cell_Wall_Damage->Calcineurin activates HOG_Pathway HOG Pathway Cell_Wall_Damage->HOG_Pathway activates PKC1 PKC1 Rho1->PKC1 MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk1/2, Slt2) PKC1->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors Gene_Expression Upregulation of Chitin Synthase Genes Transcription_Factors->Gene_Expression Gene_Expression->Chitin increased synthesis MIC_Assay_Workflow Start Start Fungal_Culture 1. Prepare Fungal Inoculum (0.5 McFarland Standard) Start->Fungal_Culture Plate_Inoculation 3. Inoculate Microtiter Plate (100 µL Inoculum + 100 µL Drug) Fungal_Culture->Plate_Inoculation Drug_Dilution 2. Prepare Serial Dilutions of Test Compound Drug_Dilution->Plate_Inoculation Incubation 4. Incubate at 35°C for 24-48 hours Plate_Inoculation->Incubation MIC_Determination 5. Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination End End MIC_Determination->End

References

The Impact of Micafungin on Aspergillus fumigatus Hyphal Growth: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Micafungin, an echinocandin antifungal agent, demonstrates potent activity against Aspergillus fumigatus by disrupting the integrity of the fungal cell wall. This technical guide provides an in-depth analysis of this compound's effects on the hyphal growth of A. fumigatus, focusing on its mechanism of action, the resultant morphological and ultrastructural changes, and the underlying signaling pathways. Quantitative data on this compound's in vitro activity are presented, along with detailed experimental protocols for the assessment of its antifungal effects. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of fungal pathogens and the development of antifungal therapies.

Introduction

Aspergillus fumigatus is a ubiquitous filamentous fungus and a significant opportunistic pathogen, causing invasive aspergillosis, a life-threatening infection in immunocompromised individuals. The fungal cell wall, a structure absent in human cells, is a prime target for antifungal drug development. This compound, a member of the echinocandin class of antifungals, specifically targets the synthesis of β-1,3-glucan, a critical component of the A. fumigatus cell wall.[1][2] This targeted action leads to a fungistatic effect against Aspergillus species, characterized by the inhibition of hyphal growth and the induction of distinct morphological abnormalities.[2] Understanding the precise effects of this compound on A. fumigatus is crucial for optimizing its clinical use and for the development of novel antifungal strategies.

Mechanism of Action

This compound exerts its antifungal effect by non-competitively inhibiting the enzyme 1,3-β-D-glucan synthase, which is encoded by the FKS1 gene.[2] This enzyme is responsible for the synthesis of β-1,3-glucan, a major structural polysaccharide in the fungal cell wall that is essential for maintaining its shape and osmotic integrity. The inhibition of β-1,3-glucan synthesis leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis, particularly at the actively growing hyphal tips where cell wall synthesis is most active.[2][3]

Morphological and Ultrastructural Effects on Hyphal Growth

Exposure of Aspergillus fumigatus to this compound induces striking and characteristic changes in hyphal morphology. These alterations are concentration-dependent and become more pronounced with increased incubation time.[4]

Key Morphological Changes:

  • Inhibition of Apical Growth: this compound primarily targets the growing hyphal tips, leading to a cessation of normal apical elongation.[4][5]

  • Increased Lateral Branching: As apical growth is inhibited, a compensatory increase in the formation of lateral branches is often observed, resulting in short, stubby, and highly branched hyphae.[2][4]

  • Disruption of Hyphal Tips: The weakened cell wall at the hyphal tips can lead to their disruption and bursting, causing the leakage of cellular contents.[4][6]

  • Hyphal Swelling and Distortion: Hyphae may appear swollen, flattened, and distorted due to the loss of cell wall integrity and osmotic stress.[4][6]

  • Collapse of Whole Hyphae: In some cases, the structural damage is so severe that it leads to the crushing and collapse of the entire hyphal structure.[4]

Ultrastructural Alterations:

Transmission electron microscopy (TEM) has revealed significant changes within the fungal cells upon this compound treatment:

  • Disruption of the Cell Membrane: Damage to the cell wall can secondarily affect the underlying cell membrane.[4]

  • Nuclear and Endoplasmic Reticulum Abnormalities: Partial loss of nuclear membranes and expansion of the endoplasmic reticulum have been observed.[4]

  • Aberrant Septum Formation: this compound can interfere with the normal formation of septa, the cross-walls that divide the hyphae into individual cells.[5]

These morphological and ultrastructural changes collectively contribute to the fungistatic activity of this compound against A. fumigatus.

Quantitative Data: In Vitro Susceptibility

The in vitro activity of this compound against Aspergillus fumigatus is typically determined by measuring the Minimum Effective Concentration (MEC). The MEC is defined as the lowest drug concentration that produces the characteristic morphological changes of short, aberrant, and highly branched hyphae.[2] This endpoint is considered more appropriate for echinocandins than the Minimum Inhibitory Concentration (MIC), which is based on the complete inhibition of visible growth.

Parameter Value (µg/mL) Reference(s)
MEC500.007[7]
MEC900.015[7]
MEC Range≤0.125[2]
MEC for some clinical isolates0.008 - 0.125[1]

MEC50 and MEC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Experimental Protocols

Antifungal Susceptibility Testing (CLSI M38-A2 Broth Microdilution Method)

The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document provides a standardized reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[1][8]

Materials:

  • Aspergillus fumigatus isolate

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • This compound powder

  • Sterile 96-well microtiter plates

  • Spectrophotometer or inverted microscope

Procedure:

  • Inoculum Preparation:

    • Culture the A. fumigatus isolate on potato dextrose agar (PDA) at 35°C for 5-7 days to obtain mature conidia.

    • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4 x 104 to 5 x 104 CFU/mL using a hemocytometer or spectrophotometer.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and perform serial twofold dilutions in RPMI 1640 medium to achieve the desired final concentrations in the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.

    • Include a drug-free growth control well and a sterile control well.

    • Incubate the plates at 35°C for 48-72 hours.

  • Endpoint Determination (MEC):

    • Read the plates using an inverted microscope.

    • The MEC is the lowest concentration of this compound that produces small, rounded, compact, and highly branched hyphae compared to the long, unbranched hyphae in the drug-free growth control well.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Procedure:

  • Sample Preparation:

    • Grow A. fumigatus in the presence and absence of this compound on a suitable substrate (e.g., agar-coated coverslips) within a petri dish.

  • Fixation:

    • Fix the samples with 2.5% glutaraldehyde in 0.1 M phosphate buffer (pH 7.2) for 2 hours at 4°C.

    • Wash the samples three times with the phosphate buffer.

    • Post-fix with 1% osmium tetroxide in the same buffer for 1-2 hours at 4°C.[4]

    • Wash the samples again three times with the phosphate buffer.

  • Dehydration:

    • Dehydrate the samples through a graded series of ethanol (e.g., 30%, 50%, 70%, 90%, and 100%) for 10-15 minutes at each concentration.

  • Drying:

    • Perform critical point drying using liquid CO2.

  • Coating:

    • Mount the dried samples on aluminum stubs and sputter-coat with a thin layer of gold or gold-palladium.

  • Imaging:

    • Observe the samples under a scanning electron microscope.

Transmission Electron Microscopy (TEM) for Ultrastructural Analysis

Procedure:

  • Sample Preparation and Fixation:

    • Follow the same initial steps as for SEM for sample growth and fixation with glutaraldehyde and osmium tetroxide.[4]

  • Dehydration and Infiltration:

    • Dehydrate the fixed samples in a graded ethanol series.

    • Infiltrate the samples with a mixture of resin (e.g., Epon or Spurr's) and ethanol, gradually increasing the resin concentration.

    • Finally, infiltrate with 100% resin.

  • Embedding and Polymerization:

    • Embed the samples in fresh resin in molds and polymerize in an oven at 60°C for 48 hours.

  • Sectioning:

    • Cut ultrathin sections (60-90 nm) using an ultramicrotome with a diamond knife.

    • Collect the sections on copper grids.

  • Staining:

    • Stain the sections with uranyl acetate and lead citrate to enhance contrast.

  • Imaging:

    • Observe the sections under a transmission electron microscope.

Signaling Pathways Involved in this compound Response

The fungal cell wall is a dynamic structure, and its integrity is monitored by complex signaling networks. When the cell wall is damaged by agents like this compound, compensatory signaling pathways are activated to mitigate the stress.

The Cell Wall Integrity (CWI) Pathway

The CWI pathway is a highly conserved MAP kinase (MAPK) cascade that plays a central role in responding to cell wall stress.[2] In A. fumigatus, this pathway is crucial for maintaining cell wall homeostasis.

Key Components:

  • Sensors: Cell surface sensors (e.g., Wsc1, Wsc2, Wsc3, Mid2) detect cell wall stress.[2]

  • Rho1 GTPase: A small GTPase that acts as a central regulator.

  • Protein Kinase C (PkcA): Activated by Rho1, it initiates the MAPK cascade.

  • MAPK Cascade: A series of kinases (Bck1, Mkk2, and MpkA) that sequentially phosphorylate and activate each other.[2]

  • Transcription Factors: The terminal MAPK, MpkA, translocates to the nucleus to activate transcription factors that regulate the expression of genes involved in cell wall synthesis and repair.

CWI_Pathway cluster_nucleus Nucleus This compound This compound Glucan_Synthase β-1,3-Glucan Synthase (Fks1) This compound->Glucan_Synthase inhibits Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress leads to Sensors Cell Surface Sensors (Wsc1, MidA) Cell_Wall_Stress->Sensors activates Rho1 Rho1-GTP Sensors->Rho1 PkcA PkcA Rho1->PkcA Bck1 Bck1 (MAPKKK) PkcA->Bck1 Mkk2 Mkk2 (MAPKK) Bck1->Mkk2 MpkA MpkA (MAPK) Mkk2->MpkA Nucleus Nucleus MpkA->Nucleus translocates to TFs Transcription Factors MpkA->TFs Cell_Wall_Repair Cell Wall Repair Genes (e.g., Chitin Synthases) TFs->Cell_Wall_Repair upregulates

Caption: The Cell Wall Integrity (CWI) signaling pathway in A. fumigatus.

The Calcineurin Pathway

The calcineurin pathway is a calcium-dependent signaling cascade that is also implicated in the response to cell wall stress. It can act in parallel or in concert with the CWI pathway.

Key Components:

  • Calcium Influx: Cell wall stress can trigger an influx of calcium ions (Ca2+) into the cell.

  • Calmodulin: A calcium-binding protein that is activated by increased intracellular Ca2+.

  • Calcineurin: A serine/threonine phosphatase composed of a catalytic subunit (CnaA) and a regulatory subunit (CnaB). It is activated by the Ca2+/calmodulin complex.

  • CrzA: A transcription factor that is dephosphorylated and activated by calcineurin.

  • Target Genes: Activated CrzA translocates to the nucleus and upregulates the expression of genes involved in cell wall biosynthesis, including chitin synthases.[9]

Calcineurin_Pathway cluster_nucleus Nucleus Cell_Wall_Stress Cell Wall Stress Ca_Influx Ca²⁺ Influx Cell_Wall_Stress->Ca_Influx triggers Calmodulin Calmodulin Ca_Influx->Calmodulin activates Calcineurin Calcineurin (CnaA/CnaB) Calmodulin->Calcineurin activates CrzA_P CrzA-P (inactive) Calcineurin->CrzA_P dephosphorylates CrzA CrzA (active) CrzA_P->CrzA Nucleus Nucleus CrzA->Nucleus translocates to Chitin_Synthase_Genes Chitin Synthase Genes CrzA->Chitin_Synthase_Genes upregulates

Caption: The Calcineurin signaling pathway in response to cell wall stress.

Activation of these compensatory pathways, particularly the upregulation of chitin synthesis, can in some cases lead to a phenomenon known as the "paradoxical effect," where at higher concentrations of some echinocandins (more commonly observed with caspofungin than this compound), a resumption of fungal growth is seen.[9][10]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for studying the effects of an antifungal agent on the hyphal morphology of Aspergillus fumigatus.

Experimental_Workflow Start Start Culture Culture A. fumigatus Start->Culture Inoculum Prepare Conidial Inoculum Culture->Inoculum Treatment Treat with this compound (and Control) Inoculum->Treatment Incubate Incubate Treatment->Incubate Susceptibility Susceptibility Testing (MEC Determination) Incubate->Susceptibility Microscopy Microscopic Analysis Incubate->Microscopy Data_Analysis Data Analysis and Interpretation Susceptibility->Data_Analysis SEM SEM Microscopy->SEM TEM TEM Microscopy->TEM SEM->Data_Analysis TEM->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for assessing this compound's effects.

Conclusion

This compound is a potent inhibitor of Aspergillus fumigatus hyphal growth, acting through the specific inhibition of β-1,3-glucan synthesis. This leads to characteristic morphological and ultrastructural damage, ultimately resulting in a fungistatic effect. The fungus can respond to this cell wall stress by activating compensatory signaling pathways, such as the CWI and calcineurin pathways. A thorough understanding of these interactions, facilitated by standardized experimental protocols, is essential for the effective clinical application of this compound and for the future development of novel antifungal therapies targeting the fungal cell wall.

References

The Micafungin Paradox: An In-depth Technical Guide to a Curious Phenomenon in Candida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinocandins, a frontline class of antifungal agents, target the fungal cell wall by inhibiting β-1,3-glucan synthase, an essential enzyme for maintaining cell wall integrity.[1][2] Micafungin, a potent member of this class, generally exhibits fungicidal activity against most Candida species. However, a peculiar and counterintuitive phenomenon known as the "paradoxical effect" or "Eagle effect" has been observed, where some Candida isolates exhibit regrowth at high this compound concentrations while being susceptible at lower concentrations.[1][3] This technical guide provides a comprehensive overview of the paradoxical effect of this compound in Candida, detailing the underlying molecular mechanisms, experimental methodologies to investigate it, and a summary of key quantitative data.

The Paradoxical Effect: A Quantitative Overview

The occurrence of the paradoxical effect with this compound is less frequent compared to caspofungin but has been documented in several Candida species.[2][4][5][6][7][8] The manifestation of this effect is dependent on the specific Candida species and the particular echinocandin used.[1][2][4]

Candida SpeciesThis compoundCaspofunginAnidulafunginReference
C. albicans3% - 14%14% - 60%0% - 40%[1][4][6]
C. tropicalis70%40%20%[4]
C. krusei60%10%0%[4]
C. parapsilosisNot observed90%Not observed[4]
C. glabrataNot observedNot observedNot observed[4]
C. dubliniensis14% - 63%85% - 90%0%[1][9]

Table 1: Frequency of the Paradoxical Effect with Different Echinocandins across Candida Species. The table summarizes the reported frequency of the paradoxical effect for this compound, caspofungin, and anidulafungin in various clinical isolates of Candida species. Frequencies can vary between studies due to differences in testing methodologies (CLSI vs. EUCAST) and the specific isolates tested.[2]

The paradoxical growth is typically observed at this compound concentrations significantly above the Minimum Inhibitory Concentration (MIC).[4] For instance, in C. tropicalis and C. krusei, the effect has been noted at concentrations ranging from 0.5 to 32 µg/ml.[4]

Core Mechanisms of the Paradoxical Effect

The paradoxical growth of Candida in the presence of high this compound concentrations is not due to drug degradation or mutations in the target enzyme, β-1,3-glucan synthase (encoded by FKS genes).[1][3][10] Instead, it is a complex adaptive response involving significant cell wall remodeling and the activation of specific stress signaling pathways.

The Central Role of Chitin Synthesis

The primary compensatory mechanism is a significant increase in the synthesis of chitin, another crucial component of the fungal cell wall.[1][8][11] When β-1,3-glucan synthesis is inhibited by this compound, the cell triggers a stress response that leads to the upregulation of chitin synthases.[1][8] This increased chitin provides structural support to the cell wall, allowing the fungus to survive and even proliferate despite the presence of high concentrations of the antifungal agent.[3][11] The inhibition of chitin synthesis has been shown to eliminate the paradoxical effect, highlighting its critical role.[8]

Key Signaling Pathways

Several interconnected signaling pathways are activated in response to the cell wall stress induced by this compound, leading to the upregulation of chitin synthesis.

  • Cell Wall Integrity (CWI) Pathway: The CWI pathway, mediated by the protein kinase C (PKC) cascade, is a key regulator of cell wall homeostasis.[12] Upon cell wall stress, this pathway is activated, leading to the downstream activation of transcription factors that control the expression of cell wall remodeling genes, including chitin synthases.[8][12]

  • Calcineurin Pathway: The calcineurin pathway, a calcium-dependent signaling cascade, plays a crucial role in stress responses.[12][13] Inhibition of calcineurin has been shown to abolish the paradoxical effect, indicating its importance in mediating this phenomenon.[8][13] Calcineurin signaling contributes to the transcriptional regulation of chitin synthase genes.[13]

  • High Osmolarity Glycerol (HOG) Pathway: The HOG pathway is another stress-activated pathway that has been implicated in the paradoxical effect.[1][8] It works in concert with the CWI and calcineurin pathways to coordinate the compensatory chitin synthesis.[1]

  • Heat Shock Protein 90 (Hsp90): The molecular chaperone Hsp90 is a critical regulator of the calcineurin and PKC signaling pathways.[12][14][15] Hsp90 stabilizes key components of these pathways, and its inhibition leads to increased susceptibility to echinocandins and the abrogation of the paradoxical effect.[1][14][16][17]

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key signaling pathways and their interplay in mediating the paradoxical effect of this compound.

G Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_read Reading and Analysis start Candida Isolate inoculum Prepare Inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) start->inoculum dispense Dispense Inoculum and Drug into Microtiter Plate inoculum->dispense media Prepare RPMI 1640 Medium media->dispense drug Prepare this compound Serial Dilutions (e.g., 0.03 to 256 µg/ml) drug->dispense incubate Incubate at 35°C dispense->incubate read24 Read MIC at 24h (Prominent Decrease in Turbidity) incubate->read24 read48 Read for Paradoxical Effect at 48h read24->read48 define_pe Define Paradoxical Effect: Regrowth at Concentrations ≥2 Dilutions Above MIC read48->define_pe

Figure 1: A generalized workflow for determining the paradoxical effect of this compound using broth microdilution methods, based on CLSI and EUCAST guidelines.[4][7]

G Signaling Pathways in this compound's Paradoxical Effect cluster_stress Cell Wall Stress cluster_pathways Signal Transduction cluster_response Cellular Response This compound High this compound Concentration glucan_synthase β-1,3-Glucan Synthase (Fks1) This compound->glucan_synthase Inhibits glucan_depletion β-1,3-Glucan Depletion glucan_synthase->glucan_depletion pkc PKC Pathway (CWI) glucan_depletion->pkc Activates calcineurin Calcineurin Pathway glucan_depletion->calcineurin Activates hog HOG Pathway glucan_depletion->hog Activates chitin_synthases Upregulation of Chitin Synthases (CHS genes) pkc->chitin_synthases calcineurin->chitin_synthases hog->chitin_synthases hsp90 Hsp90 hsp90->pkc Stabilizes hsp90->calcineurin Stabilizes chitin_increase Increased Chitin Synthesis chitin_synthases->chitin_increase paradoxical_growth Paradoxical Growth chitin_increase->paradoxical_growth

Figure 2: A simplified diagram of the signaling pathways involved in the paradoxical effect of this compound. Cell wall stress induced by high concentrations of this compound activates the CWI, calcineurin, and HOG pathways, which are stabilized by Hsp90. This leads to the upregulation of chitin synthesis, resulting in paradoxical growth.

Experimental Protocols

Investigating the paradoxical effect of this compound requires standardized methodologies. Below are detailed protocols for antifungal susceptibility testing and chitin quantification.

Antifungal Susceptibility Testing for Paradoxical Effect

This protocol is based on the broth microdilution methods described by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][7]

Materials:

  • Candida isolates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound powder

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional, for quantitative reading)

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the Candida isolate on a suitable agar plate and incubate at 35°C for 24 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter plate wells.

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water).

    • Perform serial twofold dilutions of this compound in RPMI 1640 medium to obtain a range of concentrations (e.g., 0.03 to 256 µg/mL).

  • Assay Setup:

    • Dispense 100 µL of each this compound dilution into the wells of a 96-well plate.

    • Add 100 µL of the prepared Candida inoculum to each well.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the microtiter plates at 35°C.

  • Reading and Interpretation:

    • MIC Determination: After 24 hours of incubation, determine the MIC visually as the lowest concentration of this compound that causes a prominent decrease in turbidity compared to the growth control.[4]

    • Paradoxical Effect Assessment: After 48 hours of incubation, visually inspect the wells for regrowth at concentrations above the MIC. The paradoxical effect is defined as growth (increased turbidity) occurring at concentrations at least two dilutions higher than the MIC, with no growth at intermediate concentrations.[4][7] Alternatively, an increase in optical density can be measured spectrophotometrically.[7]

Quantification of Chitin Content

Several methods exist for quantifying chitin content. A commonly used method involves staining with Calcofluor White, a fluorescent dye that binds to chitin, followed by fluorometry or flow cytometry.[18][19]

Materials:

  • Candida cells grown in the presence and absence of this compound

  • Phosphate-buffered saline (PBS)

  • Calcofluor White (CFW) solution (e.g., 10 µg/mL)

  • Fluorometer or flow cytometer

Procedure (Fluorometric Method):

  • Cell Preparation:

    • Grow Candida isolates in RPMI 1640 medium with and without a high concentration of this compound (one that induces paradoxical growth) for 48 hours at 35°C.

    • Harvest the cells by centrifugation.

    • Wash the cells twice with PBS.

    • Resuspend the cells in PBS to a standardized density.

  • Staining:

    • Add Calcofluor White solution to the cell suspension to a final concentration of 1 µg/mL.

    • Incubate in the dark at room temperature for 10-15 minutes.

  • Measurement:

    • Transfer the stained cell suspension to a microplate.

    • Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 435 nm.

  • Analysis:

    • Compare the fluorescence intensity of cells grown with this compound to those grown without the drug. A significant increase in fluorescence indicates a higher chitin content.

Note: For a more detailed, cell-by-cell analysis, flow cytometry can be used instead of a fluorometer.[18][19] Other methods for chitin determination include biochemical assays that measure glucosamine release after acid hydrolysis.[20][21]

Conclusion

The paradoxical effect of this compound in Candida is a complex biological phenomenon driven by a sophisticated stress response mechanism. While less common than with caspofungin, its occurrence, particularly in species like C. tropicalis and C. krusei, warrants consideration in both research and clinical settings. The upregulation of chitin synthesis, orchestrated by the CWI, calcineurin, and HOG signaling pathways and modulated by Hsp90, is the central tenet of this adaptive response. Understanding the intricacies of this effect through standardized experimental protocols is crucial for the continued development and optimal use of echinocandin antifungals. Further research is needed to fully elucidate the clinical implications of the paradoxical effect and to explore potential therapeutic strategies that could counteract this microbial escape mechanism.

References

The Impact of Micafungin on Fungal Cell Membrane Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Micafungin, a member of the echinocandin class of antifungal agents, exerts its primary effect by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This disruption of cell wall integrity leads to a cascade of downstream events, ultimately compromising the fungal cell membrane and leading to cell death. This technical guide provides an in-depth analysis of this compound's impact on fungal cell membrane integrity, detailing the underlying molecular mechanisms, experimental protocols for assessment, and quantitative data from key studies.

Core Mechanism of Action: From Cell Wall Disruption to Membrane Failure

This compound non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is embedded in the fungal cell membrane and is responsible for synthesizing the β-(1,3)-D-glucan polymers that form the structural backbone of the fungal cell wall.[1][2][3] This inhibition leads to a weakened cell wall that is unable to withstand the internal osmotic pressure of the fungal cell, resulting in cell lysis.[2] While the primary target is the cell wall, the terminal event is the loss of cell membrane integrity.

The stress induced by a compromised cell wall triggers the Cell Wall Integrity (CWI) signaling pathway , a conserved MAPK cascade in fungi. This pathway attempts to compensate for the cell wall damage by increasing chitin synthesis. However, under sustained this compound exposure, this compensatory mechanism is often insufficient, leading to apoptotic and necrotic cell death pathways.

CWI_Pathway

Quantitative Assessment of this compound's Impact

The following tables summarize quantitative data on the effects of this compound on various parameters of fungal cell integrity, primarily in Candida species.

ParameterFungal SpeciesThis compound ConcentrationObservationFold Change (vs. Control)Reference(s)
Reactive Oxygen Species (ROS) Accumulation C. albicans (CAS-S)0.25x - 1x MICIncreased ROS levels3.0 - 4.2[4][5]
C. parapsilosis (CAS-S)0.25x - 1x MICIncreased ROS levels4.8 - 5.4[4][5]
Mitochondrial Membrane Potential (ΔΨm) C. albicans (CAS-S)0.25x - 1x MICDepolarization of ΔΨm3.0 - 4.2[4][5]
C. parapsilosis (CAS-S)0.25x - 1x MICDepolarization of ΔΨm4.8 - 5.4[4][5]
DNA Fragmentation (TUNEL Assay) C. albicans (CAS-S)0.25x - 0.5x MICIncreased DNA fragmentation5.5 - 6.6[4]
C. parapsilosis (CAS-S)0.25x - 0.5x MICIncreased DNA fragmentation5.0 - 6.5[4]
Membrane Damage (DiBAC Staining) C. albicans (CAS-S)0.25x - 1x MICIncreased DiBAC uptake2.7 - 6.4[4]
ATP Leakage C. parapsilosis (MICA-S)0.5 - 1 mg/LIncreased extracellular ATPData not quantified as fold change[6]
β-(1,3)-Glucan Exposure C. albicans0.03 µg/mLIncreased surface β-glucan>100-fold increase in fluorescence[5]

CAS-S: Caspofungin-Susceptible; MICA-S: this compound-Susceptible

Experimental Protocols

Detailed methodologies for key experiments to assess this compound's impact on fungal cell integrity are provided below.

Sorbitol Protection Assay for Cell Wall Integrity

This assay determines if an antifungal agent's activity is dependent on the integrity of the fungal cell wall. Sorbitol, an osmotic protectant, can rescue cells with a weakened cell wall from lysis.

Methodology:

  • Preparation of Media: Prepare standard RPMI 1640 medium and RPMI 1640 medium supplemented with 0.8 M sorbitol.

  • Antifungal Dilution: Prepare serial two-fold dilutions of this compound in both standard and sorbitol-supplemented media in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a fungal inoculum of 0.5 x 10³ to 2.5 x 10³ CFU/mL in RPMI 1640 medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control.

  • Interpretation: A significant increase (typically ≥4-fold) in the MIC in the presence of sorbitol indicates that this compound's primary mechanism of action involves disruption of the cell wall.[7][8][9][10]

Propidium Iodide (PI) Staining for Membrane Permeability

Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable indicator of cell membrane integrity.

Methodology:

  • Cell Culture and Treatment: Grow fungal cells to the mid-log phase and treat with various concentrations of this compound for a specified time (e.g., 3 hours). Include untreated and positive (e.g., heat-killed) controls.

  • Cell Harvesting and Washing: Harvest the cells by centrifugation and wash twice with phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in PBS containing 2 µg/mL propidium iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. Cells with compromised membranes will exhibit red fluorescence.[11][12][13]

Rhodamine 123 Staining for Mitochondrial Membrane Potential (ΔΨm)

Rhodamine 123 is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner. A decrease in fluorescence indicates mitochondrial membrane depolarization.

Methodology:

  • Cell Culture and Treatment: Treat fungal cells with this compound as described for PI staining.

  • Cell Harvesting and Washing: Harvest and wash the cells twice with PBS.

  • Staining: Resuspend the cells in PBS containing 10 µM Rhodamine 123.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the fluorescence intensity by flow cytometry (excitation ~488 nm, emission ~520 nm) or a fluorescence microplate reader.[2][5][10][14][15][16]

TUNEL Assay for DNA Fragmentation

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

Methodology:

  • Cell Fixation and Permeabilization: Treat cells with this compound, then fix with 4% paraformaldehyde, and permeabilize with 0.25% Triton X-100 in PBS.

  • TUNEL Reaction: Perform the TUNEL reaction using a commercial kit (e.g., Click-iT™ Plus TUNEL Assay) according to the manufacturer's instructions. This typically involves incubating the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a modified dUTP (e.g., EdU).

  • Detection: Detect the incorporated modified dUTPs using a fluorescent azide that binds to the modified nucleotide via a click reaction.

  • Analysis: Analyze the cells by fluorescence microscopy. An increase in green fluorescence indicates DNA fragmentation.[3][4][8][17][18][19]

Quantification of β-Glucan Exposure

This assay measures the unmasking of β-glucans on the fungal cell surface, which can occur as a result of cell wall damage.

Methodology:

  • Cell Culture and Treatment: Treat fungal cells with this compound.

  • Blocking: Block non-specific binding by incubating the cells in 3% BSA in PBS.

  • Primary Labeling: Incubate the cells with a recombinant human Dectin-1-Fc fusion protein. Dectin-1 is a natural receptor for β-glucan.

  • Secondary Labeling: Wash the cells and incubate with a fluorescently labeled anti-human Fc antibody (e.g., Alexa Fluor 488-conjugated).

  • Analysis: Quantify the fluorescence using a flow cytometer or fluorescence microplate reader.[5][20][21][22][23][24][25]

Experimental and Logical Workflows

The following diagrams illustrate the logical relationships in this compound's action and a typical experimental workflow for its analysis.

Micafungin_Action_Workflow

Experimental_Workflow

Conclusion

This compound's potent antifungal activity stems from its targeted inhibition of fungal cell wall synthesis. This primary action initiates a series of events, including the activation of the CWI signaling pathway and the induction of apoptosis, which collectively lead to a catastrophic loss of cell membrane integrity and subsequent cell death. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and to develop novel antifungal strategies that exploit the vulnerabilities of the fungal cell envelope.

References

Structural Analysis of Micafungin Binding to β-(1,3)-Glucan Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Micafungin, a member of the echinocandin class of antifungal agents, effectively targets the fungal cell wall by inhibiting the β-(1,3)-D-glucan synthase enzyme complex. This inhibition disrupts the synthesis of β-(1,3)-D-glucan, a critical component for maintaining the structural integrity of the fungal cell wall, leading to osmotic instability and cell death.[1][2] This technical guide provides a comprehensive overview of the structural and mechanistic insights into the binding of this compound to its target, the FKS1 subunit of glucan synthase. It consolidates quantitative data on inhibition kinetics, details key experimental protocols for studying this interaction, and presents visual representations of the relevant biological pathways and experimental workflows. Recent advancements in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of the fungal 1,3-β-glucan synthase (Fks1), offering unprecedented opportunities to understand its function and inhibition by echinocandins.[3][4][5]

Mechanism of Action

Echinocandins, including this compound, are non-competitive inhibitors of the β-(1,3)-D-glucan synthase.[1][6] This enzyme complex is composed of a catalytic subunit, FKS1, and a regulatory GTPase subunit, Rho1.[7][8] this compound specifically binds to the FKS1 subunit, which is encoded by the FKS1, FKS2, and FKS3 genes.[6][9] This binding event obstructs the synthesis of β-(1,3)-D-glucan chains, which are essential polysaccharides for the fungal cell wall.[10][11] The disruption of the cell wall leads to a cascade of cellular stress responses, ultimately resulting in fungal cell lysis.[1][2]

The inhibition of β-(1,3)-D-glucan synthesis triggers compensatory mechanisms, most notably an increase in chitin synthesis.[1] This stress response is mediated by several signaling pathways, including the Protein Kinase C (PKC) cell integrity pathway, the High-Osmolarity Glycerol (HOG) pathway, and the Ca2+/calcineurin signaling pathway.[1]

Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound against β-(1,3)-glucan synthase and its efficacy against various fungal species have been quantified through various in vitro assays. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Susceptibility of Candida albicans to Echinocandins

CompoundWild-Type MIC (μg/mL)fks1 Mutant MIC (μg/mL)Reference(s)
This compound≤ 0.016≥ 0.5[12][13][14]
Caspofungin≤ 2≥ 2[12][13]
Anidulafungin≤ 0.5≥ 0.5[12][13]

Table 2: Kinetic Parameters of Echinocandin Inhibition of Candida albicans β-(1,3)-D-Glucan Synthase

CompoundWild-Type IC₅₀ (ng/mL)Mutant IC₅₀ (ng/mL)Wild-Type Kᵢ (ng/mL)Mutant Kᵢ (ng/mL)Reference(s)
This compound10 - 50> 10,000Varies with mutation50 to several thousand-fold increase[12][13][15]
Caspofungin10 - 50> 10,000Varies with mutation50 to several thousand-fold increase[12][13][15]
Anidulafungin10 - 50> 10,000Varies with mutation50 to several thousand-fold increase[12][13][15]

Table 3: Specific Activity of Purified FKS1

EnzymeSpecific Activity (nmol min⁻¹ mg⁻¹)Reference(s)
Wild-Type FKS1~824[5]

Structural Insights from Cryo-Electron Microscopy

Recent cryo-EM structures of Saccharomyces cerevisiae 1,3-β-glucan synthase (Fks1) at resolutions as high as 2.47 Å have provided a detailed view of the enzyme's architecture.[3][7][16] These structures reveal a central catalytic region with a glycosyltransferase domain and a transmembrane channel for glucan transport.[3][4] The active site is located at the interface between the cytoplasm and the plasma membrane.[5][17]

Mutations conferring resistance to echinocandins have been identified in specific "hot spot" regions of the FKS1 gene.[12][14][18] These mutations, particularly around Serine 645 in C. albicans Fks1p, are clustered in a region near transmembrane helices 5, 6, and 8.[5][17] The cryo-EM structure of the resistant mutant FKS1(S643P) in S. cerevisiae (equivalent to S645P in C. albicans) reveals altered lipid arrangements in this region, suggesting a mechanism of resistance that involves changes in the local membrane environment.[5][17][19]

Experimental Protocols

β-(1,3)-D-Glucan Synthase Activity Assay (Radiolabel Method)

This protocol is adapted from methodologies used for fungal glucan synthase.[15][20]

Materials:

  • Enzyme Preparation: Purified or microsomal fraction containing glucan synthase.

  • Substrate: UDP-[¹⁴C]-glucose.

  • Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM β-mercaptoethanol, 25% glycerol.

  • Activator: GTPγS (if using Rho1-dependent activation).

  • Test Inhibitor: this compound, serially diluted.

  • Stop Solution: 10% (w/v) Trichloroacetic acid (TCA).

  • Wash Solution: Ethanol.

  • Glass fiber filters and vacuum filtration apparatus.

  • Scintillation fluid and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a microcentrifuge tube, combine the enzyme preparation with the assay buffer and the desired concentration of this compound.

  • Pre-incubate the mixture at 30°C for 5-10 minutes.

  • Initiate the reaction by adding UDP-[¹⁴C]-glucose.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding 10% TCA.[20]

  • Transfer the quenched reaction mixture to a glass fiber filter on a vacuum manifold to collect the insoluble [¹⁴C]-labeled glucan product.

  • Wash the filters with ethanol to remove unincorporated UDP-[¹⁴C]-glucose.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the enzyme activity as the amount of incorporated glucose per unit of time and determine the inhibitory effect of this compound.

Broth Microdilution Assay for Antifungal Susceptibility Testing (MIC Determination)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document.[15][21]

Materials:

  • Fungal Isolate (e.g., Candida albicans).

  • RPMI 1640 medium.

  • 96-well microtiter plates.

  • This compound stock solution.

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ cells/mL in RPMI 1640).

  • Prepare serial two-fold dilutions of this compound in RPMI 1640 in a 96-well plate. A typical concentration range is 16 to 0.03 µg/mL.[21]

  • Add 100 µL of the fungal inoculum to each well containing 100 µL of the this compound dilutions.

  • Include a drug-free well as a positive growth control and a media-only well as a negative control.

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that causes a significant reduction in growth compared to the control. This can be assessed visually or by measuring the optical density at 490-530 nm.[21]

Visualizations

The following diagrams illustrate key concepts related to the structural analysis of this compound binding to glucan synthase.

Micafungin_Mechanism_of_Action This compound This compound GlucanSynthase β-(1,3)-D-Glucan Synthase (FKS1 subunit) This compound->GlucanSynthase Inhibits (Non-competitive) Glucan_Chain β-(1,3)-D-Glucan Elongation GlucanSynthase->Glucan_Chain Catalyzes CellLysis Cell Lysis UDP_Glucose UDP-Glucose UDP_Glucose->GlucanSynthase Substrate CellWall Fungal Cell Wall Integrity Glucan_Chain->CellWall Maintains CellWall->CellLysis Disruption leads to

Caption: Mechanism of action of this compound on fungal cell wall synthesis.

Cell_Wall_Stress_Response This compound This compound Inhibition of Glucan Synthase CellWallStress Cell Wall Stress This compound->CellWallStress PKC_Pathway PKC Pathway CellWallStress->PKC_Pathway HOG_Pathway HOG Pathway CellWallStress->HOG_Pathway Calcineurin_Pathway Ca2+/Calcineurin Pathway CellWallStress->Calcineurin_Pathway Chitin_Synthase Upregulation of Chitin Synthases PKC_Pathway->Chitin_Synthase HOG_Pathway->Chitin_Synthase Calcineurin_Pathway->Chitin_Synthase Chitin_Synthesis Increased Chitin Synthesis Chitin_Synthase->Chitin_Synthesis

Caption: Fungal cell wall stress response pathways activated by this compound.

Glucan_Synthase_Assay_Workflow Start Start: Prepare Reagents Step1 1. Combine Enzyme, Buffer, and this compound Start->Step1 Step2 2. Pre-incubate at 30°C Step1->Step2 Step3 3. Initiate reaction with UDP-[14C]-glucose Step2->Step3 Step4 4. Incubate at 30°C Step3->Step4 Step5 5. Stop reaction with TCA Step4->Step5 Step6 6. Filter to capture [14C]-glucan Step5->Step6 Step7 7. Wash filter Step6->Step7 Step8 8. Scintillation Counting Step7->Step8 End End: Analyze Data Step8->End

Caption: Experimental workflow for the radiolabeled glucan synthase assay.

References

Methodological & Application

Application Notes and Protocols for In-Vitro Susceptibility Testing of Micafungin using CLSI Methods

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Micafungin is an echinocandin antifungal agent that inhibits the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall.[1][2] Determining the in-vitro susceptibility of fungal isolates to this compound is crucial for clinical management, epidemiological surveillance, and drug development. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing to ensure inter-laboratory reproducibility and clinical relevance.[1][3][4][5] This document provides detailed application notes and protocols for the two primary CLSI methods for this compound susceptibility testing against Candida species: Broth Microdilution (BMD) as described in CLSI document M27, and Disk Diffusion as described in CLSI document M44.[6][7][8]

Data Presentation: Quantitative Summaries

Table 1: CLSI this compound MIC Breakpoints for Candida species

The following table summarizes the species-specific clinical breakpoints (CBPs) for this compound minimum inhibitory concentrations (MICs) as established by the CLSI. These breakpoints are used to categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Candida SpeciesSusceptible (S) (µg/mL)Intermediate (I) (µg/mL)Resistant (R) (µg/mL)
C. albicans≤ 0.250.5≥ 1
C. tropicalis≤ 0.250.5≥ 1
C. krusei≤ 0.250.5≥ 1
C. glabrata≤ 0.060.12≥ 0.25
C. parapsilosis≤ 24≥ 8

Data sourced from CLSI guidelines and related studies. It is important to consult the most recent CLSI M60 supplement for the latest breakpoint information.[9][10][11]

Table 2: CLSI Quality Control Ranges for this compound Susceptibility Testing

Quality control (QC) is essential to ensure the accuracy and precision of susceptibility testing. The following table provides the acceptable MIC and zone diameter ranges for the recommended QC strains.

QC StrainMethodAcceptable MIC Range (µg/mL)Acceptable Zone Diameter Range (mm)
C. parapsilosis ATCC 22019Broth Microdilution0.5 - 4N/A
C. krusei ATCC 6258Broth Microdilution0.03 - 0.25N/A
C. parapsilosis ATCC 22019Disk Diffusion (10 µg disk)N/A16 - 25
C. krusei ATCC 6258Disk Diffusion (10 µg disk)N/A18 - 28

QC ranges are subject to change; always refer to the latest CLSI M60 supplement.[12][13]

Table 3: Typical this compound MIC50 and MIC90 Values for Common Candida Species

The following are typical MIC50 and MIC90 values for this compound against common Candida species, providing a general overview of its in-vitro activity. These values can vary based on geographic location and patient populations.

Candida SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
C. albicans0.0150.03
C. glabrata0.0150.015
C. tropicalis0.030.06
C. krusei0.060.12
C. parapsilosis12

Data aggregated from global surveillance studies.[14][15]

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) Susceptibility Testing of this compound (CLSI M27)

This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

1. Materials:

  • This compound powder (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0[3][16]

  • Sterile 96-well U-bottom microtiter plates[3]

  • Sterile, inert containers for dilutions

  • Calibrated pipettes and sterile tips

  • Incubator (35°C)

  • Spectrophotometer (optional, for inoculum standardization)

  • Vortex mixer

  • Fungal isolates and QC strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[13]

2. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1.6 mg/mL in DMSO.

  • Further dilute the stock solution in RPMI 1640 medium to create a working solution. The final concentration of DMSO should not exceed 1%.

3. Preparation of Inoculum:

  • Subculture the fungal isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24 hours to ensure purity and viability.

  • Harvest several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This can be done visually or using a spectrophotometer.

  • Dilute the adjusted inoculum suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[14]

4. Microtiter Plate Preparation and Inoculation:

  • Perform serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plate to achieve final concentrations typically ranging from 0.008 to 8 µg/mL.

  • Inoculate each well (except for the sterility control) with the prepared fungal suspension.

  • Include a growth control well (no drug) and a sterility control well (no inoculum).

5. Incubation:

  • Incubate the microtiter plates at 35°C for 24 hours.[1][14]

6. Reading and Interpretation of Results:

  • Read the plates visually using a reading mirror.

  • The MIC is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control.[14][17]

  • Compare the obtained MIC values to the CLSI breakpoints (Table 1) to categorize the isolate.

  • Ensure that the MICs for the QC strains fall within the acceptable ranges (Table 2).

Protocol 2: Disk Diffusion Susceptibility Testing of this compound (CLSI M44)

This protocol provides a simpler, alternative method for assessing this compound susceptibility.

1. Materials:

  • 10 µg this compound disks

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye[7][12]

  • Sterile petri dishes (150 mm)

  • Sterile swabs

  • Calipers or a ruler for measuring zone diameters

  • Incubator (35°C)

  • Fungal isolates and QC strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[12]

2. Preparation of Inoculum:

  • Prepare the fungal inoculum as described in the BMD protocol (Protocol 1, Step 3).

3. Inoculation and Disk Application:

  • Dip a sterile swab into the adjusted inoculum suspension and rotate it against the side of the tube to remove excess fluid.

  • Inoculate the entire surface of the Mueller-Hinton agar plate by swabbing in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply a 10 µg this compound disk to the center of the inoculated plate.

4. Incubation:

  • Incubate the plates at 35°C for 20-24 hours.[3]

5. Reading and Interpretation of Results:

  • Measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter.

  • Interpret the results based on CLSI-defined zone diameter breakpoints. Note that breakpoints for disk diffusion are species-specific and should be referenced from the most current CLSI M60 supplement.[3][8]

  • Ensure that the zone diameters for the QC strains are within the acceptable ranges (Table 2).

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Fungal Isolate Culture Subculture on SDA (24h, 35°C) Isolate->Culture Inoculum Prepare Inoculum (0.5 McFarland) Culture->Inoculum Dilute_Inoculum Dilute Inoculum in RPMI 1640 Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate Plate Dilute_Inoculum->Inoculate_Plate This compound This compound Stock Solution Serial_Dilution Serial Dilution in Microtiter Plate This compound->Serial_Dilution Serial_Dilution->Inoculate_Plate Incubate Incubate (24h, 35°C) Inoculate_Plate->Incubate Read_MIC Visually Read MIC (50% Inhibition) Incubate->Read_MIC Interpret Interpret using CLSI Breakpoints Read_MIC->Interpret

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Fungal Isolate Culture Subculture on SDA (24h, 35°C) Isolate->Culture Inoculum Prepare Inoculum (0.5 McFarland) Culture->Inoculum Swab_Plate Inoculate Plate with Swab Inoculum->Swab_Plate Agar_Plate Mueller-Hinton Agar Plate Agar_Plate->Swab_Plate Apply_Disk Apply 10µg This compound Disk Swab_Plate->Apply_Disk Incubate Incubate (20-24h, 35°C) Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone Interpret Interpret using CLSI Breakpoints Measure_Zone->Interpret

Caption: Workflow for this compound Disk Diffusion Susceptibility Testing.

References

Protocol for Micafungin minimum inhibitory concentration (MIC) assay.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Determining the In Vitro Susceptibility of Yeasts to Micafungin

Introduction

This compound is an echinocandin antifungal agent that inhibits the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall. Determining the Minimum Inhibitory Concentration (MIC) of this compound against clinically relevant yeast isolates is crucial for guiding therapeutic decisions, monitoring for the emergence of resistance, and in the research and development of new antifungal agents. This document provides a detailed protocol for determining this compound MICs for yeast species, primarily focusing on Candida spp., by the broth microdilution method. This protocol is harmonized with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) in their M27 and M60 documents, and also considers principles from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Method

The broth microdilution method involves challenging a standardized inoculum of a yeast isolate with serial twofold dilutions of this compound in a 96-well microtiter plate. Following a specified incubation period, the plates are examined for fungal growth. The MIC is defined as the lowest concentration of this compound that causes a significant diminution of growth (typically ≥50% inhibition) compared to a drug-free control well.

Key Experimental Protocols

1. Media and Reagent Preparation

  • RPMI 1640 Medium: The standard medium for this assay is RPMI 1640, with L-glutamine, without sodium bicarbonate, and supplemented with 0.2% glucose. It should be buffered to a pH of 7.0 ± 0.1 with 3-(N-morpholino)propanesulfonic acid (MOPS) buffer.[1] The medium can be prepared from powder or purchased as a liquid. Sterilize by filtration.

  • This compound Stock Solution:

    • Obtain this compound powder of known potency.

    • Prepare a stock solution at a concentration of 1280 µg/mL (or a 100x multiple of the highest desired final concentration).

    • This compound for injection can be reconstituted in sterile 0.9% Sodium Chloride or 5% Dextrose solution.[2] For laboratory-grade powder, water is a suitable solvent.

    • Dispense into small aliquots and store at -70°C or colder until use.[3]

  • Quality Control (QC) Strains:

    • Candida parapsilosis ATCC 22019

    • Candida krusei ATCC 6258 Subculture QC strains on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C prior to testing.[4]

2. Inoculum Preparation

  • From a fresh (24-hour) culture on SDA, touch 3-5 colonies (≥1 mm in diameter) with a sterile loop.

  • Suspend the colonies in 3-5 mL of sterile saline (0.85% NaCl).

  • Vortex the suspension for 15-20 seconds to ensure it is homogenous.

  • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a nephelometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Dilute the adjusted suspension 1:1000 in RPMI 1640 medium (e.g., 0.1 mL of suspension into 99.9 mL of medium). This is the working inoculum suspension, which will result in a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

3. Preparation of this compound Dilution Series in a 96-Well Plate

  • Use sterile, U-bottomed 96-well microtiter plates.

  • This protocol describes the preparation for a final concentration range of 0.008 to 4 µg/mL.

  • Add 100 µL of RPMI 1640 medium to wells in columns 2 through 11.

  • Prepare a working solution of this compound at 8 µg/mL in RPMI 1640 medium from the stock solution.

  • Add 200 µL of the 8 µg/mL this compound working solution to the wells in column 1.

  • Perform a serial twofold dilution by transferring 100 µL from the wells in column 1 to the corresponding wells in column 2. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process from column 2 to column 10. After mixing the contents of column 10, discard 100 µL.

  • Column 11 will serve as the growth control (no drug).

  • Column 12 will serve as the sterility control (no inoculum). Add 200 µL of uninoculated RPMI to this column.

  • The wells now contain 100 µL of this compound at twice the final desired concentration.

4. Inoculation and Incubation

  • Add 100 µL of the working inoculum suspension to each well in columns 1 through 11. This brings the final volume in these wells to 200 µL and dilutes the this compound to the final test concentrations.

  • Do not add inoculum to the sterility control wells in column 12.

  • Seal the plates or place them in a container with a moistened paper towel to prevent evaporation.

  • Incubate the plates at 35°C for 24 hours.

5. Reading and Interpreting Results

  • After 24 hours of incubation, examine the plates. The sterility control (column 12) should show no growth. The growth control (column 11) should show adequate turbidity.

  • Using a reading mirror or an inverted plate reader, determine the MIC endpoint.

  • The MIC is the lowest concentration of this compound that produces a prominent decrease in turbidity (a score of ≤2 on a 0-4 scale, which corresponds to approximately ≥50% growth inhibition) compared to the growth control.[5]

  • Record the MIC for the test isolates and the QC strains. The MICs for the QC strains must fall within the acceptable ranges for the results of the test isolates to be considered valid.

Data Presentation

Table 1: Quality Control Ranges for this compound against Reference Strains

Quality Control StrainATCC NumberAcceptable MIC Range (µg/mL)
Candida parapsilosis220190.25 - 2
Candida krusei62580.06 - 0.5

Data based on CLSI M60 document guidelines.

Table 2: Typical this compound MIC50 and MIC90 Values for Common Candida Species

Candida SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
C. albicans0.0150.03
C. glabrata0.0150.015
C. tropicalis0.030.06
C. parapsilosis12
C. krusei0.060.12
C. guilliermondii0.51
C. lusitaniae0.120.25

MIC50 and MIC90 values are the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values are compiled from surveillance studies and may vary by geographic location.[6]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis media_prep Prepare RPMI 1640 Medium dilution Perform Serial Dilutions in 96-Well Plate media_prep->dilution stock_prep Prepare this compound Stock Solution (1280 µg/mL) stock_prep->dilution inoculum_prep Prepare Yeast Inoculum (0.5 McFarland Standard) inoculation Inoculate Plate with Yeast Suspension inoculum_prep->inoculation dilution->inoculation incubation Incubate at 35°C for 24 Hours inoculation->incubation read_plate Read Plate for Growth Inhibition incubation->read_plate determine_mic Determine MIC (≥50% Inhibition) read_plate->determine_mic qc_check Validate with QC Strain Results determine_mic->qc_check

Caption: Experimental workflow for the this compound MIC assay.

signaling_pathway This compound This compound FKS1_complex 1,3-β-D-Glucan Synthase (Fks1p complex) This compound->FKS1_complex inhibits Glucan_synthesis 1,3-β-D-Glucan Synthesis FKS1_complex->Glucan_synthesis catalyzes Cell_wall Fungal Cell Wall Integrity Glucan_synthesis->Cell_wall maintains Cell_lysis Cell Lysis & Fungicidal Effect Cell_wall->Cell_lysis loss leads to

Caption: Mechanism of action of this compound.

References

Application Note and Protocol: Micafungin Time-Kill Assay for Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The time-kill assay is a dynamic method used to assess the pharmacodynamic characteristics of an antimicrobial agent. This application note provides a detailed protocol for performing a time-kill assay to evaluate the in vitro activity of micafungin against Candida albicans. This compound is an echinocandin antifungal that inhibits the synthesis of β-1,3-D-glucan, an essential component of the fungal cell wall, leading to osmotic instability and cell death.[1][2][3][4] Understanding the rate and extent of this compound's fungicidal or fungistatic activity is crucial for preclinical and clinical development, aiding in the determination of optimal dosing regimens and predicting therapeutic efficacy.

This protocol is based on established methodologies to ensure reproducibility and accuracy. The primary endpoint of this assay is the change in the number of viable fungal cells, measured in colony-forming units per milliliter (CFU/mL), over a specified time period. Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[5]

Data Presentation

The quantitative data from a this compound time-kill assay against Candida albicans can be summarized in a structured table for clear comparison of the different this compound concentrations over time.

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (this compound 0.5x MIC)Log10 CFU/mL (this compound 1x MIC)Log10 CFU/mL (this compound 4x MIC)Log10 CFU/mL (this compound 16x MIC)
05.025.015.035.025.01
25.355.154.884.514.23
45.985.424.533.983.12
87.126.154.113.01<2.00
128.056.883.56<2.00<2.00
248.547.532.89<2.00<2.00

Experimental Protocols

Materials
  • Candida albicans isolate (e.g., ATCC 90028)

  • This compound sodium salt

  • Sabouraud Dextrose Agar (SDA) plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile water

  • Sterile polypropylene tubes (15 mL and 50 mL)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Hemocytometer or other cell counting device

  • Incubator (35°C)

  • Shaking incubator (35°C, 150-200 rpm)

  • Sterile pipettes and tips

  • Sterile spreaders

Inoculum Preparation
  • From a fresh 24-48 hour culture of Candida albicans on an SDA plate, select several well-isolated colonies.

  • Suspend the colonies in 5 mL of sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at a wavelength of 530 nm.[6]

  • This stock suspension will be further diluted in the test medium to achieve the desired starting inoculum.

Time-Kill Assay Procedure
  • Prepare a stock solution of this compound in sterile water or another appropriate solvent. Further dilute the stock solution in RPMI 1640 medium to achieve the desired test concentrations (e.g., 0.5x, 1x, 4x, and 16x the Minimum Inhibitory Concentration [MIC]). The MIC should be predetermined using a standardized broth microdilution method.

  • Dispense 9 mL of each this compound concentration and a drug-free growth control into sterile 15 mL polypropylene tubes.

  • Dilute the standardized fungal suspension from the inoculum preparation step into the tubes containing the test medium to achieve a starting inoculum of approximately 1 x 10^5 to 5 x 10^5 CFU/mL.

  • Immediately after inoculation (time 0), and at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours), vortex the tubes and remove a 100 µL aliquot from each tube.

  • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

  • Plate 100 µL of the appropriate dilutions onto SDA plates. The choice of dilutions to plate will depend on the expected killing effect of this compound.

  • Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.

  • Count the number of colonies on the plates that have between 30 and 300 colonies.

  • Calculate the CFU/mL for each time point using the following formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)

  • Convert the CFU/mL values to log10 CFU/mL.

  • Plot the mean log10 CFU/mL against time for each this compound concentration and the growth control to generate time-kill curves.

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_sampling Sampling and Plating cluster_analysis Data Analysis prep_culture 1. Prepare C. albicans Culture prep_inoculum 2. Prepare Inoculum (0.5 McFarland) prep_culture->prep_inoculum inoculation 4. Inoculate this compound Tubes prep_inoculum->inoculation prep_this compound 3. Prepare this compound Dilutions prep_this compound->inoculation incubation 5. Incubate at 35°C with Shaking inoculation->incubation sampling 6. Sample at Time Points (0, 2, 4, 8, 12, 24h) incubation->sampling dilution 7. Perform Serial Dilutions sampling->dilution plating 8. Plate Dilutions on SDA dilution->plating incubation_plates 9. Incubate Plates (24-48h) plating->incubation_plates counting 10. Count Colonies (CFU) incubation_plates->counting calculation 11. Calculate Log10 CFU/mL counting->calculation plotting 12. Plot Time-Kill Curves calculation->plotting

Caption: Experimental workflow of the this compound time-kill assay for Candida albicans.

G This compound This compound glucan_synthase β-(1,3)-D-glucan Synthase (Fks1p) This compound->glucan_synthase Inhibits glucan_synthesis β-(1,3)-D-glucan Synthesis glucan_synthase->glucan_synthesis Catalyzes cell_wall Fungal Cell Wall Integrity glucan_synthesis->cell_wall Maintains osmotic_instability Osmotic Instability cell_wall->osmotic_instability Leads to cell_lysis Cell Lysis and Fungal Death osmotic_instability->cell_lysis Results in

Caption: Signaling pathway of this compound's mechanism of action in Candida albicans.

References

Application Notes and Protocols: Bioluminescence Imaging of Micafungin's Effect on Fungal Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms pose a significant challenge in clinical settings due to their inherent resistance to antifungal agents and the host immune system. Candida albicans and Aspergillus fumigatus are two of the most common fungal pathogens capable of forming robust biofilms on both biological and inert surfaces, leading to persistent and difficult-to-treat infections. Micafungin, an echinocandin antifungal, offers a promising therapeutic strategy by targeting a crucial component of the fungal cell wall. This document provides detailed application notes and protocols for utilizing bioluminescence imaging (BLI) to assess the efficacy of this compound against fungal biofilms. BLI is a non-invasive, real-time imaging modality that allows for the longitudinal monitoring of fungal viability within biofilms, providing a powerful tool for preclinical drug development and microbiological research.[1][2][3]

Mechanism of Action: this compound Against Fungal Biofilms

This compound exerts its antifungal activity by non-competitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex, which is essential for the synthesis of β-glucan, a major structural component of the fungal cell wall.[4][5] This inhibition disrupts cell wall integrity, leading to osmotic instability and ultimately cell death.[4] In the context of a biofilm, this action can compromise the structural integrity of the extracellular matrix and affect the viability of the embedded fungal cells.

In response to the cell wall stress induced by this compound, fungal cells often activate compensatory signaling pathways, such as the cell wall integrity (CWI) pathway.[6][7] This can lead to an increase in chitin synthesis in an attempt to fortify the cell wall.[7] Understanding these mechanisms is crucial for interpreting the effects of this compound on fungal biofilms.

Data Presentation: Efficacy of Echinocandins on Fungal Biofilms

The following tables summarize quantitative data on the effect of echinocandins, including this compound, on fungal biofilms. It is important to note that direct quantitative data from bioluminescence imaging of this compound's effect on Aspergillus fumigatus biofilms is limited in the current literature.

Table 1: In Vivo Efficacy of this compound on Candida albicans Biofilms

Animal ModelFungal StrainTreatmentBioluminescence SignalCatheter Culture (CFU)Reference
Rat Catheter-Related CandidemiaC. albicans SKCA23-ACTgLucThis compound Lock Therapy (0.16 mg/mL)Signal persisted after treatment83.3% positive[8][9]
Rat Catheter-Related CandidemiaC. albicans SKCA23-ACTgLucSystemic this compound (1 mg/kg)Signal persisted after treatment62.5% positive[8][9]
Rat Catheter-Related CandidemiaC. albicans SKCA23-ACTgLucSystemic + Lock TherapySignal persisted after treatment25.0% positive[8][9]
Rat Catheter-Related CandidemiaC. albicans SKCA23-ACTgLucNo TreatmentSignal remained constant75% positive[8][9]

Table 2: In Vitro Efficacy of this compound on Candida Biofilms (Non-BLI Data)

Fungal SpeciesBiofilm AgeThis compound Concentration (mg/L)Metabolic Activity Reduction (%)Reference
C. albicans24 h8 (MIC₅₀)50[10]
C. albicans2 h≤ 2 (SMIC)Not specified[11]
C. glabrata24 h≤ 2 (SMIC)Not specified[11]
C. parapsilosis24 h≤ 2 (SMIC)Not specified[11]

Table 3: In Vivo Efficacy of Other Echinocandins on Aspergillus fumigatus (BLI Data)

Animal ModelFungal StrainTreatmentBioluminescence SignalOutcomeReference
Leukopenic Murine ModelBioluminescent A. fumigatusAnidulafungin (10 mg/kg/day)No significant difference from placebo at high infectious doseDependent on infectious dose[12][13]
Leukopenic Murine ModelBioluminescent A. fumigatusLiposomal Amphotericin B + AnidulafunginNot specified100% survival, prevented pulmonary and sinus infections[12][13]

Experimental Protocols

Protocol 1: In Vitro Bioluminescence Imaging of this compound's Effect on Candida albicans Biofilms

This protocol describes the formation of C. albicans biofilms in a 96-well plate and the subsequent assessment of this compound's effect using bioluminescence.

Materials:

  • Luciferase-expressing Candida albicans strain

  • RPMI-1640 medium buffered with MOPS

  • Fetal Bovine Serum (FBS)

  • 96-well flat-bottom, black, clear-bottom microtiter plates

  • This compound stock solution

  • D-Luciferin substrate

  • Plate reader with luminescence detection capabilities

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the luciferase-expressing C. albicans strain in a suitable broth overnight at 30°C.

    • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in RPMI-1640 medium.

    • Adjust the cell density to 1 x 10⁷ cells/mL.

  • Biofilm Formation:

    • Add 100 µL of the fungal inoculum to each well of the 96-well plate.

    • Incubate the plate at 37°C for 90 minutes to allow for initial adherence.

    • After the adherence phase, gently wash the wells twice with PBS to remove non-adherent cells.

    • Add 200 µL of fresh RPMI-1640 medium to each well.

    • Incubate the plate at 37°C for 24 hours to allow for biofilm maturation.

  • This compound Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 200 µL of fresh RPMI-1640 medium containing various concentrations of this compound (e.g., 0.015 to 16 mg/L) to the wells. Include a drug-free control.

    • Incubate the plate for an additional 24 hours at 37°C.

  • Bioluminescence Measurement:

    • After treatment, wash the biofilms twice with PBS.

    • Add 100 µL of PBS and 10 µL of D-luciferin (15 mg/mL stock) to each well.

    • Incubate the plate at room temperature in the dark for 5-10 minutes.

    • Measure the bioluminescence signal using a plate reader. The signal is typically expressed as Relative Light Units (RLU).

Protocol 2: In Vivo Bioluminescence Imaging of this compound's Effect on a Candida albicans Catheter-Associated Biofilm Mouse Model

This protocol outlines the procedure for establishing a subcutaneous catheter-associated biofilm model in mice and monitoring the effect of this compound treatment using BLI.[14][15]

Materials:

  • Luciferase-expressing Candida albicans strain

  • Polyurethane catheter segments (1 cm)

  • Fetal Bovine Serum (FBS)

  • BALB/c mice

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • This compound for injection

  • D-Luciferin

  • In vivo imaging system (e.g., IVIS)

Procedure:

  • Catheter Preparation and Inoculation:

    • Soak the catheter segments in FBS overnight at 37°C to coat the surface.

    • Incubate the coated catheters with a suspension of luciferase-expressing C. albicans (1 x 10⁷ cells/mL in RPMI-1640) for 90 minutes at 37°C.

    • Wash the catheters with PBS to remove non-adherent cells.

  • Surgical Implantation:

    • Anesthetize the mice.

    • Make a small incision on the dorsal side of the mouse and create a subcutaneous pocket.

    • Insert the inoculated catheter segment into the subcutaneous pocket.

    • Suture the incision.

  • Biofilm Development and Baseline Imaging:

    • Allow the biofilm to develop in vivo for 48 hours.

    • For baseline imaging, anesthetize the mice and intraperitoneally inject D-luciferin (150 mg/kg).

    • After 10-15 minutes, acquire bioluminescence images using an in vivo imaging system. The signal intensity is quantified as photon flux (photons/second/cm²/steradian).

  • This compound Treatment:

    • Administer this compound to the mice via intraperitoneal or intravenous injection at the desired dosage (e.g., 1 mg/kg).

    • Administer treatment daily for a specified period (e.g., 7 days).

    • Include a control group receiving a vehicle control (e.g., saline).

  • Longitudinal Bioluminescence Imaging:

    • Perform BLI at regular intervals (e.g., days 1, 3, 5, and 7 of treatment) to monitor the fungal burden.

    • At the end of the study, mice can be euthanized, and the catheters and surrounding tissues can be explanted for CFU enumeration to correlate with the BLI signal.

Protocol 3: Proposed Protocol for In Vivo Bioluminescence Imaging of this compound's Effect on Aspergillus fumigatus Biofilms

As there is limited direct literature on this specific application, this protocol is a proposed methodology based on existing protocols for A. fumigatus BLI with other antifungals and this compound's known anti-biofilm properties.[12][16]

Materials:

  • Luciferase-expressing Aspergillus fumigatus strain

  • Immunosuppressive agents (e.g., cyclophosphamide, cortisone acetate)

  • BALB/c mice

  • Intranasal instillation device

  • This compound for injection

  • D-Luciferin

  • In vivo imaging system

Procedure:

  • Immunosuppression and Infection:

    • Immunosuppress the mice according to an established protocol to render them susceptible to A. fumigatus infection.

    • Intranasally instill a suspension of luciferase-expressing A. fumigatus conidia (e.g., 2 x 10⁵ conidia in 20 µL of PBS) into the anesthetized mice.

  • Biofilm Development and Baseline Imaging:

    • Allow the infection to establish and potentially form biofilms in the lungs over 2-3 days.

    • Perform baseline BLI as described in Protocol 2 to determine the initial fungal burden in the lungs.

  • This compound Treatment:

    • Administer this compound to the mice at a clinically relevant dose.

    • Include a control group receiving a vehicle.

  • Longitudinal Bioluminescence Imaging:

    • Monitor the progression of the infection and the effect of this compound treatment by performing BLI daily or every other day.

    • Correlate the BLI signal with survival rates and, at the end of the study, with fungal burden in the lungs determined by CFU counts or histopathology.

Visualizations

Signaling Pathway of this compound Action and Fungal Response

Micafungin_Action_Pathway This compound This compound Glucan_Synthase (1,3)-β-D-Glucan Synthase (Fks1p) This compound->Glucan_Synthase Inhibits Glucan_Synthesis Inhibition of (1,3)-β-D-Glucan Synthesis Cell_Wall_Damage Cell Wall Damage & Osmotic Instability Glucan_Synthesis->Cell_Wall_Damage Cell_Death Fungal Cell Death Cell_Wall_Damage->Cell_Death CWI_Pathway Cell Wall Integrity (CWI) Signaling Pathway Activation Cell_Wall_Damage->CWI_Pathway Triggers Chitin_Synthase Upregulation of Chitin Synthase Genes (CHS) CWI_Pathway->Chitin_Synthase Chitin_Synthesis Increased Chitin Synthesis Chitin_Synthase->Chitin_Synthesis Cell_Wall_Remodeling Compensatory Cell Wall Remodeling Chitin_Synthesis->Cell_Wall_Remodeling

Caption: this compound's mechanism and the fungal cell wall integrity response.

Experimental Workflow for In Vivo Bioluminescence Imaging

InVivo_BLI_Workflow Start Start: Prepare Luciferase- Expressing Fungal Strain Inoculate Inoculate Catheter or Induce Infection in Animal Model Start->Inoculate Biofilm_Dev Allow Biofilm Development (e.g., 48h) Inoculate->Biofilm_Dev Baseline_BLI Baseline Bioluminescence Imaging Biofilm_Dev->Baseline_BLI Treatment Administer this compound or Vehicle Control Baseline_BLI->Treatment Longitudinal_BLI Longitudinal Bioluminescence Imaging (Multiple Time Points) Treatment->Longitudinal_BLI Data_Analysis Data Analysis: Quantify Photon Flux Longitudinal_BLI->Data_Analysis Endpoint Endpoint Analysis: CFU, Histopathology Data_Analysis->Endpoint

Caption: Workflow for in vivo bioluminescence imaging of this compound's effect.

Logical Relationship of Biofilm Formation and Treatment Assessment

Biofilm_Treatment_Logic Biofilm Fungal Biofilm Viability Fungal Viability Biofilm->Viability Maintains Luciferase Luciferase Expression Viability->Luciferase Drives BLI_Signal Bioluminescence Signal Luciferase->BLI_Signal Produces This compound This compound Treatment Glucan_Inhibition Inhibition of (1,3)-β-D-Glucan Synthesis This compound->Glucan_Inhibition Reduced_Viability Reduced Fungal Viability Glucan_Inhibition->Reduced_Viability Reduced_Signal Reduced Bioluminescence Signal Reduced_Viability->Reduced_Signal

Caption: Logical flow of biofilm viability and its assessment via BLI during this compound treatment.

References

Application Notes and Protocols for High-Throughput Screening of Micafungin Synergistic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micafungin is a potent echinocandin antifungal agent that targets the fungal cell wall by inhibiting β-1,3-D-glucan synthase, an essential enzyme for maintaining cell wall integrity.[1][2][3][4] While effective against a broad range of fungal pathogens, including Candida and Aspergillus species, the emergence of resistance and the need for improved therapeutic outcomes have spurred interest in combination therapies.[1][5] Synergistic drug combinations, where the combined effect of two or more drugs is greater than the sum of their individual effects, offer a promising strategy to enhance efficacy, reduce required dosages, minimize toxicity, and combat the development of resistance.[3]

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of compounds that act synergistically with this compound. The methodologies described herein are designed to be adaptable for various research and drug development settings.

Quantitative Analysis of this compound Synergy

The following tables summarize the synergistic interactions of Micafung in combination with various antifungal and non-antifungal compounds against different fungal species. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify these interactions.

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifferent: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Compound Fungal Species This compound MIC Alone (µg/mL) Compound MIC Alone (µg/mL) This compound MIC in Combination (µg/mL) Compound MIC in Combination (µg/mL) FICI Outcome
Fluconazole Candida albicans0.015 - 0.50.25 - >64VariesVaries≤ 0.5Synergistic
Voriconazole Candida glabrata0.015 - 0.50.03 - 16VariesVaries≤ 0.5Synergistic
Amphotericin B Candida spp.0.015 - 80.12 - 2VariesVaries≤ 0.5Synergistic
Flucytosine Candida spp.0.015 - 80.06 - >64VariesVaries≤ 0.5Synergistic
Nikkomycin Z Candida albicans & C. parapsilosis biofilmsVariesVaries2- to 64-fold decrease2- to 512-fold decrease≤ 0.5Synergistic
Sertraline Candida aurisVaries4 - 8VariesVaries0.37 - 0.49Synergistic

Note: MIC (Minimum Inhibitory Concentration) values can vary significantly between different strains and testing conditions.

Signaling Pathways and Mechanisms of Synergy

Understanding the underlying mechanisms of synergy is crucial for rational drug development. This compound's primary action on the cell wall can be potentiated by compounds that target compensatory stress response pathways.

This compound's Mechanism of Action and Fungal Stress Response

This compound inhibits β-1,3-D-glucan synthase, leading to a depleted cell wall and osmotic instability.[1] This triggers a compensatory stress response in the fungus, primarily through the Cell Wall Integrity (CWI) and Calcineurin signaling pathways, which upregulate chitin synthesis to maintain structural integrity.[1][4][6]

This compound This compound Glucan_Synthase β-1,3-D-Glucan Synthase This compound->Glucan_Synthase Inhibits Glucan β-1,3-D-Glucan Glucan_Synthase->Glucan Cell_Wall Fungal Cell Wall Glucan->Cell_Wall CWI_Pathway Cell Wall Integrity (CWI) Pathway Cell_Wall->CWI_Pathway Stress Signal Calcineurin_Pathway Calcineurin Pathway Cell_Wall->Calcineurin_Pathway Stress Signal Chitin_Synthase Chitin Synthase Upregulation CWI_Pathway->Chitin_Synthase Calcineurin_Pathway->Chitin_Synthase Chitin Chitin Chitin_Synthase->Chitin Chitin->Cell_Wall Compensatory Reinforcement

Caption: this compound's mechanism and the fungal compensatory response.

Synergistic Targeting of the Calcineurin Pathway

Compounds that inhibit the calcineurin pathway, such as FK506 or cyclosporin A, can act synergistically with this compound.[7][8] By blocking this key stress response pathway, the fungus is unable to effectively compensate for the cell wall damage induced by this compound, leading to enhanced antifungal activity.

cluster_this compound This compound Action cluster_synergistic Synergistic Compound Action This compound This compound Glucan_Synthase β-1,3-D-Glucan Synthase This compound->Glucan_Synthase Inhibits Cell_Wall_Damage Cell Wall Damage Glucan_Synthase->Cell_Wall_Damage Leads to Calcineurin_Pathway Calcineurin Pathway Cell_Wall_Damage->Calcineurin_Pathway Activates Cell_Lysis Enhanced Cell Lysis Cell_Wall_Damage->Cell_Lysis Synergistic_Compound Synergistic Compound Synergistic_Compound->Calcineurin_Pathway Inhibits Chitin_Synthesis Compensatory Chitin Synthesis Calcineurin_Pathway->Chitin_Synthesis Blocked

Caption: Synergistic targeting of the calcineurin pathway.

Immunomodulatory Synergy through β-Glucan Unmasking

This compound treatment can lead to the "unmasking" of β-glucan layers on the fungal cell surface, which are normally concealed.[4][9] These exposed β-glucans are recognized by immune cells, such as macrophages, leading to an enhanced pro-inflammatory response and improved fungal clearance.[4] This immunomodulatory effect can contribute to the overall in vivo efficacy of this compound and represents a form of synergy with the host immune system.

This compound This compound Fungal_Cell Fungal Cell This compound->Fungal_Cell Beta_Glucan β-Glucan Unmasking Fungal_Cell->Beta_Glucan Macrophage Macrophage Beta_Glucan->Macrophage Recognition Cytokine_Release Pro-inflammatory Cytokine Release Macrophage->Cytokine_Release Fungal_Clearance Enhanced Fungal Clearance Cytokine_Release->Fungal_Clearance

Caption: Immunomodulatory synergy via β-glucan unmasking.

Experimental Protocols

High-Throughput Screening Workflow

A typical HTS campaign for identifying this compound synergistic compounds involves a multi-stage process.

cluster_primary Primary Screen cluster_confirmation Hit Confirmation & Prioritization cluster_secondary Secondary Assays Primary_Screen HTS of Compound Library with sub-MIC this compound Hit_Confirmation Dose-Response Analysis Primary_Screen->Hit_Confirmation Checkerboard_Assay Checkerboard Assay (FICI) Hit_Confirmation->Checkerboard_Assay Time_Kill Time-Kill Kinetics Checkerboard_Assay->Time_Kill Toxicity Cytotoxicity Assays Checkerboard_Assay->Toxicity Lead_Optimization Lead Optimization Time_Kill->Lead_Optimization Toxicity->Lead_Optimization

Caption: High-throughput screening workflow for synergistic compounds.

Protocol 1: High-Throughput Primary Screening using ATP Bioluminescence

This protocol is designed for the rapid screening of large compound libraries to identify "hits" that inhibit fungal growth in the presence of a sub-inhibitory concentration of this compound. Fungal viability is measured by quantifying ATP levels using a luciferase-based reaction.[10][11]

1. Materials:

  • Fungal strain of interest (e.g., Candida albicans)

  • This compound stock solution

  • Compound library plated in 96- or 384-well format

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Sterile saline or PBS

  • ATP bioluminescence assay kit

  • Opaque, white 96- or 384-well microtiter plates

  • Luminometer

2. Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Plate Preparation:

    • Dispense the compound library into the opaque microtiter plates.

    • Add this compound to all wells (except for compound-only and growth controls) to a final sub-inhibitory concentration (e.g., 1/4 or 1/8 of the MIC).

    • Include appropriate controls: growth control (medium + inoculum), sterility control (medium only), this compound-only control, and compound-only controls.

  • Inoculation: Add the prepared fungal inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • ATP Measurement:

    • Equilibrate the plates and ATP detection reagents to room temperature.

    • Add the ATP detection reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the controls.

    • Identify "hits" as compounds that cause a significant reduction in luminescence (and therefore, fungal viability) in the presence of this compound compared to either agent alone.

Protocol 2: Checkerboard Microdilution Assay

This is the gold-standard method for quantifying the interaction between two antimicrobial agents and for calculating the FICI.[3][5][12][13][14]

1. Materials:

  • This compound and test compound stock solutions

  • Fungal isolate

  • 96-well microtiter plates

  • RPMI 1640 medium

  • Spectrophotometer or plate reader

2. Procedure:

  • Inoculum Preparation: Prepare a fungal inoculum as described in Protocol 1, with a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Plate Setup:

    • Dispense 50 µL of RPMI 1640 medium into each well of a 96-well plate.

    • Create serial twofold dilutions of this compound horizontally across the plate (e.g., in columns 1-10).

    • Create serial twofold dilutions of the test compound vertically down the plate (e.g., in rows A-G).

    • This creates a matrix of decreasing concentrations of both drugs. Row H will contain only dilutions of this compound, and column 11 will contain only dilutions of the test compound. Well H12 will serve as the growth control.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: Determine the MIC of each drug alone and in each combination well. The MIC is the lowest concentration that causes a significant inhibition of growth compared to the growth control.

  • FICI Calculation:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Test Compound = (MIC of Test Compound in combination) / (MIC of Test Compound alone)

    • FICI = FIC of this compound + FIC of Test Compound

Protocol 3: Time-Kill Assay

Time-kill assays provide dynamic information about the antimicrobial interaction over time, revealing whether a combination is fungicidal or fungistatic.[3][12][15][16][17]

1. Materials:

  • This compound and test compound

  • Fungal isolate

  • Sterile culture tubes or flasks

  • RPMI 1640 medium

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator shaker

2. Procedure:

  • Inoculum Preparation: Prepare a fungal suspension with a starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI 1640.

  • Assay Setup: Prepare tubes with the following conditions:

    • Growth control (no drug)

    • This compound alone (at a relevant concentration, e.g., MIC)

    • Test compound alone (at a relevant concentration)

    • The combination of this compound and the test compound at synergistic concentrations identified from the checkerboard assay.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Colony Forming Unit (CFU) Counting:

    • Perform serial dilutions of the collected aliquots.

    • Plate the dilutions onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours and count the colonies.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.[3]

Conclusion

The protocols and information provided in these application notes offer a robust framework for the high-throughput screening and characterization of compounds that are synergistic with this compound. By employing a systematic workflow, from broad primary screening to detailed mechanistic and dynamic studies, researchers can efficiently identify and validate promising combination therapies to combat fungal infections.

References

Application Notes and Protocols for Developing Micafungin-Resistant Candida Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro development of micafungin-resistant Candida strains for research purposes. The protocols outlined below cover the induction of resistance, confirmation of the resistant phenotype through susceptibility testing, and exploration of the underlying molecular mechanisms.

Introduction

This compound is an echinocandin antifungal agent that inhibits the synthesis of β-1,3-glucan, a critical component of the fungal cell wall.[1] The development of resistance to this compound, particularly in species like Candida glabrata, poses a significant clinical challenge.[2][3][4] Understanding the mechanisms of resistance is crucial for the development of new antifungal strategies. The primary mechanism of echinocandin resistance involves mutations in the FKS1 and FKS2 genes, which encode the catalytic subunits of the β-1,3-glucan synthase enzyme.[1][5][6] Additionally, cellular stress response pathways, including the calcineurin and Hsp90 signaling cascades, play a significant role in drug tolerance and the emergence of resistance.[7][8][9][10][11][12][13][14]

These protocols will enable researchers to reliably generate and characterize this compound-resistant Candida strains, providing valuable tools for studying resistance mechanisms, evaluating new antifungal compounds, and developing novel therapeutic approaches.

Data Presentation

Table 1: this compound Minimum Inhibitory Concentration (MIC) Values for Susceptible and Resistant Candida Strains
Candida SpeciesPhenotypeThis compound MIC Range (µg/mL)Reference
Candida albicansWild-Type/Susceptible0.008 - 0.125[15]
FKS1 Mutant/Resistant> 1.0[15]
Candida glabrataWild-Type/Susceptible0.015 - 0.06[16]
FKS Mutant/Resistant0.5 - >8[2][17]
Candida tropicalisWild-Type/Susceptible0.015 - 0.12[16]
Candida kruseiWild-Type/Susceptible0.03 - 0.06[16]
Candida parapsilosisWild-Type/Susceptible0.5 - 2[17]
Candida lusitaniaeWild-Type/Susceptible0.12 - 0.5[16][18]
Table 2: Frequency of Spontaneous this compound Resistance Development in Candida Species
Candida SpeciesThis compound Concentration for Selection (x MIC)Median Frequency of Spontaneous MutationReference
Candida albicans1x1.35 x 10⁻⁸ to 3.86 x 10⁻⁹[19]
Candida glabrata1x1.35 x 10⁻⁸ to 3.86 x 10⁻⁹[19]

Experimental Protocols

Protocol 1: In Vitro Induction of this compound Resistance in Candida

This protocol describes a method for selecting this compound-resistant Candida mutants by exposing a susceptible strain to gradually increasing concentrations of the drug.[20]

Materials:

  • Susceptible Candida strain (e.g., C. glabrata ATCC 2001)

  • Yeast Extract-Peptone-Dextrose (YPD) broth and agar

  • This compound powder

  • Sterile saline (0.9%)

  • Spectrophotometer

  • Sterile petri dishes, tubes, and pipettes

  • Incubator (35-37°C)

Methodology:

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., water or DMSO) to create a high-concentration stock solution. Sterilize by filtration.

  • Prepare this compound Agar Plates: Autoclave YPD agar and cool to 45-50°C. Add the this compound stock solution to achieve a range of final concentrations (e.g., 0.015 to 2 µg/mL).[20] Pour the agar into sterile petri dishes.

  • Inoculum Preparation: Culture the susceptible Candida strain in YPD broth overnight at 35-37°C. Adjust the cell density to approximately 1-5 x 10⁷ CFU/mL in sterile saline using a spectrophotometer.

  • Selection of Resistant Mutants: Spread a high-density inoculum (e.g., 100 µL of the adjusted cell suspension) onto the YPD agar plates containing various concentrations of this compound.

  • Incubation: Incubate the plates at 35-37°C for 48-72 hours.

  • Isolation of Resistant Colonies: Colonies that grow on the this compound-containing plates are potential resistant mutants. Pick individual colonies and re-streak them onto fresh this compound plates of the same or higher concentration to confirm the resistant phenotype.

  • MIC Determination: Perform antifungal susceptibility testing (Protocol 2) to determine the new MIC of the selected mutants.

Protocol 2: Antifungal Susceptibility Testing (AST)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Candida isolates using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[21][22]

Materials:

  • Candida isolate to be tested

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

Methodology:

  • Inoculum Preparation: Culture the Candida isolate on a Sabouraud dextrose agar plate for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Drug Dilution Series: Prepare a serial two-fold dilution of this compound in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 0.008 to 16 µg/mL.[21]

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant diminution of growth (typically a 50% reduction) compared to the growth control.[22] This can be assessed visually or by using a microplate reader at 530 nm.

Protocol 3: Sequencing of FKS1 and FKS2 Genes

This protocol provides a general workflow for identifying mutations in the "hot spot" regions of the FKS1 and FKS2 genes, which are commonly associated with echinocandin resistance.[1][5]

Materials:

  • Genomic DNA extraction kit for yeast

  • PCR primers specific for the hot spot regions of FKS1 and FKS2

  • Taq DNA polymerase and PCR reagents

  • PCR thermocycler

  • DNA sequencing service

Methodology:

  • Genomic DNA Extraction: Extract genomic DNA from the this compound-resistant and the parental susceptible Candida strains using a commercial kit.

  • PCR Amplification: Amplify the hot spot regions of the FKS1 and FKS2 genes using PCR. Design primers to flank these regions.

  • DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the DNA sequences from the resistant and susceptible strains to identify any nucleotide changes. Translate the nucleotide sequences into amino acid sequences to determine if any mutations result in amino acid substitutions. Compare the identified mutations to known resistance-conferring mutations in the literature.[23]

Visualizations

Signaling Pathways and Experimental Workflows

Micafungin_Resistance_Development_Workflow Experimental Workflow for Developing this compound-Resistant Candida cluster_induction Resistance Induction cluster_confirmation Phenotypic Confirmation cluster_mechanism Mechanism Investigation start Susceptible Candida Strain culture Overnight Culture in YPD start->culture selection Plate on this compound-Containing Agar culture->selection incubation Incubate at 35-37°C selection->incubation isolation Isolate Resistant Colonies incubation->isolation ast Antifungal Susceptibility Testing (Broth Microdilution) isolation->ast mic Determine MIC ast->mic resistant_strain Confirmed Resistant Strain mic->resistant_strain dna_extraction Genomic DNA Extraction resistant_strain->dna_extraction pcr PCR of FKS1/FKS2 Hot Spots dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing analysis Sequence Analysis to Identify Mutations sequencing->analysis

Caption: Workflow for generating and characterizing this compound-resistant Candida.

Stress_Response_Pathways Key Signaling Pathways in this compound Tolerance and Resistance cluster_CWI Cell Wall Integrity (CWI) Pathway cluster_Calcineurin Calcineurin Pathway cluster_Hsp90 Hsp90 Chaperone This compound This compound Stress CellWall Cell Wall Damage (β-1,3-glucan depletion) This compound->CellWall PKC1 Pkc1 CellWall->PKC1 Calcineurin Calcineurin CellWall->Calcineurin MAPK_cascade MAPK Cascade (Mkc1) PKC1->MAPK_cascade Chitin_synthesis Compensatory Chitin Synthesis MAPK_cascade->Chitin_synthesis Resistance This compound Resistance Chitin_synthesis->Resistance contributes to tolerance Crz1 Crz1 Calcineurin->Crz1 Stress_response_genes Stress Response Gene Expression Crz1->Stress_response_genes Stress_response_genes->Resistance contributes to tolerance Hsp90 Hsp90 Hsp90->Calcineurin stabilizes FKS_mutations FKS1/FKS2 Mutations FKS_mutations->Resistance primary mechanism

Caption: Signaling pathways involved in Candida's response to this compound.

References

Application of Micafungin in a Murine Model of Disseminated Candidiasis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of micafungin in a murine model of disseminated candidiasis. The information is compiled from various scientific studies to assist in the design and execution of preclinical experiments evaluating the efficacy of this antifungal agent.

Introduction

This compound is an echinocandin antifungal agent that inhibits the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall.[1][2] This mechanism of action provides potent activity against various Candida species, including those resistant to other antifungal classes.[1] Murine models of disseminated candidiasis are crucial for preclinical evaluation of antifungal efficacy, allowing for the study of pharmacokinetics, pharmacodynamics, and dose-response relationships in a living organism.[3][4] These models typically involve rendering mice immunocompromised to establish a robust and reproducible infection.[5][6]

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous studies using murine models of disseminated candidiasis. Key parameters include the reduction in fungal burden in target organs, typically measured in colony-forming units (CFU), and survival rates. The following tables summarize representative quantitative data from the literature.

Table 1: this compound Pharmacokinetics in Murine Models
ParameterValueMouse StrainNotesReference
Serum Half-life 6.13 hoursNot SpecifiedIn neutropenic mice with C. glabrata infection.[3][7]
7.5 to 16 hoursICR/SwissIn infected neutropenic mice.[4][8]
Peak Serum Level (Cmax) 7.0 ± 0.80 to 53 ± 0.62 µg/mlICR/SwissAfter single intraperitoneal doses of 5 to 80 mg/kg.[4]
Area Under the Curve (AUC0-∞) 138 to 1,400 mg·h/literICR/SwissAfter single intraperitoneal doses of 5 to 80 mg/kg.[4]
Table 2: Efficacy of this compound Against Candida Species in Murine Models
Candida SpeciesThis compound Dose (mg/kg)Treatment SchedulePrimary OutcomeReference
C. glabrata 0 to 100Single intraperitoneal doseMaximal decline in kidney fungal burden was 5.8 log10 CFU/g.[7]
C. albicans 0.078 to 80Daily for 24 hoursFree drug AUC/MIC for stasis was ~10; for 1-log kill was ~20.[4][8]
C. glabrata 0.078 to 80Daily for 24 hoursFree drug AUC/MIC for stasis was ~10; for 1-log kill was ~20.[4][8]
C. tropicalis 1, 5, 10Intravenous, daily for 7 daysDoses of 2-10 mg/kg reduced CFU below the level of detection in kidneys, lungs, brain, and liver.[5][6]
C. albicans 0.8, 1.6Once daily for 4 daysSuperior to fluconazole in preventing recurrence 8 days after therapy.[9]
Table 3: Comparative Efficacy of this compound
Comparison DrugCandida SpeciesThis compound Dose (mg/kg)Comparator Dose (mg/kg)Key FindingReference
Amphotericin B C. tropicalis (Amphotericin B-resistant)1 - 100.5 - 5This compound was significantly more effective in reducing fungal burden.[5][6]
Fluconazole C. tropicalis (Fluconazole-resistant)1 - 1050 (twice daily)This compound was significantly more effective in reducing fungal burden.[5][6]
Fluconazole C. albicans0.8, 1.68, 16This compound showed superior long-term therapeutic effect.[9]

Experimental Protocols

The following are detailed methodologies for key experiments in a murine model of disseminated candidiasis treated with this compound.

Protocol 1: Induction of Immunosuppression (Neutropenia)

Objective: To render mice susceptible to disseminated candidiasis by depleting neutrophils.

Materials:

  • Cyclophosphamide

  • Sterile saline for injection

  • Syringes and needles (e.g., 27-gauge)

  • Mice (specific strain, e.g., ICR/Swiss, BALB/c)

Procedure:

  • Prepare a fresh solution of cyclophosphamide in sterile saline. A common dosage is 200 mg/kg of body weight.[9]

  • Administer the cyclophosphamide solution intraperitoneally (i.p.) to the mice.

  • To maintain neutropenia, a second dose can be administered. For example, doses can be given 4 days before infection and 1 day after infection.[9]

  • Monitor the mice for signs of distress.

Protocol 2: Induction of Disseminated Candidiasis

Objective: To establish a systemic infection with a Candida species.

Materials:

  • Candida species (e.g., C. albicans, C. glabrata, C. tropicalis)

  • Sabouraud Dextrose Agar (SDA) or Yeast Peptone Dextrose (YPD) agar

  • Sterile saline

  • Hemocytometer or spectrophotometer

  • Syringes and needles (e.g., 27-gauge)

Procedure:

  • Culture the Candida strain on SDA or YPD agar.

  • Harvest the yeast cells and wash them with sterile saline.

  • Resuspend the cells in sterile saline and adjust the concentration to the desired inoculum. A typical inoculum is around 1 x 105 to 1 x 106 CFU per mouse.[10]

  • Inject the fungal suspension intravenously (i.v.) via the lateral tail vein in a volume of approximately 0.1 mL.

Protocol 3: this compound Administration

Objective: To treat the infected mice with this compound.

Materials:

  • This compound powder for injection

  • Sterile saline or other appropriate vehicle

  • Syringes and needles

Procedure:

  • Reconstitute the this compound powder with the appropriate vehicle to the desired stock concentration.

  • Further dilute the stock solution to achieve the final desired dose in a suitable volume for administration (e.g., 0.1 to 0.2 mL).

  • Administer the this compound solution via the desired route. Common routes include intraperitoneal (i.p.)[4][7] or intravenous (i.v.).[5]

  • The timing of administration can vary:

    • Prophylactic: Administer before the fungal challenge.

    • Therapeutic: Administer at a set time point after infection (e.g., 1 to 24 hours post-infection).[9][10]

  • Dosing schedules can be single-dose, daily, or intermittent (e.g., every other day).[7][11]

Protocol 4: Assessment of Fungal Burden in Organs

Objective: To quantify the number of viable Candida cells in target organs.

Materials:

  • Sterile dissection tools

  • Sterile saline

  • Tissue homogenizer

  • SDA or YPD agar plates

  • Incubator

Procedure:

  • At a predetermined time point (e.g., 1, 5, or 7 days post-treatment), humanely euthanize the mice.[7]

  • Aseptically harvest the target organs (e.g., kidneys, liver, spleen, brain, lungs).[5]

  • Weigh each organ.

  • Homogenize each organ in a known volume of sterile saline.

  • Prepare serial dilutions of the tissue homogenate.

  • Plate the dilutions onto SDA or YPD agar plates.

  • Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.

  • Count the number of colonies on the plates and calculate the CFU per gram of tissue.

Visualizations

Experimental Workflow

G cluster_0 Preparation Phase cluster_1 Infection and Treatment Phase cluster_2 Outcome Assessment Phase A Induce Neutropenia (Cyclophosphamide) C Intravenous Infection (Disseminated Candidiasis) A->C B Prepare Candida Inoculum B->C D Administer this compound (or Vehicle Control) C->D E Monitor Survival D->E F Euthanize Mice at Pre-determined Timepoints D->F G Harvest Organs (Kidneys, Liver, etc.) F->G H Homogenize and Plate for CFU Quantification G->H I Data Analysis H->I

Caption: Experimental workflow for evaluating this compound in a murine model of disseminated candidiasis.

Signaling Pathway: this compound's Mechanism of Action and Immunomodulatory Effects

G cluster_0 Fungal Cell cluster_1 Host Immune Response Glucan 1,3-β-D-Glucan Wall Fungal Cell Wall Glucan->Wall Component of Synthase 1,3-β-D-Glucan Synthase Synthase->Glucan Synthesizes Macrophage Macrophage Cytokines Pro-inflammatory Cytokines (e.g., CXCL13, SPP1) Macrophage->Cytokines Increases Production of Phagocytosis Enhanced Phagocytosis Macrophage->Phagocytosis Leads to This compound This compound This compound->Synthase Inhibits This compound->Macrophage Stimulates

References

Application Notes and Protocols for Quantifying Micafungin's Effect on Biofilm Formation Using Crystal Violet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms, particularly those formed by Candida species, present a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents. Micafungin, an echinocandin antifungal, inhibits the synthesis of β-1,3-glucan, a critical component of the fungal cell wall, and has shown activity against fungal biofilms.[1] Quantifying the anti-biofilm efficacy of compounds like this compound is crucial for the development of new therapeutic strategies. The crystal violet (CV) assay is a simple, reliable, and widely used method for quantifying biofilm biomass. This document provides detailed protocols for assessing the effect of this compound on Candida biofilm formation using the crystal violet method, along with data presentation and visualization of relevant biological pathways and experimental workflows.

Data Presentation

The following table summarizes the quantitative effect of this compound on the regrowth of Candida albicans and Candida parapsilosis biofilms. The data is derived from studies assessing the inhibition of biofilm regrowth after a 24-hour incubation with varying concentrations of this compound.[2]

This compound Concentration (µg/mL)Mean Inhibition of Regrowth (%) - C. albicansMean Inhibition of Regrowth (%) - C. parapsilosis
0.25>50%Not specified
1Not specified>50%
≥2>80%>80%

Experimental Protocols

Protocol 1: Assessing the Inhibition of Biofilm Formation by this compound

This protocol is designed to determine the concentration at which this compound inhibits the formation of Candida biofilms.

Materials:

  • Candida species (e.g., C. albicans)

  • Sabouraud Dextrose Agar (SDA)

  • Yeast Peptone Dextrose (YPD) broth

  • RPMI-1640 medium buffered with MOPS

  • This compound stock solution

  • Sterile, flat-bottomed 96-well polystyrene plates

  • 0.1% (w/v) Crystal Violet solution

  • 33% (v/v) Acetic Acid

  • Phosphate Buffered Saline (PBS)

  • Plate reader (absorbance at 570-595 nm)

  • Incubator (37°C)

Procedure:

  • Preparation of Fungal Inoculum:

    • Streak the Candida strain on an SDA plate and incubate at 37°C for 24-48 hours.

    • Inoculate a single colony into YPD broth and grow overnight at 37°C with shaking.

    • Wash the cells twice with PBS and resuspend in RPMI-1640 medium.

    • Adjust the cell density to 1 x 10⁶ cells/mL in RPMI-1640.

  • Biofilm Formation with this compound Treatment:

    • Prepare serial dilutions of this compound in RPMI-1640 medium in a separate 96-well plate.

    • Add 100 µL of the fungal inoculum to the wells of a new sterile 96-well plate.

    • Add 100 µL of the this compound dilutions to the corresponding wells. Include a drug-free control (100 µL of RPMI-1640) and a negative control (200 µL of RPMI-1640 without cells).

    • Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

  • Crystal Violet Staining:

    • Carefully aspirate the medium from each well, being cautious not to disturb the biofilm.

    • Gently wash the wells twice with 200 µL of PBS to remove planktonic cells.

    • Air dry the plate for 45 minutes.[1]

    • Add 110 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[2][3]

    • Remove the crystal violet solution and wash the wells four times with 350 µL of sterile distilled water.[1]

  • Quantification:

    • Add 200 µL of 33% acetic acid to each well to solubilize the crystal violet.[3]

    • Incubate for 15 minutes at room temperature.

    • Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at 590 nm using a plate reader.[3]

  • Data Analysis:

    • Subtract the absorbance of the negative control from all other readings.

    • Calculate the percentage of biofilm inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (OD of treated well / OD of drug-free control well)] x 100

Protocol 2: Assessing the Effect of this compound on Pre-formed Biofilms

This protocol evaluates the ability of this compound to disrupt or reduce existing biofilms.

Procedure:

  • Biofilm Formation:

    • Follow steps 1 and 2a-c from Protocol 1 to prepare the fungal inoculum and seed the 96-well plate.

    • Incubate the plate at 37°C for 24 hours to allow for the formation of mature biofilms.

  • This compound Treatment of Pre-formed Biofilms:

    • After the 24-hour incubation, carefully aspirate the medium from the wells.

    • Gently wash the wells twice with 200 µL of PBS.

    • Prepare serial dilutions of this compound in RPMI-1640 medium.

    • Add 200 µL of the this compound dilutions to the wells containing the pre-formed biofilms. Include a drug-free control.

    • Incubate for an additional 24 hours at 37°C.

  • Staining and Quantification:

    • Follow steps 3 and 4 from Protocol 1 to stain and quantify the remaining biofilm.

  • Data Analysis:

    • Calculate the percentage of biofilm reduction for each this compound concentration using the formula provided in Protocol 1.

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Fks1 β-1,3-glucan synthase (Fks1) This compound->Fks1 Inhibits CellWallDamage Cell Wall Damage This compound->CellWallDamage Induces Glucan β-1,3-glucan (Cell Wall Component) Fks1->Glucan Synthesizes BiofilmFormation Biofilm Formation Glucan->BiofilmFormation Essential for CWIS Cell Wall Integrity Signaling Pathway (CWIS) CellWallDamage->CWIS Activates

Caption: this compound's mechanism of action on fungal biofilm formation.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_staining Staining cluster_quant Quantification A Prepare Fungal Inoculum C Add Inoculum & this compound to 96-well Plate A->C B Prepare this compound Dilutions B->C D Incubate (24h, 37°C) C->D E Wash to Remove Planktonic Cells D->E F Stain with Crystal Violet E->F G Wash to Remove Excess Stain F->G H Solubilize Stain with Acetic Acid G->H I Measure Absorbance (590 nm) H->I

Caption: Experimental workflow for the crystal violet biofilm assay.

References

EUCAST Guidelines for Micafungin Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for micafungin susceptibility testing based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines. It is intended to be a practical resource for researchers, scientists, and drug development professionals engaged in antifungal susceptibility testing.

Introduction

This compound is an echinocandin antifungal agent that inhibits the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall. Monitoring the susceptibility of fungal isolates to this compound is crucial for guiding therapeutic decisions, detecting the emergence of resistance, and for epidemiological surveillance.[1] The EUCAST has established standardized methods for antifungal susceptibility testing to ensure reproducibility and comparability of results across laboratories.[2] This document outlines the EUCAST broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against Candida and Aspergillus species.

Quantitative Data Summary

The following tables summarize the EUCAST clinical breakpoints and quality control ranges for this compound susceptibility testing.

Table 1: EUCAST Clinical Breakpoints for this compound (mg/L)
Fungal SpeciesSusceptible (S) ≤ (mg/L)Resistant (R) > (mg/L)
Candida albicans0.0160.016
Candida dubliniensisIEIE
Candida glabrata0.030.03
Candida krusei0.030.03
Candida parapsilosis22
Candida tropicalis0.030.03
Aspergillus fumigatusIEIE
Aspergillus flavusIEIE
Aspergillus nidulansIEIE
Aspergillus nigerIEIE
Aspergillus terreusIEIE

IE: Insufficient Evidence. While breakpoints are not established for Aspergillus spp., epidemiological cut-off values (ECOFFs) are available from EUCAST to distinguish wild-type from non-wild-type isolates.

Table 2: EUCAST Quality Control (QC) Ranges for this compound MIC (mg/L)
QC StrainMIC Range (mg/L)
Candida parapsilosis ATCC 220190.12 - 0.5
Candida krusei ATCC 62580.03 - 0.12
Aspergillus fumigatus ATCC 2043050.008 - 0.03
Aspergillus flavus ATCC 2043040.015 - 0.06

Experimental Protocols

The EUCAST reference method for this compound susceptibility testing is broth microdilution. The detailed protocols for testing yeasts (Candida spp.) and moulds (Aspergillus spp.) are provided below.

Broth Microdilution Method for Yeasts (EUCAST E.Def 7.4)

This protocol is adapted from the EUCAST Definitive Document E.Def 7.4.[3]

3.1.1. Materials

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 2% Glucose solution

  • Sterile, flat-bottom 96-well microtiter plates

  • Sterile distilled water

  • Spectrophotometer (530 nm)

  • Vortex mixer

  • Micropipettes and sterile tips

  • Incubator (35-37°C)

  • Quality control strains: Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258

3.1.2. Preparation of Media and Antifungal Stock Solutions

  • RPMI-2% Glucose Medium: Prepare RPMI 1640 medium according to the manufacturer's instructions and supplement with 2% (w/v) glucose. The final pH should be 6.9-7.1 at 25°C.

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1.6 mg/mL. This stock solution can be stored at -70°C for up to 6 months.

  • Working Solutions: Prepare serial twofold dilutions of the this compound stock solution in the RPMI-2% Glucose medium to achieve final concentrations ranging from 0.008 to 8 mg/L in the microtiter plate wells.

3.1.3. Inoculum Preparation

  • Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud dextrose agar) and incubate at 35-37°C for 24 hours.

  • Prepare a suspension of the yeast cells in sterile distilled water.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.10 at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Dilute the adjusted suspension 1:10 in sterile distilled water to obtain a working suspension of 1-5 x 10^5 CFU/mL.

3.1.4. Microdilution Plate Inoculation

  • Add 100 µL of the appropriate this compound working solution to each well of the microtiter plate.

  • Add 100 µL of the working yeast suspension to each well. The final inoculum concentration will be 0.5-2.5 x 10^5 CFU/mL.

  • Include a growth control well containing 100 µL of RPMI-2% Glucose medium and 100 µL of the working yeast suspension.

  • Include a sterility control well containing 200 µL of RPMI-2% Glucose medium.

3.1.5. Incubation and MIC Determination

  • Incubate the microtiter plates at 35-37°C for 24 hours.

  • Read the MIC as the lowest concentration of this compound that causes a significant reduction (approximately 50%) in turbidity compared to the growth control. A spectrophotometric reading can aid in this determination.

Broth Microdilution Method for Moulds (EUCAST E.Def 9.4)

This protocol is adapted from the EUCAST Definitive Document E.Def 9.4.[4]

3.2.1. Materials

  • Same materials as for yeast testing.

  • Sterile 0.05% Tween 20 solution.

  • Hemocytometer or other cell counting device.

  • Quality control strains: Aspergillus fumigatus ATCC 204305, Aspergillus flavus ATCC 204304.

3.2.2. Preparation of Media and Antifungal Stock Solutions

Follow the same procedure as for yeast testing (Section 3.1.2).

3.2.3. Inoculum Preparation

  • Grow the mould isolate on potato dextrose agar at 35-37°C for 5-7 days to encourage sporulation.

  • Harvest the conidia by flooding the agar surface with sterile 0.05% Tween 20 solution and gently scraping the surface with a sterile loop.

  • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

  • Transfer the upper suspension to a new sterile tube.

  • Count the conidia using a hemocytometer and adjust the concentration to 2-5 x 10^5 conidia/mL in RPMI-2% Glucose medium.

3.2.4. Microdilution Plate Inoculation

Follow the same procedure as for yeast testing (Section 3.1.4), using the prepared mould conidial suspension. The final inoculum concentration will be 1-2.5 x 10^5 conidia/mL.

3.2.5. Incubation and MIC Determination

  • Incubate the microtiter plates at 35-37°C for 48 hours.

  • For echinocandins like this compound, the endpoint is the Minimum Effective Concentration (MEC), which is read microscopically. The MEC is the lowest concentration at which small, rounded, compact hyphal forms are observed, in contrast to the long, unbranched hyphae in the growth control well.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for EUCAST broth microdilution susceptibility testing.

EUCAST_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start media_prep Prepare RPMI-2% Glucose Medium start->media_prep drug_prep Prepare this compound Stock & Working Solutions start->drug_prep inoculum_prep Prepare Fungal Inoculum (Yeast/Mould) start->inoculum_prep plate_setup Dispense Drug Dilutions into 96-well Plate media_prep->plate_setup drug_prep->plate_setup inoculation Inoculate Plate with Fungal Suspension inoculum_prep->inoculation plate_setup->inoculation incubation Incubate at 35-37°C (24h for Yeasts, 48h for Moulds) inoculation->incubation mic_reading Read MIC/MEC incubation->mic_reading interpretation Interpret Results using EUCAST Breakpoints mic_reading->interpretation report Report as S, I, or R interpretation->report

Caption: EUCAST Broth Microdilution Workflow for this compound.

Signaling Pathway (Illustrative)

This compound's mechanism of action involves the inhibition of the FKS1-encoded 1,3-β-D-glucan synthase complex, which is essential for fungal cell wall integrity.

Micafungin_Pathway This compound This compound fks1 FKS1 Subunit of 1,3-β-D-glucan Synthase This compound->fks1 inhibits glucan_synthesis 1,3-β-D-glucan Synthesis fks1->glucan_synthesis cell_lysis Cell Lysis fks1->cell_lysis leads to disruption of cell_wall Fungal Cell Wall Integrity glucan_synthesis->cell_wall cell_wall->cell_lysis

Caption: this compound's Mechanism of Action.

References

Visualizing the Fungal Assault: Pinpointing Micafungin's Cellular Localization with Fluorescent Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in mycology, infectious diseases, and pharmacology.

Introduction:

Micafungin is a potent antifungal agent from the echinocandin class, which targets the fungal cell wall by non-competitively inhibiting the β-1,3-D-glucan synthase enzyme complex.[1][2] This inhibition disrupts the integrity of the cell wall, leading to osmotic instability and fungal cell death.[2] Understanding the precise cellular localization of this compound is crucial for elucidating its mechanism of action, investigating mechanisms of resistance, and developing more effective antifungal therapies. This document provides detailed protocols for visualizing the cellular localization of this compound in fungal cells using fluorescent microscopy, including a proposed method for using a fluorescently-labeled this compound probe and an indirect method involving co-localization with a cell wall stain.

Principle

An alternative, indirect method involves treating fungal cells with unlabeled this compound and then staining with fluorescent dyes that highlight changes in the cell wall architecture, providing evidence of the drug's activity at its target site.

I. Direct Visualization using a Fluorescently-Labeled this compound Probe

This section outlines a proposed workflow for the synthesis and application of a fluorescent this compound probe.

A. Synthesis of this compound-BODIPY Probe

The synthesis of a this compound-BODIPY probe can be achieved by conjugating a BODIPY dye to the this compound molecule. This process would likely involve a chemical reaction to link the fluorophore to a suitable functional group on the this compound structure, a method that has been successfully applied to the similar echinocandin, caspofungin.[3] The synthesis would require expertise in organic chemistry and access to appropriate laboratory facilities.

Diagram of Proposed Synthesis Workflow:

G This compound This compound Reaction Conjugation Reaction (e.g., in DMSO) This compound->Reaction BODIPY_NHS BODIPY-NHS Ester BODIPY_NHS->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Probe This compound-BODIPY Probe Purification->Probe

Caption: Proposed workflow for synthesizing a this compound-BODIPY probe.

B. Experimental Protocol: Localization of this compound-BODIPY in Fungal Cells

Materials:

  • Fungal culture (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate liquid growth medium (e.g., YPD, RPMI 1640)

  • This compound-BODIPY probe (synthesized)

  • Calcofluor White M2R stain (for co-localization)

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets for BODIPY and DAPI (for Calcofluor White)

Procedure:

  • Fungal Cell Culture: Grow the fungal cells in the appropriate liquid medium to the desired growth phase (e.g., mid-logarithmic phase).

  • Cell Preparation: Harvest the fungal cells by centrifugation and wash them twice with PBS. Resuspend the cells in fresh medium or PBS to the desired concentration.

  • Staining with this compound-BODIPY:

    • Add the this compound-BODIPY probe to the fungal cell suspension at a final concentration to be optimized (e.g., 1-10 µM).

    • Incubate for a specific period (e.g., 30-60 minutes) at the optimal growth temperature for the fungus.

  • Co-staining with Calcofluor White (Optional):

    • After incubation with the this compound-BODIPY probe, add Calcofluor White M2R to the cell suspension at a final concentration of 1-5 µg/mL.

    • Incubate for an additional 5-10 minutes.

  • Washing: Centrifuge the stained cells and wash them twice with PBS to remove any unbound probe and stain.

  • Microscopy:

    • Resuspend the final cell pellet in a small volume of PBS.

    • Mount a drop of the cell suspension on a microscope slide and cover with a coverslip.

    • Visualize the cells using a fluorescence microscope.

      • Use the appropriate filter set to observe the green fluorescence of the BODIPY probe.

      • If co-staining, use a DAPI filter set to observe the blue fluorescence of Calcofluor White.

      • Capture images for analysis.

C. Expected Results and Data Presentation

The this compound-BODIPY probe is expected to localize primarily to the fungal cell wall and sites of active cell growth, such as the hyphal tips in filamentous fungi and the budding sites in yeast, where β-1,3-D-glucan synthesis is most active. Co-localization with Calcofluor White, which stains chitin in the cell wall, would further support this localization.

Table 1: Quantitative Analysis of this compound-BODIPY Fluorescence Intensity

Cellular RegionMean Fluorescence Intensity (Arbitrary Units)Standard Deviation
Cell Periphery/WallData to be filledData to be filled
CytoplasmData to be filledData to be filled
Budding Site/Hyphal TipData to be filledData to be filled

II. Indirect Visualization of this compound's Effect on the Fungal Cell Wall

This method provides an alternative approach by observing the morphological and structural changes in the fungal cell wall induced by unlabeled this compound.

A. Experimental Protocol: Visualizing this compound-Induced Cell Wall Alterations

Materials:

  • Fungal culture (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate liquid growth medium

  • This compound (unlabeled)

  • Calcofluor White M2R stain

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Fungal Cell Culture and Treatment:

    • Grow fungal cells in liquid medium to the mid-logarithmic phase.

    • Treat the cells with a sub-inhibitory concentration of this compound (to be determined empirically) for a specific duration (e.g., 1-4 hours). A no-drug control should be run in parallel.

  • Cell Preparation: Harvest the treated and control cells by centrifugation and wash them twice with PBS.

  • Staining with Calcofluor White:

    • Resuspend the cells in PBS.

    • Add Calcofluor White M2R to a final concentration of 1-5 µg/mL.

    • Incubate for 5-10 minutes.

  • Washing: Centrifuge the stained cells and wash them twice with PBS.

  • Microscopy:

    • Prepare slides as described in the previous protocol.

    • Observe the cells under a fluorescence microscope using a DAPI filter set.

    • Capture images for analysis.

B. Expected Results and Data Presentation

Treatment with this compound is expected to cause alterations in the fungal cell wall. This may manifest as an increase in chitin content as a compensatory stress response, leading to brighter and more widespread Calcofluor White staining.[1] Morphological changes, such as cell swelling or abnormal budding/hyphal branching, may also be observed.[2]

Table 2: Quantitative Analysis of Calcofluor White Staining After this compound Treatment

Treatment GroupMean Fluorescence Intensity (Arbitrary Units)Percentage of Cells with Abnormal Morphology
Control (No Drug)Data to be filledData to be filled
This compound-TreatedData to be filledData to be filled

III. Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the inhibition of β-1,3-D-glucan synthase, a key enzyme in the synthesis of the major structural component of the fungal cell wall.

Diagram of this compound's Mechanism of Action:

G cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_wall Cell Wall GlucanSynthase β-1,3-D-Glucan Synthase Glucan β-1,3-D-Glucan GlucanSynthase->Glucan Synthesizes Disruption Disruption of Cell Wall Integrity This compound This compound This compound->GlucanSynthase Binds to Inhibition Inhibition Inhibition->GlucanSynthase Lysis Cell Lysis Disruption->Lysis

References

Troubleshooting & Optimization

Troubleshooting paradoxical growth with high Micafungin concentrations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering paradoxical growth of fungi at high micafungin concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the paradoxical growth effect observed with this compound?

A1: The paradoxical growth effect, also known as the Eagle effect, is an in vitro phenomenon where a fungus that is susceptible to a low concentration of an antifungal drug, such as this compound, re-exhibits growth at significantly higher concentrations.[1][2] However, at very high concentrations, the fungus again becomes susceptible.[1] This effect is not limited to this compound and has been observed with other echinocandins, particularly caspofungin.[1][2][3]

Q2: Which fungal species are known to exhibit paradoxical growth with this compound?

A2: The paradoxical effect is species- and strain-dependent. It has been observed in various species of Candida and Aspergillus.[1] For instance, some studies have reported paradoxical growth with this compound in Candida albicans, Candida tropicalis, and Candida krusei.[4] The frequency of this phenomenon can vary significantly between different clinical isolates of the same species.[2]

Q3: What is the underlying mechanism of paradoxical growth at high this compound concentrations?

A3: this compound inhibits the synthesis of β-1,3-glucan, a critical component of the fungal cell wall.[1][5] This inhibition triggers a cell wall stress response.[6][7] At high concentrations of this compound, this stress response can lead to a compensatory increase in chitin synthesis, which provides structural support to the cell wall, allowing the fungus to resume growth.[1][8] This response involves the activation of several signaling pathways, including the Cell Wall Integrity (CWI) pathway, the High Osmolarity Glycerol (HOG) pathway, and the calcineurin signaling pathway.[1][9]

Q4: Is the paradoxical growth observed in vitro clinically relevant?

A4: The clinical significance of the in vitro paradoxical growth effect is still under investigation and remains a topic of debate.[3] Some in vivo studies in animal models have not shown a clear correlation between in vitro paradoxical growth and treatment failure.[2][10] However, the high concentrations of antifungals used in certain clinical situations, such as antifungal lock therapy for catheter-related infections, could potentially create an environment where paradoxical growth might occur.[11]

Q5: How does the frequency of the paradoxical effect with this compound compare to other echinocandins?

A5: The paradoxical effect is generally observed less frequently with this compound compared to caspofungin.[1][3][4] Anidulafungin appears to be the echinocandin least associated with this phenomenon.[1][2] The reasons for these differences are not fully understood but may relate to subtle variations in their interaction with the β-1,3-glucan synthase enzyme.

Troubleshooting Guides

Issue 1: Unexpected fungal growth in wells with high this compound concentrations during antifungal susceptibility testing.

Possible Cause: You may be observing the paradoxical growth effect.

Troubleshooting Steps:

  • Verify the concentration range: Confirm that the growth is occurring at supra-MIC (Minimum Inhibitory Concentration) levels and that there is inhibition at lower concentrations. Paradoxical growth typically occurs in a specific range of high concentrations.[1]

  • Extend the concentration range: Test an even broader range of this compound concentrations. Growth may be inhibited again at extremely high concentrations.[1]

  • Visual confirmation: Microscopically examine the fungal morphology in the wells with paradoxical growth. The cells may exhibit abnormal morphology.[11]

  • Repeat the assay: To rule out contamination or experimental error, repeat the antifungal susceptibility test, ensuring proper sterile technique and accurate drug dilutions.

  • Test other echinocandins: Compare the activity of this compound with caspofungin and anidulafungin to see if the effect is specific to this compound or a broader echinocandin phenomenon for your isolate.[1][2]

Issue 2: Inconsistent or difficult-to-interpret MIC results with this compound.

Possible Cause: The paradoxical growth or a related phenomenon called the "trailing effect" (reduced but persistent growth at supra-MIC concentrations) can complicate MIC determination.[3]

Troubleshooting Steps:

  • Adhere to standardized protocols: Strictly follow established guidelines for antifungal susceptibility testing, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][12] Methodological differences can influence the observation of paradoxical growth.[2]

  • Use a standardized endpoint: For broth microdilution assays, read the MIC at the recommended endpoint (e.g., 50% or 80% inhibition of growth compared to the control) as defined by the specific protocol being used.[13]

  • Consider alternative methods: If broth microdilution is problematic, consider using an agar-based method, such as disk diffusion, where paradoxical growth may be less apparent.[12]

  • Include quality control strains: Always include well-characterized quality control strains with known this compound MICs to ensure the validity of your assay.[11]

Data Presentation

Table 1: this compound Concentration Ranges Associated with Paradoxical Growth for Candida Species

Candida SpeciesThis compound Concentration Range for Paradoxical Growth (µg/mL)Reference(s)
C. albicansVariable, can be ≥0.25[11]
C. tropicalisCan be observed at concentrations ≥0.25[4][11]
C. kruseiReported to occur in some isolates[4]
C. parapsilosisRarely observed[4]
C. glabrataRarely observed[11]

Note: The occurrence and concentration range of paradoxical growth are highly dependent on the specific fungal isolate and the testing methodology (e.g., CLSI vs. EUCAST).[2][11]

Table 2: Frequency of Paradoxical Growth with Different Echinocandins against Candida Species

EchinocandinApproximate Frequency of Paradoxical GrowthReference(s)
CaspofunginMost Frequent[1][3][11]
This compoundLess Frequent than Caspofungin[1][3][11]
AnidulafunginLeast Frequent[1][2]

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for this compound (Based on CLSI M27 methodology)

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Drug Dilutions: Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentration range.

  • Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve the final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculate the Microtiter Plate: Add the adjusted fungal inoculum to each well of the microtiter plate containing the this compound dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Determine the MIC: Read the MIC as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% reduction) compared to the positive control. This can be done visually or using a spectrophotometer.

  • Assess for Paradoxical Growth: Observe for visible growth in wells with this compound concentrations higher than the MIC.[3]

Mandatory Visualizations

Signaling_Pathways_in_Paradoxical_Growth cluster_this compound This compound Stress cluster_CellWall Cell Wall cluster_Signaling Signaling Cascades cluster_Response Cellular Response This compound High this compound Concentration GlucanSynthase β-1,3-Glucan Synthase (Fks1) This compound->GlucanSynthase Inhibits BetaGlucan ↓ β-1,3-Glucan GlucanSynthase->BetaGlucan CellWallStress Cell Wall Stress BetaGlucan->CellWallStress CWI CWI Pathway (PKC-Mkc1) CellWallStress->CWI Activates HOG HOG Pathway CellWallStress->HOG Activates Calcineurin Calcineurin Pathway CellWallStress->Calcineurin Activates ChitinSynthase ↑ Chitin Synthase Expression CWI->ChitinSynthase HOG->ChitinSynthase Calcineurin->ChitinSynthase Chitin ↑ Chitin Synthesis ChitinSynthase->Chitin ParadoxicalGrowth Paradoxical Growth Chitin->ParadoxicalGrowth Enables

Caption: Signaling pathways activated by high this compound concentrations leading to paradoxical growth.

Troubleshooting_Workflow Start Unexpected Growth at High this compound Conc. CheckConcentration Verify Concentration Range and MIC Start->CheckConcentration IsParadoxical Growth only at supra-MIC levels? CheckConcentration->IsParadoxical ExtendRange Test Broader Concentration Range IsParadoxical->ExtendRange Yes CheckContamination Review sterile technique. Repeat assay. IsParadoxical->CheckContamination No ReInhibition Is growth inhibited at very high conc.? ExtendRange->ReInhibition ConfirmParadoxical Paradoxical Growth Confirmed ReInhibition->ConfirmParadoxical Yes Reassess Re-evaluate results ReInhibition->Reassess No CompareEchinocandins Test Caspofungin and Anidulafungin ConfirmParadoxical->CompareEchinocandins CheckContamination->Reassess Report Document findings for the specific isolate Reassess->Report CompareEchinocandins->Report

Caption: A logical workflow for troubleshooting paradoxical growth in this compound susceptibility testing.

References

Technical Support Center: Optimizing Micafungin for In Vitro Synergy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing micafungin concentrations in your in vitro synergy studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing successful experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Questions

Q1: What is the primary mechanism of action for this compound?

This compound is an echinocandin antifungal agent that noncompetitively inhibits the (1→3)-β-D-glucan synthase enzyme complex.[1] This enzyme is crucial for the synthesis of (1→3)-β-D-glucan, an essential component of the fungal cell wall.[1] Disruption of glucan synthesis compromises the integrity of the cell wall, leading to osmotic instability and cell death.[1]

Q2: Why is this compound often used in combination therapy?

Combining this compound with other antifungal agents, such as azoles or polyenes, can offer several advantages. This approach may lead to synergistic interactions, where the combined effect is greater than the sum of their individual effects.[2][3] Potential benefits include broadening the spectrum of activity, reducing the effective dose of each drug to minimize toxicity, and overcoming antifungal resistance.[2][3]

Experimental Design & Concentration Selection

Q3: How do I select the appropriate concentration range for this compound in a synergy study?

The concentration range for this compound should be based on its Minimum Inhibitory Concentration (MIC) for the specific fungal isolate being tested. A common starting point is to test a range of concentrations spanning from several dilutions below the MIC to several dilutions above it. For example, you could test concentrations from 0.125 to 16 times the MIC.[4] It is also important to consider the clinically achievable concentrations of this compound to ensure the in vitro results have potential clinical relevance.

Q4: What is a checkerboard assay and how is it used to assess synergy?

A checkerboard assay is a common in vitro method to evaluate the interaction between two antimicrobial agents.[5][6] It involves preparing a microtiter plate with serial dilutions of this compound in one dimension (e.g., rows) and the second drug in the other dimension (e.g., columns).[2] Each well, therefore, contains a unique combination of concentrations of the two drugs. After inoculation with the fungal suspension and incubation, the growth in each well is assessed to determine the MIC of each drug alone and in combination.[2]

Q5: How is the Fractional Inhibitory Concentration (FIC) Index calculated and interpreted?

The Fractional Inhibitory Concentration (FIC) Index is a quantitative measure of the interaction between two drugs.[7] It is calculated using the following formula:

FIC Index = FIC of Drug A + FIC of Drug B

Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The interpretation of the FIC Index is as follows[8][9]:

  • Synergy: FIC Index ≤ 0.5

  • Indifference (or Additivity): 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Troubleshooting Common Issues

Q6: I am observing a "paradoxical effect" (also known as the "Eagle effect") with this compound at higher concentrations. What does this mean and how should I interpret it?

The paradoxical effect is a phenomenon where an antifungal agent, such as an echinocandin, shows reduced activity at concentrations above the MIC.[10] This can manifest as continued or even increased fungal growth at super-MIC concentrations. The exact mechanisms are not fully understood but may involve the induction of cell wall stress responses. When encountering this, it is crucial to record the results but focus the synergy interpretation on the concentrations at and below the MIC, where clinically relevant interactions are more likely to occur.

Q7: My in vitro synergy results with this compound don't seem to correlate well with in vivo outcomes. What could be the reason?

Discrepancies between in vitro and in vivo results are a known challenge in antifungal research.[11] Several factors can contribute to this, including:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The drug concentrations and exposure times achieved in a patient are more complex than in a static in vitro system.[12]

  • Protein Binding: this compound is highly protein-bound in plasma, which can reduce its effective concentration.[4] Standard in vitro media lack these proteins, potentially overestimating the drug's activity.

  • Host Immune Factors: The immune system plays a critical role in clearing fungal infections in vivo, an element absent in in vitro assays.

Q8: The results of my synergy experiments are not reproducible. What are the potential causes?

Lack of reproducibility can stem from several sources. Careful standardization of your experimental protocol is key. Some common factors to check include:

  • Inoculum Preparation: Ensure the fungal inoculum is prepared consistently to the same density (e.g., using a 0.5 McFarland standard) for every experiment.[2]

  • Incubation Conditions: Maintain consistent incubation time and temperature.[2]

  • Endpoint Reading: The visual determination of MICs can be subjective. Consider using a spectrophotometer for a more objective reading of growth inhibition.[2]

  • Reagent Quality: Use fresh, high-quality reagents and antifungal stock solutions.

Data Presentation: Quantitative Summary of this compound Synergy

The following tables summarize representative quantitative data from published studies on this compound synergy.

Table 1: this compound (MFG) MICs and FIC Indices in Combination with Voriconazole (VRC) against Candida auris
IsolateMFG MIC (µg/mL)VRC MIC (µg/mL)MFG MIC in Combination (µg/mL)VRC MIC in Combination (µg/mL)FIC IndexInteraction
C. auris #10.250.1250.1250.030.75Indifference
C. auris #20.50.250.250.061.25Indifference
C. auris #30.250.50.1250.1250.75Indifference
C. auris #40.50.1250.250.030.75Indifference
C. auris #50.250.250.060.060.5Synergy
C. auris #60.50.50.1250.1250.5Synergy

Data adapted from a study evaluating drug combinations against C. auris.[13]

Table 2: In Vitro Interactions of this compound (MCFG) with Various Antifungals against Candida Species
CombinationFungal SpeciesNo. of Isolates% Synergy% Indifference% Antagonism
MCFG + FluconazoleCandida spp.5411%89%0%
MCFG + VoriconazoleCandida spp.5415%85%0%
MCFG + VoriconazoleC. glabrata1663%37%0%
MCFG + Amphotericin BCandida spp.540%100%0%
MCFG + FlucytosineCandida spp.540%100%0%

Data adapted from a study on in vitro antifungal combination effects against clinical isolates of Candida species.[14]

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay

This protocol outlines the steps for performing a checkerboard assay to determine the FIC Index.

  • Prepare Drug Dilutions:

    • Prepare serial twofold dilutions of this compound and the partner antifungal in RPMI 1640 medium.[2]

    • The concentrations should be prepared at four times the final desired concentration.[6]

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of each concentration of this compound to the wells in a horizontal orientation (rows).[2]

    • Add 50 µL of each concentration of the partner antifungal to the wells in a vertical orientation (columns).[2]

    • This creates a matrix of drug combinations.

    • Include wells with each drug alone as controls, a growth control well (no drug), and a sterility control well (no inoculum).[2]

  • Inoculation:

    • Prepare a fungal inoculum suspension equivalent to a 0.5 McFarland standard.[2]

    • Dilute the suspension to achieve a final concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in the wells.[2]

    • Add 100 µL of the final inoculum to each well (except the sterility control).[2]

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[2]

  • Reading the MIC:

    • The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control.[2]

    • This can be determined visually or by reading the optical density at a specific wavelength.[2]

  • Calculate FIC Index:

    • Use the formula provided in Q5 to calculate the FIC Index and determine the nature of the interaction.

Protocol 2: Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the antifungal interaction over time.[2]

  • Preparation:

    • Prepare fungal suspensions as described in the checkerboard protocol.

    • Prepare tubes with RPMI 1640 medium containing this compound alone, the partner drug alone, and the combination of both at desired concentrations (e.g., at their respective MICs or sub-MICs). Include a drug-free growth control.

  • Inoculation and Sampling:

    • Inoculate the tubes with the fungal suspension to a starting density of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.[4]

    • Incubate the tubes at 35°C with agitation.[4]

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.[15]

  • Colony Counting:

    • Perform serial dilutions of the aliquots and plate them on agar plates (e.g., Sabouraud Dextrose Agar).

    • Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each drug concentration and combination.

    • Synergy is typically defined as a ≥2 log₁₀ decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

    • Fungicidal activity is often defined as a ≥3 log₁₀ reduction in CFU/mL from the starting inoculum.[16]

Visualizations

Experimental_Workflow_Checkerboard_Assay Checkerboard Assay Workflow prep_drugs Prepare Serial Dilutions of this compound & Partner Drug setup_plate Dispense Drugs into 96-Well Plate Matrix prep_drugs->setup_plate inoculate Inoculate Plate setup_plate->inoculate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C (24-48h) inoculate->incubate read_mic Determine MICs (Visually or Spectrophotometrically) incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Interaction (Synergy, Indifference, Antagonism) calc_fic->interpret

Caption: Workflow for the checkerboard microdilution assay.

Signaling_Pathway_Micafungin_Action This compound's Mechanism of Action cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane Glucan (1->3)-β-D-Glucan Cell_Lysis Cell Wall Instability & Osmotic Lysis Glucan->Cell_Lysis Lack of Glucan leads to Synthase (1->3)-β-D-Glucan Synthase Synthase->Glucan Synthesizes This compound This compound This compound->Synthase Inhibits UDP_Glucose UDP-Glucose UDP_Glucose->Synthase Substrate

References

Technical Support Center: Overcoming Micafungin Resistance in Candida glabrata

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to micafungin resistance in clinical isolates of Candida glabrata.

Troubleshooting Guides

This section addresses common issues encountered during in vitro susceptibility testing and experimental workflows.

Problem/Observation Potential Cause(s) Recommended Action(s)
Inconsistent this compound MIC Results for the Same Isolate 1. Inoculum variability: Incorrect cell density can significantly alter MIC values. 2. Reading time: Variation in incubation time (e.g., 24 vs. 48 hours) can affect results, especially with trailing growth. 3. Media issues: Incorrect pH or lot-to-lot variability in RPMI 1640 medium. 4. Contamination: Mixed culture with a different species or a resistant subpopulation.1. Standardize inoculum: Use a spectrophotometer and a 0.5 McFarland standard to prepare the inoculum as per CLSI guidelines. Verify cell count with a hemocytometer. 2. Fix reading time: Adhere strictly to a 24-hour incubation period for Candida species as recommended by CLSI M27 guidelines.[1] 3. Perform QC: Use standard quality control strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258) with each batch to ensure media and drug potency are correct.[2][3] 4. Confirm purity: Streak the isolate onto CHROMagar or Sabouraud dextrose agar to ensure a pure culture before starting the experiment.[2][4]
High this compound MIC (>0.25 µg/mL) in a Clinical Isolate 1. Target-site mutation: Acquired mutations in the FKS1 or FKS2 genes are the primary mechanism of echinocandin resistance.[2][5][6] 2. Cell wall remodeling: Increased chitin content in the cell wall can provide structural integrity when β-glucan synthesis is inhibited, leading to tolerance.[7] 3. Biofilm formation: Cells within a biofilm exhibit increased resistance due to the protective extracellular matrix.[7]1. Sequence FKS genes: Perform Sanger sequencing of the "hot spot" regions of FKS1 and FKS2 to identify resistance-conferring mutations. 2. Quantify chitin: Measure the cell wall chitin content using Calcofluor White staining and flow cytometry or fluorescence microscopy. 3. Evaluate combination therapy: Use a checkerboard assay to test for synergistic interactions between this compound and other antifungals (e.g., amphotericin B, azoles) that may overcome resistance.[3][8]
Checkerboard Assay Shows No Synergy with a Known Synergistic Compound 1. Incorrect drug concentrations: The concentration ranges tested may not cover the synergistic interaction window. 2. Calculation error: Incorrect calculation of the Fractional Inhibitory Concentration Index (FICI). 3. Isolate-specific effects: The specific isolate may have a resistance mechanism that is not overcome by the combination being tested.1. Broaden concentration range: Test a wider range of concentrations for both drugs, extending well above and below their individual MICs. 2. Verify calculations: Double-check the FICI calculation (FICI = FIC of Drug A + FIC of Drug B). A FICI of ≤ 0.5 is synergistic. 3. Test alternative combinations: Evaluate other drug combinations. For example, if an azole combination fails, test a combination with amphotericin B.[4][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular mechanism of this compound resistance in C. glabrata?

A1: The predominant mechanism is the acquisition of point mutations in two highly conserved "hot spot" regions of the FKS1 and FKS2 genes.[11] These genes encode the catalytic subunits of β-1,3-D-glucan synthase, the target enzyme of echinocandins like this compound.[6][12] These mutations reduce the sensitivity of the enzyme to the drug, leading to elevated Minimum Inhibitory Concentration (MIC) values and clinical treatment failure.[11] The S663P mutation in FKS2 is one of the most frequently reported substitutions.[5]

Q2: How can I confirm if my this compound-resistant isolate has an FKS mutation?

A2: The definitive method is to sequence the hot spot regions of the FKS1 and FKS2 genes. You will need to extract genomic DNA from your isolate, amplify the specific hot spot regions using PCR, and then perform Sanger sequencing.[6][10] The resulting sequences are compared to a wild-type reference sequence (e.g., from C. glabrata ATCC 90030) to identify any nucleotide changes that result in amino acid substitutions.[6][10]

Q3: Are there non-FKS-mediated resistance mechanisms?

A3: While FKS mutations are the most common cause of high-level, stable resistance, other cellular stress responses can contribute to drug tolerance.[11] One such mechanism is the upregulation of chitin synthesis, which reinforces the cell wall when β-glucan synthesis is inhibited.[7] This compensatory mechanism can help the cell survive drug pressure. However, unlike azoles, efflux pumps do not appear to play a significant role in echinocandin resistance.[11][13]

Q4: What are the most promising strategies to overcome this compound resistance?

A4: Combination therapy is the most widely explored strategy. Combining this compound with other antifungal classes can create synergistic effects. Studies have shown that combining an echinocandin with a polyene (like amphotericin B) or an azole (like voriconazole or posaconazole) can be effective against resistant C. glabrata.[3][4][8][9][10] For example, synergy has been observed in over 70% of resistant isolates when an echinocandin was combined with voriconazole or posaconazole.[3] These combinations can restore the activity of this compound or attack the fungal cell through a different mechanism.

Q5: What do the different interaction classifications (synergy, indifference, antagonism) mean in a checkerboard assay?

A5: These terms describe the outcome of combining two drugs:

  • Synergy: The combined effect of the two drugs is significantly greater than the sum of their individual effects. This is indicated by a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5.

  • Indifference (or Additivity): The combined effect is equal to the sum of their individual effects. The FICI is > 0.5 but ≤ 4.0.

  • Antagonism: The combined effect is less than the sum of their individual effects; one drug interferes with the action of the other. This is indicated by a FICI of > 4.0.

Quantitative Data Summary

The following tables summarize in vitro and in vivo data from studies investigating combination therapies to overcome this compound resistance.

Table 1: In Vivo Efficacy of Antifungal Combinations Against C. glabrata (Data synthesized from murine models of disseminated candidiasis)

Drug Combination Dose (mg/kg/day) Organ(s) Assessed Outcome vs. Monotherapy Interaction Reference
This compound + Amphotericin B10 + 1.5Kidney, SpleenSignificant reduction in fungal loadSynergistic[4][10][14]
This compound + Amphotericin B5, 10, or 20 + 1.5Kidney, SpleenSignificant reduction in tissue burdenNot specified[4][10][14]
This compound + Fluconazole10 + 80Kidney, SpleenNo significant improvementIndifferent[4][14]
This compound + Flucytosine10 + 240Kidney, SpleenNo significant improvementIndifferent[4][14]
Liposomal Amphotericin B + this compound7.5 + 2.5KidneyFungal clearance in many animalsSynergistic[9]

Table 2: In Vitro Synergy of Antifungal Combinations Against Resistant C. glabrata Isolates (Data from checkerboard assays)

Drug Combination % of Resistant Isolates Showing Synergy (FICI ≤ 0.5) Reference
Caspofungin + Voriconazole85%[3][8]
Anidulafungin + Voriconazole70%[3][8]
Anidulafungin + Posaconazole70%[3][8]
Anidulafungin + Fluconazole45%[3][8]
This compound + Amphotericin B50% (Antagonism detected)[3][8]

Experimental Protocols

Protocol 1: Broth Microdilution for this compound MIC Determination (CLSI M27)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for determining the Minimum Inhibitory Concentration (MIC) of this compound against C. glabrata.[1][2][5][14]

Materials:

  • C. glabrata isolate

  • Sabouraud Dextrose Agar (SDA) plate

  • Sterile saline or phosphate-buffered saline (PBS)

  • RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • This compound powder and appropriate solvent (e.g., DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Isolate Preparation: Subculture the C. glabrata isolate on an SDA plate and incubate at 35°C for 24 hours to ensure viability and purity.

  • Inoculum Preparation:

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL in the microdilution plate.

  • Drug Dilution:

    • Prepare a stock solution of this compound.

    • Perform serial twofold dilutions of this compound in RPMI 1640 medium directly in the 96-well plate to achieve final concentrations typically ranging from 0.008 to 8 µg/mL.

  • Plate Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted drug.

    • Include a drug-free well as a positive growth control and an uninoculated well as a sterility control.

  • Incubation: Incubate the plate at 35°C for 24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that causes a prominent (≥50%) reduction in turbidity compared to the growth control well. This can be read visually or with a microplate reader.

Protocol 2: Checkerboard Assay for Synergy Testing

This method is used to evaluate the interaction between this compound and a second antifungal agent (e.g., amphotericin B).[9][12][15]

Procedure:

  • Prepare Drug Plates:

    • In a 96-well plate, dispense 50 µL of RPMI 1640 into each well.

    • Drug A (this compound): Prepare serial dilutions horizontally. Add 50 µL of a 4x concentrated stock of this compound to the first column and perform twofold serial dilutions across the plate (e.g., columns 1-10).

    • Drug B (Partner Antifungal): Prepare serial dilutions vertically. Add 50 µL of a 4x concentrated stock of the partner drug to the top row and perform twofold serial dilutions down the plate (e.g., rows A-G).

    • This creates a matrix where each well has a unique combination of drug concentrations. Include rows and columns with each drug alone as controls.

  • Inoculum Preparation: Prepare the C. glabrata inoculum as described in Protocol 1 to a final concentration of 0.5–2.5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the final inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Data Analysis:

    • Read the MIC for each drug alone and the MIC of each drug in combination in every well.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FICI for each well: FICI = FIC of Drug A + FIC of Drug B.

    • Determine the interaction based on the lowest FICI value obtained.

Protocol 3: Sequencing of FKS1 and FKS2 Hot Spot Regions

This protocol outlines the steps for identifying mutations associated with resistance.[6][7][10]

Procedure:

  • Genomic DNA Extraction:

    • Culture the C. glabrata isolate overnight in YPD broth.

    • Harvest the cells and extract genomic DNA using a commercial yeast DNA extraction kit or a standard phenol-chloroform method.

  • PCR Amplification:

    • Design primers to flank the hot spot 1 regions of both FKS1 (nt 1776 to 2008) and FKS2 (nt 1881 to 2177).[10]

    • Perform PCR using a high-fidelity DNA polymerase to amplify these regions from the extracted genomic DNA.

  • PCR Product Purification: Purify the amplified DNA fragments using a PCR cleanup kit to remove primers and dNTPs.

  • Sanger Sequencing:

    • Send the purified PCR products for bidirectional Sanger sequencing using the same amplification primers or internal sequencing primers.

  • Sequence Analysis:

    • Align the obtained sequences with the wild-type FKS1 and FKS2 gene sequences from a reference strain (e.g., C. glabrata ATCC 90030).

    • Identify any nucleotide substitutions, insertions, or deletions and determine the resulting amino acid changes.

Visualizations

This compound This compound GS β-1,3-D-Glucan Synthase (Fks1/Fks2) This compound->GS Inhibits Altered_GS Altered Glucan Synthase This compound->Altered_GS Binding Reduced Glucan β-1,3-D-Glucan GS->Glucan Synthesizes Lysis Cell Lysis GS->Lysis Inhibition leads to CellWall Fungal Cell Wall Glucan->CellWall Component of FKS_Mutation FKS1/FKS2 Gene Mutation FKS_Mutation->Altered_GS Results in Resistance This compound Resistance Altered_GS->Resistance Leads to

Caption: Mechanism of this compound action and FKS-mediated resistance.

start Clinical Isolate of C. glabrata mic_test Perform this compound MIC Test (Broth Microdilution) start->mic_test decision MIC > 0.25 µg/mL? mic_test->decision susceptible Isolate is Susceptible decision->susceptible No resistant Isolate is Resistant (Proceed with analysis) decision->resistant Yes dna_seq Sequence FKS1/FKS2 Hot Spots resistant->dna_seq synergy_test Perform Synergy Testing (Checkerboard Assay) resistant->synergy_test report Report Findings: - FKS mutation status - Synergistic combinations dna_seq->report synergy_test->report

Caption: Workflow for characterizing this compound-resistant C. glabrata.

G start Inconsistent MIC Results check_purity Check Culture Purity (Re-streak on agar) start->check_purity is_pure Is Culture Pure? check_purity->is_pure purify Purify Culture & Repeat Assay is_pure->purify No check_inoculum Verify Inoculum Density (McFarland / Spectrophotometer) is_pure->check_inoculum Yes purify->start is_correct Is Density Correct? check_inoculum->is_correct standardize Standardize Inoculum & Repeat Assay is_correct->standardize No check_qc Review QC Strain MICs (e.g., ATCC 22019) is_correct->check_qc Yes standardize->start is_in_range Are QC MICs in Range? check_qc->is_in_range check_reagents Check Reagents (Media, Drug Powder) & Repeat Assay is_in_range->check_reagents No consistent Results Consistent is_in_range->consistent Yes check_reagents->start

Caption: Decision tree for troubleshooting inconsistent MIC results.

References

Technical Support Center: Detection of FKS1 Mutations Conferring Micafungin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of FKS1 mutations associated with Micafungin resistance in Candida species. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental procedures, troubleshoot common issues, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is it important to detect FKS1 mutations?

A1: Mutations in the FKS1 gene, which encodes a subunit of the β-1,3-D-glucan synthase enzyme, are the primary mechanism of acquired resistance to echinocandin antifungal drugs like this compound in Candida species.[1][2][3] Detecting these mutations is crucial for several reasons:

  • Clinical Decision Making: It helps predict therapeutic failure with echinocandins, guiding clinicians to select more effective antifungal treatments.[4][5][6]

  • Epidemiological Surveillance: Monitoring the prevalence of FKS1 mutations is essential for tracking the emergence and spread of drug-resistant strains.

  • Drug Development: Understanding resistance mechanisms informs the development of new antifungal agents that can overcome or bypass these mutations.

Q2: What are the "hot spot" regions in the FKS1 gene?

A2: The majority of mutations conferring echinocandin resistance are clustered in specific, highly conserved regions of the FKS1 gene known as "hot spots".[2][3][4][5] In Candida albicans, these are typically:

  • Hot Spot 1 (HS1): Amino acid positions F641 to P649.[4][5]

  • Hot Spot 2 (HS2): Amino acid positions D1357 to L1364.[4][5]

  • Hot Spot 3 (HS3): A potential third hot spot has also been described.[7][8]

Mutations in these regions, particularly at codons corresponding to Ser645, are frequently associated with high-level resistance.[1]

Q3: Are there different methods to detect FKS1 mutations?

A3: Yes, several molecular methods are available, each with its own advantages and limitations. Common methods include:

  • Sanger Sequencing: Considered the "gold standard" for identifying known and novel mutations.[2][9]

  • Pyrosequencing: A rapid sequencing-by-synthesis method suitable for screening a large number of samples for known polymorphisms.[9]

  • Real-Time PCR with Molecular Beacons or Probes: Allows for rapid and sensitive detection of specific, known mutations.[1][10]

  • Multiplex PCR: Can simultaneously screen for multiple common mutations in a single reaction.[4][11]

  • Next-Generation Sequencing (NGS): Provides high-throughput sequencing of the entire FKS1 gene or even the whole genome, enabling the detection of all possible mutations.[7][8]

  • MALDI-TOF Mass Spectrometry: An emerging method that analyzes protein profiles to infer resistance, though it is not a direct mutation detection method.[12]

Q4: Can a wild-type FKS1 sequence be present in a this compound-resistant isolate?

A4: While less common, it is possible. Resistance to this compound can sometimes be conferred by mechanisms other than FKS1 mutations, although these are not as well characterized. Additionally, some isolates may exhibit borderline minimum inhibitory concentrations (MICs) without having detectable hot spot mutations.[8] It is also important to consider the potential for heterozygous mutations, where both a wild-type and a mutant allele are present, which can be challenging to detect with some methods.[4][9]

Troubleshooting Guides

Problem 1: Sanger sequencing results are ambiguous or show overlapping peaks.

Possible Cause:

  • Heterozygous Mutation: Candida species are diploid, and the presence of both a wild-type and a mutant FKS1 allele will result in overlapping peaks in the sequencing chromatogram.[4][9]

  • Poor Quality DNA Template: Contaminants or low DNA concentration can lead to poor sequencing results.

  • Sequencing Primer Issues: The primer may be binding to multiple sites or be of poor quality.

  • PCR Amplification Issues: Non-specific amplification during the initial PCR can result in multiple templates for sequencing.

Solutions:

  • Analyze Chromatograms Carefully: Look for double peaks at known hot spot locations. The relative height of the peaks can give an indication of the proportion of each allele.

  • Cloning of PCR Products: To definitively resolve heterozygous mutations, the PCR product can be cloned into a vector, and individual clones can be sequenced.

  • Optimize DNA Extraction and PCR: Ensure high-quality genomic DNA is used. Optimize PCR conditions (annealing temperature, primer concentration) to ensure specific amplification of the FKS1 target region.

  • Use Alternative Methods: Techniques like pyrosequencing or real-time PCR with allele-specific probes are often better at detecting and quantifying heterozygous mutations.[9]

Problem 2: A real-time PCR assay for a specific FKS1 mutation is not showing amplification for a known resistant strain.

Possible Cause:

  • Novel Mutation: The resistant strain may harbor a novel mutation that is not targeted by the specific primers or probes in the assay.

  • Primer/Probe Mismatch: A polymorphism in the primer/probe binding site can prevent efficient annealing and amplification.

  • Incorrect Assay Conditions: Suboptimal annealing temperature or reagent concentrations can lead to assay failure.

  • Inhibitors in the DNA Sample: PCR inhibitors carried over from the DNA extraction process can prevent amplification.

Solutions:

  • Sequence the FKS1 Gene: If a real-time PCR assay is negative but resistance is suspected based on susceptibility testing, Sanger sequencing of the FKS1 hot spot regions is recommended to screen for known and novel mutations.[2]

  • Review Primer/Probe Design: Ensure that the primers and probes are designed to target conserved regions adjacent to the mutation of interest.

  • Optimize Real-Time PCR: Run a temperature gradient to determine the optimal annealing temperature. Titrate primer and probe concentrations.

  • Purify DNA Sample: Re-purify the DNA sample to remove potential inhibitors or use a DNA extraction kit known to yield high-purity DNA.

  • Include Positive Controls: Always include a positive control with a known mutation to ensure the assay is performing correctly.

Problem 3: Discrepancy between antifungal susceptibility testing (AST) results and FKS1 genotype.

Possible Cause:

  • Borderline MICs: Isolates with MICs close to the clinical breakpoint may not always harbor FKS1 hot spot mutations.[8]

  • Heterozygous Mutations: The presence of a wild-type allele alongside a mutant allele can sometimes result in a lower MIC than a homozygous mutant, potentially leading to a susceptible or intermediate AST result.

  • Alternative Resistance Mechanisms: Although less common, other mechanisms may contribute to reduced echinocandin susceptibility.

  • AST Variability: In vitro susceptibility testing can be influenced by factors such as the testing medium and inoculum size.[3]

Solutions:

  • Confirm AST Results: Repeat the antifungal susceptibility testing, ensuring adherence to standardized protocols (e.g., CLSI or EUCAST). Consider using a different testing medium if discrepancies persist.[3]

  • Use a More Sensitive Genotyping Method: If initial genotyping is negative, consider a more sensitive method like deep sequencing to detect low-frequency mutations.

  • Sequence the Entire FKS1 Gene: Look for mutations outside of the common hot spot regions.

  • Correlate with Clinical Outcome: The clinical response of the patient to echinocandin therapy can provide valuable context.

Experimental Protocols

DNA Extraction from Candida Species

A reliable DNA extraction is the first critical step for any molecular detection method.

Protocol: Phenol-Chloroform DNA Extraction

  • Culture Candida cells overnight in 5 mL of YPD broth at 30°C.

  • Harvest cells by centrifugation at 5,000 x g for 5 minutes.

  • Wash the cell pellet with 1 mL of sterile water and centrifuge again.

  • Resuspend the pellet in 400 µL of lysis buffer (e.g., MasterPure Yeast DNA Purification Kit buffer).

  • Add 200 µL of phenol:chloroform:isoamyl alcohol (25:24:1) and vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Carefully transfer the upper aqueous phase to a new microcentrifuge tube.

  • Add an equal volume of isopropanol and 0.1 volumes of 3M sodium acetate (pH 5.2). Mix gently and incubate at -20°C for 30 minutes.

  • Centrifuge at 12,000 x g for 15 minutes to pellet the DNA.

  • Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspend the DNA in 50 µL of TE buffer or sterile water.

  • Assess DNA concentration and purity using a spectrophotometer.

Note: Commercial kits (e.g., QIAamp DNA Mini Kit, FastDNA Kit) are also widely used and may offer a more streamlined process.[5][10]

PCR Amplification and Sanger Sequencing of FKS1 Hot Spot Regions

This protocol is the gold standard for identifying both known and novel mutations.

Protocol:

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing:

      • 5 µL of 10x PCR Buffer

      • 1 µL of 10 mM dNTPs

      • 1 µL of 10 µM Forward Primer (targeting upstream of HS1)

      • 1 µL of 10 µM Reverse Primer (targeting downstream of HS1/HS2)

      • 0.5 µL of Taq DNA Polymerase

      • 1-2 µL of genomic DNA (approx. 50-100 ng)

      • Nuclease-free water to 50 µL

    • Primer sequences for C. albicans FKS1 hot spot 1 can be designed based on GenBank accession number XM_446406.[5]

    • PCR Cycling Conditions:

      • Initial Denaturation: 95°C for 3 minutes

      • 30-35 Cycles:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-60°C for 30 seconds (optimize based on primer Tm)

        • Extension: 72°C for 1 minute

      • Final Extension: 72°C for 5 minutes

  • PCR Product Purification:

    • Run the PCR product on a 1.5% agarose gel to verify the correct size.

    • Purify the PCR product using a commercial PCR purification kit to remove primers and dNTPs.

  • Sanger Sequencing:

    • Submit the purified PCR product and sequencing primers (either the forward or reverse PCR primer) to a sequencing facility.

    • Sequencing Reaction Cycling Conditions (example):

      • Initial Denaturation: 96°C for 1 minute

      • 30 Cycles:

        • Denaturation: 96°C for 10 seconds

        • Annealing: 50°C for 5 seconds

        • Extension: 60°C for 4 minutes

  • Sequence Analysis:

    • Align the resulting sequence with a wild-type FKS1 reference sequence to identify any nucleotide changes.

    • Translate the nucleotide sequence to the amino acid sequence to determine the effect of any mutations.

PNA-Clamp Real-Time PCR for Specific Mutation Detection

This method is highly sensitive for detecting low-frequency mutations by selectively inhibiting the amplification of the wild-type allele.[13][14][15]

Protocol:

  • Assay Design:

    • Design PCR primers flanking the mutation of interest.

    • Design a Peptide Nucleic Acid (PNA) probe that is complementary to the wild-type sequence. The PNA probe will bind tightly to the wild-type DNA and act as a PCR clamp, preventing its amplification.[16][17]

  • Real-Time PCR Reaction:

    • Set up a real-time PCR reaction containing:

      • Real-time PCR master mix (containing SYBR Green or a fluorescent probe system)

      • Forward Primer

      • Reverse Primer

      • PNA Clamp probe

      • Genomic DNA

    • The concentration of the PNA probe needs to be optimized to effectively block wild-type amplification without inhibiting mutant amplification.

  • Real-Time PCR Cycling and Analysis:

    • Run the reaction on a real-time PCR instrument.

    • Amplification in the presence of the PNA clamp indicates the presence of a mutant allele.

    • Melting curve analysis can be performed at the end of the reaction to further confirm the presence of the mutant amplicon.[16]

Data Presentation

Table 1: Comparison of Methods for FKS1 Mutation Detection
MethodPrincipleAdvantagesDisadvantagesTypical Turnaround Time
Sanger Sequencing Dideoxy chain terminationIdentifies known and novel mutations. Considered the "gold standard".Lower sensitivity for heterozygous mutations. More time-consuming and less suitable for high-throughput screening.24-48 hours
Pyrosequencing Sequencing by synthesisRapid, quantitative, and good for detecting heterozygous mutations.[9]Reads short sequences, may require multiple primers for different regions.4-6 hours
Real-Time PCR Allele-specific amplification/probe hybridizationHigh sensitivity and specificity for known mutations. Rapid and suitable for high-throughput.[1]Cannot detect novel mutations. Requires specific primers/probes for each mutation.2-4 hours
Multiplex PCR Simultaneous amplification of multiple targetsScreens for several common mutations in a single reaction, cost-effective.[4][11]Limited to a predefined set of mutations. May have lower sensitivity for heterozygous mutations.[4]4 hours
NGS Massively parallel sequencingUnbiased detection of all mutations, including rare and novel ones. Can be used for whole-genome analysis.Higher cost, complex data analysis.Days to weeks
Table 2: Performance of a Multiplex PCR Assay for FKS1 Mutation Detection in C. albicans
ParameterPerformanceCitation
Sensitivity 96%[4][11][18]
Specificity 100%[4][11][18]
Ability to Detect Homozygous Mutants Yes[4][11][18]
Ability to Detect Heterozygous Mutants Can produce false-negatives[4]

Visualizations

Experimental_Workflow_FKS1_Mutation_Detection cluster_sample Sample Preparation cluster_detection Mutation Detection Methods cluster_analysis Data Analysis cluster_result Result Interpretation Candida_Isolate Candida Isolate DNA_Extraction Genomic DNA Extraction Candida_Isolate->DNA_Extraction Sanger Sanger Sequencing DNA_Extraction->Sanger PCR Amplification RealTime_PCR Real-Time PCR DNA_Extraction->RealTime_PCR Pyrosequencing Pyrosequencing DNA_Extraction->Pyrosequencing PCR Amplification NGS NGS DNA_Extraction->NGS Library Preparation Sequence_Analysis Sequence Alignment & Variant Calling Sanger->Sequence_Analysis Amplification_Analysis Ct Value & Melting Curve Analysis RealTime_PCR->Amplification_Analysis Pyrosequencing->Sequence_Analysis NGS->Sequence_Analysis Resistant This compound Resistant (Mutation Detected) Sequence_Analysis->Resistant Susceptible This compound Susceptible (No Mutation Detected) Sequence_Analysis->Susceptible Amplification_Analysis->Resistant Amplification_Analysis->Susceptible

Caption: Workflow for detecting FKS1 mutations.

Troubleshooting_Logic_Diagram cluster_ast AST Review cluster_genotype Genotyping Review cluster_conclusion Conclusion Start Discrepancy between AST and Genotype Confirm_AST Repeat AST with Standardized Method Start->Confirm_AST Check_Heterozygosity Suspect Heterozygous Mutation? Start->Check_Heterozygosity Check_Media Consider Alternative Testing Media Confirm_AST->Check_Media Resolved Discrepancy Resolved Check_Media->Resolved Use_Sensitive_Method Use Pyrosequencing or Allele-Specific PCR Check_Heterozygosity->Use_Sensitive_Method Yes Sequence_Full_Gene Sequence Entire FKS1 Gene Check_Heterozygosity->Sequence_Full_Gene No Use_Sensitive_Method->Resolved Alternative_Mechanism Suspect Alternative Resistance Mechanism Sequence_Full_Gene->Alternative_Mechanism

Caption: Troubleshooting logic for AST/genotype discrepancies.

References

Technical Support Center: Micafungin Solubility and Preparation for Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming challenges related to the solubility of Micafungin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically supplied?

A1: this compound is a semisynthetic lipopeptide antifungal agent belonging to the echinocandin class.[1] It functions by inhibiting the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall.[2][3] this compound is typically supplied as a hygroscopic, light-sensitive white crystalline solid, often as a sodium salt.[4][5]

Q2: What are the primary solvents for dissolving this compound for in vitro experiments?

A2: this compound sodium is freely soluble in water, isotonic sodium chloride solution, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[5] It is slightly soluble in methyl alcohol and practically insoluble in acetonitrile, ethyl alcohol (95%), acetone, diethyl ether, and n-hexane.[5]

Q3: I am observing poor solubility of this compound in my aqueous buffer. What could be the reason?

A3: Several factors can influence this compound's solubility in aqueous solutions. The pH of the buffer is critical; for instance, in Phosphate-Buffered Saline (PBS) at pH 7.2, the solubility is approximately 1 mg/mL.[4] Temperature can also affect solubility, with an increase in temperature generally leading to increased solubility.[6] Additionally, the presence of other salts or organic components in your buffer could impact solubility.

Q4: How long can I store this compound solutions?

A4: The stability of this compound solutions depends on the solvent and storage conditions. Aqueous solutions are not recommended for storage for more than one day.[4] Reconstituted vials with 0.9% Sodium Chloride Injection or 5% Dextrose Injection may be stored for up to 24 hours at room temperature (25°C) and should be protected from light.[7][8] Diluted infusion solutions have shown chemical and physical in-use stability for up to 96 hours at 25°C when protected from light.[9][10] For long-term storage of stock solutions in organic solvents like DMSO, it is recommended to store them at -20°C or -80°C.[11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Difficulty dissolving this compound powder Inadequate solvent volume or choice of solvent.Ensure you are using a recommended solvent such as DMSO, DMF, or water at the appropriate concentration.[4][5] Gentle warming to 37°C or sonication can aid in dissolution.[11][12] For aqueous solutions, check the pH of your buffer.
Precipitation observed after dilution in aqueous media The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The residual amount of organic solvent from the stock solution may be too high.Prepare a more dilute stock solution in the organic solvent before further dilution into the aqueous buffer. Ensure the final concentration of the organic solvent is insignificant, as it can have physiological effects.[4]
Inconsistent results in bioassays Degradation of this compound in the solution. Inaccurate concentration of the stock solution.Prepare fresh aqueous solutions daily.[4] Protect solutions from light.[7][8] When using organic stock solutions, ensure they are stored properly at low temperatures.[11] Always verify the concentration of your stock solution.
Visible particles in the solution after reconstitution Incomplete dissolution or contamination.Do not vigorously shake the vial during reconstitution to avoid foaming; instead, gently swirl to dissolve the powder.[8] Visually inspect the solution for particulate matter before use. If particles are present, do not use the solution.[8][13]

Quantitative Solubility Data

The solubility of this compound (as the sodium salt) in various solvents is summarized below. Please note that these are approximate values and can be influenced by factors such as temperature, pH, and the specific formulation of the compound.

SolventApproximate SolubilityReference(s)
Water> 200 mg/mL (freely soluble)[2][14]
Dimethyl sulfoxide (DMSO)~10 mg/mL to 242 mg/mL[4][11]
N,N-Dimethylformamide (DMF)~10 mg/mL[4]
Phosphate-Buffered Saline (PBS) pH 7.2~1 mg/mL[4]
Ethanol< 1 mg/mL (insoluble or slightly soluble)[11]
MethanolSoluble[15]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline5 mg/mL[11]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
  • Materials: this compound sodium powder, anhydrous DMSO, sterile microcentrifuge tubes, and precision balance.

  • Procedure:

    • Aseptically weigh the desired amount of this compound sodium powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL solution, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Gently vortex or sonicate the solution to ensure complete dissolution.[11]

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 1 mg/mL this compound Working Solution in PBS (pH 7.2)
  • Materials: this compound sodium powder, sterile Phosphate-Buffered Saline (PBS) at pH 7.2, sterile conical tubes.

  • Procedure:

    • Aseptically weigh the desired amount of this compound sodium powder.

    • Add the appropriate volume of sterile PBS (pH 7.2) to achieve a final concentration of 1 mg/mL.

    • Gently swirl the tube to dissolve the powder. Do not shake vigorously.[8]

    • Use this solution immediately for your experiments as aqueous solutions are not recommended for storage for more than one day.[4]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation start Weigh this compound Powder solvent Select Solvent (e.g., DMSO, Water) start->solvent dissolve Dissolve Powder (Vortex/Sonicate if needed) solvent->dissolve stock Store Stock Solution (Aliquot & Freeze) dissolve->stock dilute Dilute Stock Solution in Assay Buffer stock->dilute Prepare Working Solution add_to_assay Add to Experimental System (e.g., cell culture) dilute->add_to_assay incubate Incubate add_to_assay->incubate measure Measure Endpoint incubate->measure signaling_pathway This compound This compound GlucanSynthase 1,3-β-D-Glucan Synthase This compound->GlucanSynthase Inhibits BetaGlucan 1,3-β-D-Glucan Synthesis GlucanSynthase->BetaGlucan Catalyzes CellWall Fungal Cell Wall Integrity BetaGlucan->CellWall Maintains CellLysis Cell Lysis BetaGlucan->CellLysis Disruption leads to

References

Micafungin In Vitro Experiments: A Technical Support Guide to Serum Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on accounting for the high degree of serum protein binding of micafungin in in vitro experiments. Following the FAQs and troubleshooting guides will help ensure more accurate and clinically relevant results.

Frequently Asked Questions (FAQs)

Q1: How extensively does this compound bind to serum proteins?

This compound is highly bound to human serum proteins, with binding reported to be greater than 99%.[1][2][3] Some studies specify the binding to be as high as 99.8%.[4][5][6]

Q2: Which serum proteins does this compound primarily bind to?

The primary binding protein for this compound in human plasma is albumin.[2][3][7][8] It also binds to a lesser extent to α1-acid glycoprotein.[2][7][8]

Q3: How does serum protein binding affect the in vitro antifungal activity of this compound?

The high protein binding of this compound significantly reduces its in vitro antifungal activity. This is observed as a notable increase in the Minimum Inhibitory Concentration (MIC) when the antifungal susceptibility testing is performed in the presence of human serum or plasma.[1][5][8] The addition of 50% human serum has been shown to sharply increase the MICs of this compound against various Candida and Aspergillus species.[5][8]

Q4: What is the "free-drug hypothesis" and does it apply to this compound?

The "free-drug hypothesis" posits that only the unbound fraction of a drug is pharmacologically active.[4] For this compound, with a protein binding of 99.8%, this would imply that only 0.2% of the total drug concentration is available to exert its antifungal effect.[4][6] However, several studies have shown that the antifungal activity of this compound in the presence of serum is greater than what would be predicted by the free-drug hypothesis alone, suggesting that the protein-bound drug may be readily released to the fungal target.[4]

Troubleshooting Guide

Problem: My MIC values for this compound are significantly higher than expected when testing in a serum-supplemented medium.

  • Possible Cause: This is an expected phenomenon due to the high degree of this compound's protein binding. The presence of serum proteins, primarily albumin, reduces the concentration of free, active drug available to inhibit fungal growth.

  • Solution: Ensure that you are comparing your results to appropriate controls. If you are supplementing your medium with serum, your baseline for comparison should be the MIC obtained in a standard, serum-free medium (e.g., RPMI 1640). The fold-increase in MIC in the presence of serum is a known characteristic of this compound and should be documented.

Problem: I am observing inconsistent MIC results between experiments when using serum.

  • Possible Cause 1: Variability in the serum source or lot. Different lots of human serum can have variations in protein composition, which may affect the degree of drug binding.

  • Solution 1: If possible, use a single lot of pooled human serum for a series of related experiments to minimize variability.

  • Possible Cause 2: Inconsistent final serum concentration in the assay wells.

  • Solution 2: Carefully follow standardized protocols for adding serum to the broth medium to ensure a consistent final concentration (e.g., 50%) in all wells.

  • Possible Cause 3: The fungal inoculum size may be affecting the drug-to-fungus ratio in the presence of protein binding.

  • Solution 3: Strictly adhere to standardized inoculum preparation procedures as outlined in protocols such as the Clinical and Laboratory Standards Institute (CLSI) M27-A2 for yeasts or M38-A for molds.[9]

Quantitative Data Summary

The following tables summarize the impact of serum protein on the in vitro activity of this compound against various fungal species.

Table 1: Effect of Human Serum on this compound MICs for Candida Species

Candida SpeciesThis compound MIC in RPMI 1640 (µg/mL)This compound MIC in RPMI 1640 + 50% Human Serum (µg/mL)Fold Increase in MIC
C. albicans0.0039 - 0.01560.25 - 164 - 128
C. glabrata0.0078 - 0.01560.125 - 0.2516
C. krusei0.06250.5 - 18 - 16
C. tropicalis0.03120.25 - 0.58 - 16

Data compiled from studies that have shown significant increases in MICs in the presence of serum.[1][8]

Table 2: Protein Binding Characteristics of this compound

ParameterValuePrimary Binding Proteins
In Vitro Protein Binding>99% (up to 99.8%)Albumin, α1-acid glycoprotein

Data sourced from multiple pharmacokinetic and in vitro studies.[2][4][5][6][7][8]

Experimental Protocols

Protocol: Broth Microdilution Susceptibility Testing of this compound in the Presence of Human Serum (Adapted from CLSI M27-A2)

  • This compound Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a concentration of 1280 µg/mL.

  • Drug Dilution Series:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve concentrations ranging from 0.00024 to 128 µg/mL. The volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.

    • Prepare a fungal suspension in sterile water and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in either sterile water or 100% pooled human serum to achieve a final concentration that, when added to the drug-containing wells, results in a starting inoculum of approximately 0.5 × 10³ to 2.5 × 10³ CFU/mL.[1]

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum (prepared in either water for a serum-free control or in 100% human serum for the test) to each well of the microtiter plate containing the serially diluted this compound. This will result in a final serum concentration of 50% in the test wells.

  • Incubation: Incubate the microtiter plates at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a prominent reduction in growth (typically ≥50% inhibition) compared to the growth in the drug-free control well.[10][11]

Visualizations

experimental_workflow Experimental Workflow: this compound Susceptibility Testing cluster_prep Preparation cluster_serum_free Standard Method (Serum-Free) cluster_serum_added Serum-Supplemented Method cluster_comparison Analysis prep_drug Prepare this compound Serial Dilutions in RPMI 1640 inoculate_sf Inoculate Drug Plate inoculate_s Inoculate Drug Plate (Final Serum Conc. 50%) prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) dilute_inoculum_sf Dilute Inoculum in Water prep_inoculum->dilute_inoculum_sf dilute_inoculum_s Dilute Inoculum in 100% Human Serum prep_inoculum->dilute_inoculum_s dilute_inoculum_sf->inoculate_sf incubate_sf Incubate at 35°C for 24-48h inoculate_sf->incubate_sf read_mic_sf Read MIC (Baseline) incubate_sf->read_mic_sf compare Compare Baseline vs. Serum-Adjusted MIC read_mic_sf->compare dilute_inoculum_s->inoculate_s incubate_s Incubate at 35°C for 24-48h inoculate_s->incubate_s read_mic_s Read MIC (Serum-Adjusted) incubate_s->read_mic_s read_mic_s->compare

Caption: Workflow for this compound In Vitro Susceptibility Testing.

logical_relationship Impact of Serum Protein Binding on this compound's In Vitro Activity total_drug Total this compound Concentration binding High Protein Binding (>99%) total_drug->binding serum_proteins Serum Proteins (e.g., Albumin) serum_proteins->binding bound_drug Protein-Bound this compound binding->bound_drug Major Fraction free_drug Free (Unbound) this compound (~0.2%) binding->free_drug Minor Fraction fungal_cell Fungal Cell Target (1,3-β-D-glucan synthase) bound_drug->fungal_cell Readily Released? free_drug->fungal_cell Direct Activity mic Increased MIC Value fungal_cell->mic Leads to

Caption: Logical Relationship of this compound Protein Binding and MIC.

References

Minimizing the paradoxical effect in Micafungin susceptibility testing.

Author: BenchChem Technical Support Team. Date: December 2025

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This guide provides troubleshooting advice and answers to frequently asked questions regarding the paradoxical effect (also known as the Eagle effect) observed during in vitro susceptibility testing of Micafungin and other echinocandins.

Frequently Asked Questions (FAQs)

Q1: What is the paradoxical effect in this compound susceptibility testing?

A: The paradoxical effect (PE), or paradoxical growth, is an in vitro phenomenon where a fungal isolate appears susceptible to this compound at lower concentrations but shows renewed or continued growth at higher concentrations.[1][2][3] This can complicate the determination of the Minimum Inhibitory Concentration (MIC), potentially leading to misinterpretation of susceptibility results.[4] The growth may subside again at extremely high drug concentrations, creating a quadriphasic pattern of inhibition.[5]

Q2: What is the underlying mechanism of the paradoxical effect?

A: The paradoxical effect is a complex stress response. This compound inhibits β-1,3-glucan synthase (encoded by FKS genes), a key enzyme for cell wall synthesis.[1][6] This inhibition triggers cellular stress, leading to the activation of several compensatory pathways, including the calcineurin, protein kinase C (PKC) cell wall integrity, and Hsp90 signaling pathways.[7][8][9][10] These pathways stimulate a significant increase in chitin synthesis, which provides structural support to the cell wall, allowing the fungus to overcome the drug's effect at certain high concentrations.[3][10][11] The molecular chaperone Hsp90 is crucial for this response, as it stabilizes calcineurin, a key client protein required for echinocandin tolerance.[7][9][12]

Q3: Which fungal species are most commonly affected by the paradoxical effect with this compound?

A: The paradoxical effect is both species- and drug-dependent.[3][11][13] For this compound specifically, the effect has been notably observed in isolates of Candida tropicalis and Candida krusei.[11] While less frequent with this compound compared to caspofungin, it can also occur in Candida albicans.[4][14] Interestingly, the phenomenon is strikingly absent in Candida glabrata isolates for all echinocandins.[11]

Troubleshooting Guide

Q4: My susceptibility test shows growth at high this compound concentrations after clearing at lower concentrations. How can I confirm this is a paradoxical effect?

A: To confirm a suspected paradoxical effect, consider the following steps:

  • Visual Confirmation: Ensure the growth pattern is consistent with the definition of PE: clearing of growth at the MIC, followed by visible turbidity in wells with higher drug concentrations.

  • Repeat the Assay: Reproducibility is key. Repeat the broth microdilution assay to ensure the observation was not due to technical error (e.g., skipping a well during inoculation, contamination).

  • Check Quality Control Strains: Ensure your quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258) are yielding MICs within the expected range as per CLSI or EUCAST guidelines.[15] This validates the assay setup and drug potency.

  • Plate for Viability: Subculture a small aliquot from the wells showing paradoxical growth onto a drug-free agar plate. Growth confirms the viability of the yeast and supports the observation of PE rather than contamination.

Q5: How can I modify my experimental protocol to minimize or eliminate the paradoxical effect?

A: Several modifications to standard protocols can help reduce the interference of the paradoxical effect. These adjustments aim to alter the conditions that favor the fungal stress response.

  • Modify Incubation Time: Reading the MIC endpoint at an earlier time point, such as 24 hours instead of the standard 48 hours, can often prevent the emergence of paradoxical growth, which is a time-dependent adaptive response.[4]

  • Alter the Growth Medium: The choice of medium can influence the effect. Supplementing the standard RPMI-1640 medium with 50% human serum has been shown to eliminate the paradoxical effect for caspofungin, likely applicable to this compound as well.[14][16]

  • Use a Different Endpoint: Instead of relying solely on the MIC (inhibition), determine the Minimum Fungicidal Concentration (MFC). The MFC is defined as the lowest drug concentration that results in a ≥99.9% reduction of the initial inoculum.[16] This endpoint is less likely to be confounded by paradoxical growth.

  • (For Research Applications) Inhibit Stress Pathways: Co-incubation with inhibitors of the key stress pathways can abolish the paradoxical effect. For example, adding Hsp90 inhibitors (e.g., geldanamycin) or calcineurin inhibitors (e.g., cyclosporine) can restore susceptibility at high echinocandin concentrations.[8][17] This is a powerful research tool for confirming the mechanism but is not used in clinical susceptibility testing.

Data & Protocols

Data Summary: Frequency of Paradoxical Effect

The occurrence of the paradoxical effect varies significantly between different echinocandins and Candida species. The table below summarizes findings from a comparative study.

Candida SpeciesThis compound (% with PE)Caspofungin (% with PE)Anidulafungin (% with PE)
C. albicans23%[14]60%[14]13%[14]
C. tropicalis70%[11]Not Reported20%[11]
C. krusei60%[11]10%[11]Not Reported
C. parapsilosis0%90%[11]Not Reported
C. glabrata0%[11]0%[11]Not Reported

Note: Frequencies can vary between studies due to differences in methodology (CLSI vs. EUCAST) and the specific isolates tested.[1][2]

Experimental Protocol: Modified Broth Microdilution (24-hour Reading)

This protocol, based on CLSI M27 guidelines with modifications, is designed to minimize the observation of the paradoxical effect.[18]

  • Prepare Inoculum:

    • Subculture the yeast isolate onto potato dextrose agar and incubate at 35°C for 24 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium (buffered with MOPS, without bicarbonate) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate.[17]

  • Prepare Drug Dilutions:

    • Perform serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well U-bottom microtiter plate. The typical concentration range tested is 0.008 to 8 µg/mL.[15]

  • Inoculation and Incubation:

    • Add the diluted fungal inoculum to each well containing the drug dilutions.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

    • Incubate the plate at 35°C.

  • Endpoint Reading (Modification):

    • Read the plate visually or spectrophotometrically at 24 hours .

    • The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (approx. 50% inhibition) compared to the growth control. Reading at this earlier time point often precedes the development of paradoxical growth.[4]

Visual Guides

Signaling Pathway of Paradoxical Effect

ParadoxicalEffect cluster_drug Drug Action cluster_cell Fungal Cell Response This compound This compound Fks1 β-1,3-Glucan Synthase (Fks1) This compound->Fks1 Inhibits Glucan β-1,3-Glucan Synthesis This compound->Glucan Blocks Fks1->Glucan Catalyzes Wall Cell Wall Damage Glucan->Wall Leads to Hsp90 Hsp90 Wall->Hsp90 Activates Stress Response Calcineurin Calcineurin Wall->Calcineurin Activates Stress Response PKC PKC Pathway Wall->PKC Activates Stress Response Hsp90->Calcineurin Stabilizes Chitin Chitin Synthesis (CHS genes) Calcineurin->Chitin Upregulates PKC->Chitin Upregulates Growth Paradoxical Growth Chitin->Growth Enables

Caption: Stress response pathway leading to the this compound paradoxical effect.

Troubleshooting Workflow: Unclear MIC

TroubleshootingWorkflow Start Start: Unclear MIC due to supra-MIC growth CheckQC Are QC strain MICs within range? Start->CheckQC RepeatAssay Action: Repeat entire assay. Check reagents & technique. CheckQC->RepeatAssay No ConfirmPE Is growth pattern reproducible & consistent with Paradoxical Effect? CheckQC->ConfirmPE Yes RepeatAssay->CheckQC ConfirmPE->RepeatAssay No ModifyProtocol Action: Implement modified protocol to minimize PE. ConfirmPE->ModifyProtocol Yes Read24h 1. Read MIC at 24 hours ModifyProtocol->Read24h ChangeMedia 2. Use serum-supplemented media (optional) Read24h->ChangeMedia RunMFC 3. Determine MFC ChangeMedia->RunMFC Report End: Report results with notation of testing modifications. RunMFC->Report

Caption: Decision workflow for troubleshooting unclear this compound MIC results.

References

Enhancing Micafungin's efficacy against mature fungal biofilms.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered when investigating the efficacy of micafungin against mature fungal biofilms.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the general efficacy of this compound against mature fungal biofilms? this compound, an echinocandin antifungal, generally demonstrates potent activity against biofilms formed by common fungal pathogens like Candida albicans and Candida parapsilosis.[1][2] Unlike some other antifungal classes, such as azoles and amphotericin B which show limited activity, echinocandins are very active against the biofilms of several Candida species. The drug's primary mechanism is the inhibition of (1→3)-β-D-glucan synthase, a critical enzyme for fungal cell wall synthesis, which is also a component of the biofilm's extracellular matrix.[3][4] However, its effectiveness is not uniform and can be influenced by several factors.

Q2: Which fungal species are most susceptible to this compound's anti-biofilm activity? this compound is highly active against biofilms of Candida albicans, Candida glabrata, Candida dubliniensis, and Candida krusei. Its activity is considered more variable and potentially less potent against biofilms of Candida tropicalis and Candida parapsilosis. It is important to note that efficacy can be species- and even strain-dependent.[5]

Q3: How does the metabolic state of the biofilm influence this compound's effectiveness? The metabolic activity of the biofilm is a critical determinant of this compound's efficacy. Studies have shown that this compound is significantly more active against C. albicans biofilms with high metabolic activity.[6][7][8] Biofilms with lower metabolic rates exhibit reduced susceptibility.[6] This is likely because the synthesis of β-glucan in the cell wall is more prominent in metabolically active cells, providing a more available target for this compound.

Q4: What are the primary mechanisms of resistance to this compound in mature fungal biofilms? Resistance of fungal biofilms to antifungals is a multifactorial issue.[3] Key mechanisms include:

  • The Extracellular Matrix (ECM): The self-produced ECM, composed of polysaccharides (like β-glucans), proteins, and extracellular DNA (eDNA), acts as a physical barrier, sequestering the drug and preventing it from reaching the fungal cells.[3][9]

  • Persister Cells: Biofilms contain a subpopulation of dormant, metabolically inactive "persister" cells that are highly tolerant to antifungals without having genetic resistance mutations.[9]

  • Stress Responses: Fungal cells within a biofilm can activate stress response pathways, such as the Hsp90-calcineurin pathway, which helps them tolerate the cell wall damage induced by this compound.[3][10][11]

  • Efflux Pumps: While their role is complex, upregulation of efflux pump genes (like CDR and MDR) may contribute to reduced intracellular drug accumulation, particularly in the early phases of biofilm formation.[9][12]

Section 2: Troubleshooting Guide

Q5: My results show high Sessile MIC (SMIC) values for this compound against my Candida isolates. What are the potential reasons? High SMIC values, indicating reduced susceptibility, can stem from several factors:

  • Biofilm Maturity: this compound is most effective during the early stages of biofilm formation.[5] Fully mature biofilms (e.g., >24 hours) have a more developed extracellular matrix and a higher proportion of persister cells, leading to increased resistance.

  • Species/Strain Variability: As noted, some species like C. tropicalis and C. parapsilosis are inherently less susceptible. There is also significant strain-to-strain variation in biofilm architecture and metabolic activity.[5]

  • Low Metabolic Activity: If your experimental conditions result in biofilms with low metabolic rates, the efficacy of this compound will be diminished.[6][8]

  • Paradoxical Growth: At certain high concentrations, this compound can induce a stress response that leads to increased chitin synthesis, sometimes resulting in a paradoxical growth effect where fungal viability appears to increase.[5][13]

Q6: I am observing an antagonistic effect when combining this compound with voriconazole. Why is this happening? This is a documented interaction. Pre-treatment of Candida biofilms with voriconazole can induce resistance to this compound.[10][11] The underlying mechanism involves the activation of Hsp90 and its related stress response pathways.[10] This stress response helps the fungal cells withstand the cell wall damage caused by this compound. This antagonism is a concern for potential clinical combination therapies.[10][11]

Q7: My SMIC results are inconsistent between experiments. How can I improve reproducibility? Reproducibility in biofilm assays can be challenging. To improve consistency:

  • Standardize Inoculum: Use a standardized concentration of fungal cells (e.g., measured by spectrophotometer) for initial biofilm seeding.

  • Control Growth Conditions: Maintain consistent temperature, media composition, and incubation times for biofilm formation.

  • Gentle Washing: When washing away planktonic cells, be gentle to avoid dislodging the biofilm. Standardize the number of washes and the volume of washing buffer (e.g., PBS).

  • Assay Endpoint: Ensure complete removal of the drug before adding viability indicators like XTT. For the XTT assay, also ensure consistent incubation times with the reagent.[7]

Section 3: Enhancing this compound's Efficacy - Combination Strategies

A promising approach to overcome biofilm resistance is the use of combination therapy.

Synergy with Chitin Synthesis Inhibitors Combining this compound with Nikkomycin Z, an inhibitor of chitin synthesis, has shown significant synergistic effects against both C. albicans and C. parapsilosis biofilms.[14][15] this compound inhibits glucan synthesis, which triggers a compensatory stress response that upregulates chitin synthesis.[13] By simultaneously blocking chitin synthesis with Nikkomycin Z, this escape mechanism is thwarted, leading to enhanced cell death.[15][16] This combination is a candidate for antifungal lock therapy to eradicate biofilms in catheters.[15][16]

Synergy with Matrix-Degrading Enzymes The biofilm's extracellular matrix is a key defense mechanism.[9] Combining this compound with enzymes that degrade matrix components can increase the drug's penetration and efficacy. Enzymes such as DNase I, which degrades extracellular DNA (eDNA), can disrupt the biofilm structure and improve the activity of conventional antifungals.[3][17][18]

Immunomodulatory Enhancement this compound itself has immunomodulatory properties. Sub-inhibitory concentrations can enhance the ability of host immune cells, like neutrophils, to damage C. albicans biofilms.[1][19] This effect is mediated through Toll-like receptors (TLR2 and TLR4) and the NF-κB signaling pathway.[1][19] This suggests that therapies combining this compound with agents that stimulate the innate immune response could be beneficial.

Section 4: Data Presentation - Summary Tables

Table 1: Representative In Vitro Activity of this compound Against Mature (24h) Candida Biofilms

Candida Species Sessile MIC₅₀ (mg/L) Sessile MIC₈₀ (mg/L) Reference
C. albicans 8 >16 [6][7]
C. parapsilosis >16 >16 [5]
C. glabrata 2 - 4 4 - 8 [5]
C. krusei ≤2 ≤2

Note: Values are representative and can vary significantly between studies and strains.

Table 2: Synergistic Interaction of this compound (MFG) and Nikkomycin Z (NKZ) Against Candida Biofilms

Species (n isolates) Drug Combination Fold Decrease in Median MIC of this compound Reference
C. albicans MFG + NKZ 16- to 128-fold [16]

| C. parapsilosis | MFG + NKZ | 2- to 64-fold |[14][16] |

Section 5: Key Experimental Protocols

Protocol 1: In Vitro Fungal Biofilm Formation (96-well plate model)

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24 hours at 35°C. Suspend several colonies in sterile saline or PBS. Adjust the cell density to 1 x 10⁶ cells/mL using a spectrophotometer or hemocytometer.

  • Seeding: Add 100 µL of the standardized cell suspension to the wells of a flat-bottomed 96-well microtiter plate.

  • Adhesion Phase: Incubate the plate at 37°C for 90-120 minutes to allow cells to adhere to the surface.

  • Washing: Gently remove the supernatant containing non-adherent cells. Wash the wells twice with 150 µL of sterile PBS.

  • Biofilm Maturation: Add 100 µL of a suitable growth medium (e.g., RPMI 1640) to each well. Incubate for 24-48 hours at 37°C to allow for mature biofilm formation.

Protocol 2: Sessile Minimum Inhibitory Concentration (SMIC) Determination via XTT Assay

  • Biofilm Formation: Form mature biofilms in a 96-well plate as described in Protocol 1.

  • Drug Exposure: After the maturation phase, gently wash the biofilms with PBS. Add 100 µL of RPMI medium containing serial two-fold dilutions of this compound to the wells. Include drug-free wells as positive controls.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • XTT Assay:

    • Wash the biofilms three times with PBS to remove the antifungal agent.

    • Prepare the XTT/menadione solution. Typically, this involves mixing a stock solution of XTT (e.g., 0.5 mg/mL in PBS) with a freshly prepared menadione solution (e.g., 0.1 mM).

    • Add 100 µL of the XTT/menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2-3 hours.

  • Readout: Transfer 80 µL of the supernatant from each well to a new plate. Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: The SMIC is defined as the lowest drug concentration that causes a significant reduction (e.g., 50% or 80%) in metabolic activity compared to the drug-free control wells.[7]

Section 6: Visualizing Experimental and Biological Pathways

experimental_workflow cluster_prep Phase 1: Preparation cluster_biofilm Phase 2: Biofilm Assay cluster_analysis Phase 3: Analysis A Standardize Fungal Inoculum (10^6 cells/mL) C Form Mature Biofilm in 96-well plate (24h) A->C B Prepare Serial Dilutions of this compound & Adjuvant D Treat Biofilm with Drug Combinations (Checkerboard) B->D C->D E Incubate for 24h D->E F Wash Biofilms E->F G Assess Viability (e.g., XTT Assay) F->G I Visualize (e.g., Microscopy with LIVE/DEAD stain) F->I H Calculate FICI for Synergy G->H antagonism_pathway V Voriconazole Erg11 Erg11 (Ergosterol Synthesis) V->Erg11 inhibits Hsp90 Hsp90 Activation V->Hsp90 induces M This compound Glucan β-1,3-Glucan Synthase M->Glucan inhibits Calc Calcineurin Pathway Hsp90->Calc activates Stress Cell Wall Stress Response Calc->Stress promotes Resistance Increased Tolerance to This compound Stress->Resistance Glucan->Resistance inhibition counteracted by influencing_factors M This compound Efficacy F1 Synergistic Agents (e.g., Nikkomycin Z) F1->M enhances F2 Antagonistic Agents (e.g., Voriconazole) F2->M reduces F3 Biofilm Metabolic Activity F3->M modulates F4 Fungal Species & Strain F4->M determines F5 Extracellular Matrix Integrity F5->M hinders F6 Host Immune Response F6->M enhances immunomodulation_pathway cluster_fungus Fungal Biofilm cluster_host Host Immune Cell (e.g., THP-1) Mica This compound (Sub-inhibitory) Biofilm C. albicans Biofilm Mica->Biofilm acts on Glucan Exposed β-Glucans Biofilm->Glucan leads to TLR TLR2 / TLR4 Receptors Glucan->TLR recognized by NFkB NF-κB / NLRP3 Activation TLR->NFkB signals via Cytokines Pro-inflammatory Cytokines (IL-1β, IL-8...) NFkB->Cytokines induces Response Enhanced Neutrophil Biofilm Damage Cytokines->Response

References

Technical Support Center: Strategies to Prevent Micafungin Resistance In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding in vitro strategies to prevent the emergence of micafungin resistance.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vitro experiments with this compound.

Problem Possible Causes Suggested Solutions
High variability in this compound Minimum Inhibitory Concentration (MIC) results. Inconsistent inoculum preparation. Use of different reading endpoints (e.g., 24h vs. 48h).[1] Degradation of this compound in the prepared solution.Ensure inoculum is prepared according to standardized protocols (e.g., CLSI M27-A2) to a 0.5 McFarland standard.[1][2] Use a consistent and recommended endpoint for MIC determination, such as a prominent reduction in growth at 24 hours.[1][3] Prepare fresh this compound solutions for each experiment. This compound diluted in 0.9% NaCl is chemically stable for at least 15 days at 25°C when protected from light.[4]
Failure to induce this compound resistance in experimental evolution studies. Insufficient drug concentration. The strain may have a low intrinsic mutation rate. Insufficient duration of exposure.Gradually increase the concentration of this compound in a stepwise manner, for example, by using twice the most recently measured MIC.[5] Consider using a larger population size to increase the probability of capturing spontaneous mutations. Extend the duration of the experiment over more generations.[5]
Inconsistent results in combination therapy (synergy/antagonism) assays. Inappropriate drug concentration ratios. Methodological variability in checkerboard or time-kill assays. The combination may not be synergistic for the specific strain being tested.[6]Perform a pilot experiment to determine the optimal concentration range for each drug. Strictly adhere to standardized protocols for synergy testing, such as the checkerboard microdilution method.[7] Test a panel of clinical isolates to assess the spectrum of the combination's activity.
"Paradoxical effect" or "trailing growth" observed at high this compound concentrations. This is a known phenomenon with echinocandins where there is reduced inhibition at concentrations above the MIC.[8]When determining the MIC, focus on the lowest concentration that causes a significant reduction in growth (e.g., ≥50% inhibition) and disregard trailing growth at higher concentrations.[1][3] Consider using alternative methods like time-kill assays to assess fungicidal activity.[2]

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the primary mechanism of this compound resistance in Candida species?

The primary mechanism of resistance to this compound and other echinocandins involves mutations in the FKS1 and FKS2 genes.[9][10][11] These genes encode the catalytic subunits of β-1,3-D-glucan synthase, the target enzyme of echinocandins.[12] Mutations in the "hot spot" regions of these genes can reduce the sensitivity of the enzyme to this compound.[9][13]

Q2: Are efflux pumps a significant mechanism for this compound resistance?

While efflux pumps are a major cause of resistance to azole antifungals, they are generally not considered a primary mechanism of resistance for echinocandins like this compound.[14][15][16][17]

Experimental Design

Q3: What are the recommended in vitro methods for testing this compound susceptibility?

The Clinical and Laboratory Standards Institute (CLSI) M27-A2 broth microdilution method is a widely accepted standard for testing the susceptibility of Candida species to antifungal agents, including this compound.[1][3] This method involves determining the Minimum Inhibitory Concentration (MIC) after 24 hours of incubation.[1]

Q4: How can I design an in vitro experiment to study the evolution of this compound resistance?

An in vitro evolution experiment can be designed by serially passaging a fungal population in the presence of increasing concentrations of this compound.[5][18] This typically involves starting with a sub-inhibitory concentration and gradually increasing it as the population adapts.[5][18]

Combination Therapy

Q5: What is the rationale for using combination therapy to prevent this compound resistance?

Combining this compound with an antifungal agent that has a different mechanism of action can make it more difficult for the fungus to develop resistance.[19][20] This approach can also lead to synergistic or additive effects, potentially allowing for lower doses of each drug.[19][21]

Q6: Which drugs show promise for in vitro combination with this compound to prevent resistance?

Voriconazole has been shown to have synergistic or additive effects with this compound against some Aspergillus species in vitro.[19][21] Other combinations, such as with chlorhexidine against Candida albicans, have also demonstrated synergistic interactions.[20]

Experimental Protocols

Protocol 1: this compound Susceptibility Testing (CLSI M27-A2 Broth Microdilution)
  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., water) to create a high-concentration stock solution.[1]

  • Prepare Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve the desired final concentration range.

  • Prepare Fungal Inoculum: Culture the fungal isolate on potato dextrose agar. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[1]

  • Inoculate Plates: Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions. Include a drug-free well as a growth control.

  • Incubation: Incubate the plates at 35°C for 24 hours.[1]

  • Determine MIC: Visually or spectrophotometrically determine the MIC as the lowest concentration of this compound that causes a prominent reduction in growth (≥50%) compared to the drug-free control.[1][3]

Protocol 2: Checkerboard Synergy Assay
  • Prepare Drug Solutions: Prepare stock solutions of this compound and the second antifungal agent.

  • Prepare Checkerboard Plate: In a 96-well plate, create a two-dimensional gradient of both drugs. Typically, drug A is serially diluted along the x-axis, and drug B is serially diluted along the y-axis.

  • Inoculate Plate: Inoculate the plate with the fungal suspension prepared as described in the MIC testing protocol.

  • Incubation: Incubate the plate under the same conditions as for MIC testing.

  • Data Analysis: After incubation, determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, or antagonism).

Data Presentation

Table 1: Impact of FKS Mutations on this compound Susceptibility in Candida glabrata
Strain BackgroundFKS MutationThis compound MIC (µg/mL)Fold Change in MIC
Wild-TypeNone0.016-
fks1ΔNone0.016No significant change
fks1ΔFKS2 Hot Spot 1 Mutation≥ 8>500
Wild-TypeFKS2-E655K0.2515.6

(Data synthesized from multiple sources indicating general trends)[12][22]

Table 2: In Vitro Combination of this compound with Voriconazole against Aspergillus Species
Aspergillus SpeciesThis compound Concentration (mg/L)Voriconazole EC₉₀ Alone (mg/L)Voriconazole EC₉₀ in Combination (mg/L)Fold Decrease in Voriconazole EC₉₀
A. fumigatus40.930.224.2
A. terreus40.860.233.7
A. flavus40.670.68No significant change

(EC₉₀: Effective concentration that inhibits 90% of growth)[21]

Visualizations

FKS_Resistance_Pathway This compound This compound GlucanSynthase β-1,3-D-Glucan Synthase (Fks1p/Fks2p) This compound->GlucanSynthase Inhibits Altered_Enzyme Altered Glucan Synthase This compound->Altered_Enzyme Reduced Inhibition CellWall Fungal Cell Wall (β-1,3-D-Glucan) GlucanSynthase->CellWall Synthesizes FKS_Mutation FKS1/FKS2 Gene Mutation FKS_Mutation->Altered_Enzyme Results in Altered_Enzyme->CellWall Continues Synthesis Resistance This compound Resistance Altered_Enzyme->Resistance

Caption: FKS-mediated this compound resistance pathway.

Experimental_Workflow cluster_0 Strategy 1: Experimental Evolution cluster_1 Strategy 2: Combination Therapy Start Start with Susceptible Isolate SerialPassage Serial Passage with Increasing this compound Start->SerialPassage ResistanceCheck Monitor for Increased MIC SerialPassage->ResistanceCheck Sequencing Sequence FKS Genes ResistanceCheck->Sequencing Checkerboard Checkerboard Assay (this compound + Agent B) FIC Calculate FIC Index Checkerboard->FIC Synergy Assess for Synergy FIC->Synergy

Caption: Workflow for in vitro resistance prevention strategies.

References

Technical Support Center: Optimizing Micafungin Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with micafungin in animal models. The information is designed to address specific issues encountered during experimental design and execution to achieve optimal efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index that predicts this compound efficacy in animal models?

A1: The primary PK/PD index associated with this compound efficacy against Candida species in animal models is the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[1][2][3][4] Studies in neutropenic murine models of disseminated candidiasis have demonstrated a strong correlation between this index and treatment success.[1][3]

Q2: What are the target fAUC/MIC values for this compound against Candida albicans and Candida glabrata in mice?

A2: In neutropenic murine models, the fAUC/MIC target associated with a static effect (preventing fungal growth) is approximately 10.[1][3] For a cidal effect (a 1-log reduction in fungal burden), the target fAUC/MIC is approximately 20.[1][3] These values appear to be similar for both C. albicans and C. glabrata.[1][3]

Q3: Is daily dosing of this compound necessary for efficacy in animal models?

A3: Not necessarily. Due to its concentration-dependent killing and prolonged post-antifungal effect, extended-interval or intermittent dosing with higher individual doses can be as effective as, or even more effective than, standard daily dosing.[5][6][7][8] Studies have shown that administering a larger dose every few days can achieve the target AUC/MIC and lead to successful outcomes in both prophylaxis and treatment of established infections.[5][6][9] For instance, humanized doses of 300 to 1,000 mg administered every 6 days have demonstrated efficacy in mice.[5][6]

Q4: Can a single high dose of this compound be effective?

A4: Yes, studies in persistently neutropenic mice and rabbits with disseminated candidiasis have shown that a single large dose of this compound can effectively clear the infection.[10] This is attributed to the drug's long half-life in various organs, allowing concentrations to remain above the MIC for an extended period.[10]

Q5: How do this compound pharmacokinetics in common animal models compare to humans?

A5: The half-life of this compound is generally shorter in animals like mice (around 6-7 hours) compared to humans (11-20 hours).[2][11] However, protein binding is similarly high in both mice and humans (approximately 99.8%).[1][12] These differences are important to consider when designing "humanized" dosing regimens in animal models to mimic human exposure.[5][6]

Troubleshooting Guide

Problem 1: Suboptimal efficacy observed despite using a standard daily dosing regimen.

  • Possible Cause: The standard dose may not be achieving the target fAUC/MIC for the specific fungal isolate being used, especially if it has a higher MIC.

  • Troubleshooting Steps:

    • Verify MIC: Re-confirm the MIC of your Candida strain using a standardized method.

    • Increase Dose or Interval: Consider increasing the total dose administered. This can be achieved by increasing the daily dose or by switching to a less frequent, higher-dose regimen (e.g., every 48 or 72 hours) to maximize the AUC.[8][9]

    • Pharmacokinetic Analysis: If possible, perform a limited pharmacokinetic study in your animal model to determine the actual serum concentrations and calculate the AUC achieved with your current dosing regimen. This will help you adjust the dose to reach the target fAUC/MIC of 10-20.[1][3]

Problem 2: Difficulty extrapolating effective animal doses to a human equivalent.

  • Possible Cause: Direct dose conversion based on body weight is often inaccurate due to differences in metabolism and pharmacokinetics between species.[13][14][15][16][17]

  • Troubleshooting Steps:

    • Use PK/PD Modeling: Focus on achieving a similar fAUC/MIC ratio in your animal model as is known to be effective in humans.[4][18] This involves creating "humanized" dosing regimens in animals that mimic the plasma concentration-time profile seen in patients.[5][6]

    • Allometric Scaling: While not perfect, allometric scaling can provide a more refined starting point for dose estimation than simple weight-based conversion.

    • Consult Literature: Refer to studies that have specifically developed and validated humanized dosing regimens for this compound in the animal model you are using.[5][6]

Problem 3: Inconsistent results between individual animals in the same treatment group.

  • Possible Cause: Variability in drug administration, infection severity, or individual animal metabolism.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure meticulous standardization of all experimental procedures, including inoculum preparation and administration, as well as drug formulation and injection technique.

    • Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual variability on the overall results.

    • Monitor Animal Health: Closely monitor animals for any signs of distress or unexpected adverse effects that could influence the experimental outcome.

Data Presentation

Table 1: this compound Pharmacokinetic Parameters in Different Species

ParameterMouseRabbitDogHuman
Half-life (t½) ~6-16 hours[1][11]~3 hours[19]~4-5 hours[12]~14 hours[10]
Volume of Distribution (Vss) 0.38 - 0.49 L/kg[12]0.29 - 0.34 L/kg[19]0.23 - 0.25 L/kg[12]N/A
Protein Binding ~99.8%[12]N/AN/A~99.8%[18]

Table 2: Efficacy of Different this compound Dosing Regimens in a Murine Model of Disseminated Candidiasis

Dosing Regimen (Humanized Dose Equivalent)FrequencyOutcome in C. albicans InfectionReference
100 mgDailyPrevented organism growth (stasis)[5]
300 mgEvery 6 daysAchieved net stasis[5][6]
400 mgEvery 6 daysPrevented organism recovery[5]
600 mgEvery 6 daysPrevented fungal growth in prophylaxis[5][6][7]
800 mgEvery 6 daysAchieved net stasis[5]
1,000 mgEvery 6 daysAchieved net stasis[5][6]

Experimental Protocols

Key Experiment: Neutropenic Murine Model of Disseminated Candidiasis

This model is frequently used to assess the in vivo efficacy of antifungal agents like this compound.

  • Immunosuppression: Mice (e.g., ICR/Swiss strain) are rendered neutropenic through the intraperitoneal administration of cyclophosphamide. A typical regimen is 150 mg/kg given 4 days before infection and 100 mg/kg given 1 day before infection.

  • Infection: A standardized inoculum of Candida species (e.g., 10^5 CFU/ml of C. albicans or C. glabrata) is injected intravenously via the lateral tail vein.

  • Treatment: this compound therapy is initiated at a specified time post-infection (e.g., 2 hours). The drug is typically administered intraperitoneally or intravenously. Dosing regimens can be varied to investigate different dose levels and frequencies.[1][3]

  • Endpoint Assessment:

    • Fungal Burden: At the end of the study period (e.g., 4 days), mice are euthanized. Kidneys (or other target organs) are harvested, homogenized, and serially diluted onto agar plates to quantify the number of colony-forming units (CFU) per gram of tissue.[1][5]

    • Survival Studies: In some protocols, animal survival is monitored over a longer period (e.g., 14-21 days) as the primary endpoint.

Visualizations

experimental_workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Intervention cluster_endpoint Phase 3: Endpoint Analysis immuno Immunosuppression (Cyclophosphamide) infect Infection (IV C. albicans) immuno->infect treat Initiate this compound Therapy (Varying Doses/Intervals) infect->treat 2h post-infection euth Euthanasia treat->euth 4-day study period harvest Organ Harvest (Kidneys) euth->harvest quant Fungal Burden Quantification (CFU/g) harvest->quant

Caption: Workflow for a neutropenic murine model of disseminated candidiasis.

dosage_logic suboptimal Suboptimal Efficacy target_met Target fAUC/MIC Met? suboptimal->target_met verify_mic Verify Strain MIC target_met->verify_mic No optimal Optimal Efficacy target_met->optimal Yes increase_dose Increase Dose or Extend Interval pk_study Perform PK Analysis increase_dose->pk_study verify_mic->increase_dose pk_study->target_met

Caption: Troubleshooting logic for suboptimal this compound efficacy.

signaling_pathway This compound This compound glucan_synthase 1,3-β-D-glucan Synthase (Fks1p) This compound->glucan_synthase Inhibits glucan 1,3-β-D-glucan Synthesis glucan_synthase->glucan Catalyzes lysis Osmotic Lysis & Cell Death glucan_synthase->lysis Inhibition leads to cell_wall Fungal Cell Wall Integrity glucan->cell_wall Maintains cell_wall->lysis Loss of integrity leads to

Caption: Mechanism of action of this compound on the fungal cell wall.

References

Validation & Comparative

Combination Therapy with Micafungin and Voriconazole: A Synergistic Approach Against Aspergillus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the fight against invasive aspergillosis, a severe and often fatal fungal infection, combination therapy has emerged as a promising strategy to enhance efficacy and overcome resistance. This guide provides a comprehensive comparison of the synergistic effects of combining Micafungin, an echinocandin, and Voriconazole, a triazole, against Aspergillus species. The information presented is supported by experimental data from in vitro and in vivo studies, offering valuable insights for researchers and drug development professionals.

In Vitro Synergism: A Quantitative Overview

The combination of this compound and voriconazole has demonstrated synergistic or additive effects against various Aspergillus species in numerous in vitro studies. This synergy is often quantified using the Fractional Inhibitory Concentration Index (FICI) derived from checkerboard assays, and by measuring the reduction in the effective concentration of voriconazole required to inhibit fungal growth.

A key finding is the significant reduction in the concentration of voriconazole needed to achieve a 90% effective concentration (EC90) when used in combination with this compound. For instance, one study observed a fourfold decrease in the EC90 of voriconazole against Aspergillus fumigatus and Aspergillus terreus when combined with 4 mg/L of this compound.[1][2][3] However, this synergistic effect was not observed for Aspergillus flavus in the same study.[1][2][3]

Checkerboard assays have consistently shown synergistic to indifferent interactions, with antagonism being rare.[4][5] One study evaluating 100 isolates of filamentous fungi found that the combination was synergistic for 64% of the isolates, and notably, for 79% of Aspergillus fumigatus isolates.[4][5] For azole-resistant A. fumigatus, synergy was observed for an isolate carrying the TR34/L98H mutation, and no antagonism was seen in 96.8% of the resistant isolates tested.[6]

Parameter Voriconazole Monotherapy Voriconazole + this compound (4 mg/L) Fold Change Aspergillus Species Reference
EC90 (mg/L) 0.930.224.2A. fumigatus[2]
EC90 (mg/L) 0.860.233.7A. terreus[2]
EC90 (mg/L) 0.680.67~1A. flavus[2]
Interaction Percentage of Isolates Aspergillus Species Reference
Synergy 79%A. fumigatus[4]
Synergy 64%All Filamentous Fungi[4]
Indifference 97%Candida spp.[4]
Synergy Observed in 1 of 31 resistant isolatesAzole-resistant A. fumigatus[6]
No Antagonism 96.8%Azole-resistant A. fumigatus[6]

Proposed Mechanism of Synergy

The synergistic interaction between this compound and voriconazole is believed to stem from their distinct mechanisms of action targeting different components of the fungal cell.

cluster_0 Aspergillus Cell CellWall Cell Wall (β-(1,3)-D-glucan) CellMembrane Cell Membrane (Ergosterol) CellWall->CellMembrane Increased Permeability Synergy Synergistic Antifungal Effect CellWall->Synergy Cell Wall Damage CellMembrane->Synergy Cell Membrane Disruption This compound This compound This compound->CellWall Inhibits β-(1,3)-D-glucan synthesis Voriconazole Voriconazole Voriconazole->CellMembrane Inhibits ergosterol synthesis

Proposed synergistic mechanism of action.

This compound inhibits the synthesis of β-(1,3)-D-glucan, a crucial component of the fungal cell wall, leading to cell wall instability and increased permeability.[7] This disruption of the cell wall is thought to facilitate the entry of voriconazole into the fungal cell, allowing it to more effectively reach its target, lanosterol 14-α-demethylase, an enzyme essential for ergosterol biosynthesis in the fungal cell membrane.[7] The combined assault on both the cell wall and cell membrane results in enhanced fungal cell damage and death.

In Vivo Efficacy

While in vitro studies strongly suggest a synergistic relationship, in vivo data has been more varied. A study in a transiently neutropenic guinea-pig model of invasive pulmonary aspergillosis found that while both monotherapy and combination therapy improved survival rates and reduced fungal burden compared to no treatment, the efficacy of the combination was similar to that of monotherapy.[8] This highlights the complexity of translating in vitro findings to a whole-organism system and underscores the need for further in vivo research to optimize dosing and regimens for combination therapy.

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard method is a widely used in vitro technique to assess the interaction between two antimicrobial agents.

A Prepare serial dilutions of this compound (Drug A) in microtiter plate rows C Inoculate wells with a standardized suspension of Aspergillus conidia A->C B Prepare serial dilutions of Voriconazole (Drug B) in microtiter plate columns B->C D Incubate at 35-37°C for 24-48 hours C->D E Determine Minimum Inhibitory Concentration (MIC) for each drug alone and in combination D->E F Calculate Fractional Inhibitory Concentration Index (FICI) E->F G Interpret FICI: ≤0.5: Synergy >0.5 to 4: Indifference >4: Antagonism F->G

Checkerboard microdilution assay workflow.

Methodology:

  • Drug Dilutions: Two-fold serial dilutions of this compound and voriconazole are prepared in RPMI 1640 medium.

  • Plate Preparation: 50 µL of each drug dilution is added to the wells of a 96-well microtiter plate. The concentrations of this compound are typically arranged in rows, and voriconazole in columns, creating a matrix of drug combinations.

  • Inoculum Preparation: Aspergillus conidia are harvested from a culture and suspended in sterile saline with 0.05% Tween 20. The suspension is adjusted to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Each well is inoculated with 100 µL of the fungal suspension.

  • Incubation: The plates are incubated at 35-37°C for 24 to 48 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible fungal growth.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

  • Interpretation: A FICI of ≤ 0.5 is indicative of synergy, >0.5 to 4.0 suggests an indifferent interaction, and >4.0 indicates antagonism.

XTT Colorimetric Assay for Fungal Viability

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide) assay is a colorimetric method used to quantify the metabolic activity of fungal cells, which serves as an indicator of cell viability.

Methodology:

  • Fungal Culture: Aspergillus is cultured in a 96-well plate in the presence of varying concentrations of this compound, voriconazole, or their combination.

  • XTT Reagent Preparation: An XTT solution is prepared and activated with an electron-coupling agent such as menadione or coenzyme Q immediately before use.

  • Incubation with XTT: After the antifungal treatment period, the XTT solution is added to each well. The plate is then incubated for a period (e.g., 2 hours) to allow for the conversion of XTT to a formazan product by metabolically active fungi.

  • Spectrophotometric Reading: The absorbance of the formazan product, which is orange, is measured using a microplate reader at a wavelength of 450-490 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable fungal cells. A reduction in absorbance in treated wells compared to the control indicates a decrease in fungal viability.

Fluorescence Microscopy for Hyphal Damage

Fluorescence microscopy with vital dyes can be used to visually assess damage to fungal hyphae after exposure to antifungal agents.

Methodology:

  • Fungal Culture and Treatment: Aspergillus hyphae are grown and then exposed to this compound, voriconazole, or the combination for a set period.

  • Staining: The hyphae are stained with a fluorescent morbidity dye such as bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC), which enters cells with depolarized plasma membranes, indicating cell damage.

  • Microscopy: The stained hyphae are observed using a fluorescence microscope with appropriate filters.

  • Image Analysis: Increased fluorescence intensity in treated hyphae compared to untreated controls is indicative of antifungal-induced cell membrane damage.

Conclusion

The combination of this compound and voriconazole presents a compelling synergistic strategy against Aspergillus species, particularly A. fumigatus. The in vitro data consistently demonstrates enhanced antifungal activity, with a clear mechanism involving sequential damage to the fungal cell wall and cell membrane. While in vivo results have been less conclusive and warrant further investigation, the strong in vitro synergy and low incidence of antagonism make this combination a promising area for continued research and potential clinical application, especially in the context of emerging azole resistance. The experimental protocols provided in this guide offer a standardized framework for further investigation into this and other antifungal combinations.

References

A Head-to-Head Battle in the Petri Dish: Micafungin vs. Anidulafungin

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of antifungal agents, the echinocandins stand as a critical line of defense against invasive fungal infections. Among them, micafungin and anidulafungin are two prominent members, both targeting the fungal cell wall by inhibiting β-(1,3)-D-glucan synthase.[1][2][3][4] This guide provides an in vitro comparison of their activity, drawing upon experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Strategy

Both this compound and anidulafungin share a common mechanism of action. They non-competitively inhibit the FKS1p subunit of the β-(1,3)-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[2][4] This disruption of cell wall integrity leads to osmotic instability and ultimately, fungal cell death, conferring fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[2][3][4][5]

cluster_cell Fungal Cell Echinocandins Echinocandins Glucan_Synthase β-(1,3)-D-glucan Synthase (FKS1p subunit) Echinocandins->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Cell_Lysis Osmotic Instability & Cell Lysis Cell_Wall->Cell_Lysis Prevents

Caption: Mechanism of action of echinocandins.

In Vitro Activity: A Tale of Two Echinocandins

The in vitro activity of this compound and anidulafungin has been extensively studied against a wide range of fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) and minimum effective concentration (MEC) data from various studies.

Candida Species

Both this compound and anidulafungin demonstrate potent activity against the majority of Candida species, including fluconazole-resistant strains.[3][6]

Organism Antifungal Agent MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
Candida albicansThis compound0.015≤0.03[6]
Anidulafungin0.060.06[6][7]
Candida glabrataThis compound0.0150.03[6]
Anidulafungin0.060.12[6]
Candida parapsilosisThis compound12[6]
Anidulafungin12[6]
Candida tropicalisThis compound0.030.06[6]
Anidulafungin0.060.12[6]
Candida kruseiThis compound0.060.12[6]
Anidulafungin0.120.25[6]
Candida aurisThis compound0.03 - 4-[8]
Anidulafungin0.015 - 4-[8]

Note: MIC values can vary slightly between studies due to differences in testing methodologies and isolate collections.

Aspergillus Species

Against Aspergillus species, echinocandins exhibit fungistatic activity, and their efficacy is measured by the minimum effective concentration (MEC), the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms.[9] this compound and anidulafungin are generally the most active in vitro against Aspergillus spp.[10]

Organism Antifungal Agent MEC Range (µg/mL) MEC₅₀ (µg/mL) MEC₉₀ (µg/mL) Reference
Aspergillus fumigatusThis compound≤0.008 - 0.015≤0.008≤0.008[11]
Anidulafungin≤0.008 - 0.015≤0.008≤0.008[11]
Aspergillus flavusThis compound≤0.008 - 0.015≤0.008≤0.008[11]
Anidulafungin≤0.008 - 0.015≤0.008≤0.008[11]
Aspergillus nigerThis compound≤0.008 - 0.03≤0.0080.015[11]
Anidulafungin≤0.008 - 0.015≤0.0080.015[11]
Aspergillus terreusThis compound≤0.008 - 0.120.0150.03[11]
Anidulafungin≤0.008 - 0.250.030.06[11]

Experimental Protocols: A Standardized Approach

The in vitro susceptibility data presented is primarily generated using standardized methodologies developed by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Candida Species (CLSI M27-A3)

The CLSI M27-A3 is the reference method for broth dilution antifungal susceptibility testing of yeasts.[12][13]

Start Yeast Inoculum Preparation Dilution Serial Dilution of Antifungal Agents Start->Dilution Inoculation Inoculation of Microdilution Plates Dilution->Inoculation Incubation Incubation at 35°C for 24 hours Inoculation->Incubation Reading Visual or Spectrophotometric Reading of MIC Incubation->Reading End MIC Determination (≥50% growth inhibition) Reading->End

Caption: CLSI M27-A3 workflow.

Broth Microdilution for Aspergillus Species (CLSI M38-A2)

For filamentous fungi, the CLSI M38-A2 document provides the standardized method for determining MECs.[9]

Start Spore Suspension Preparation Dilution Serial Dilution of Antifungal Agents Start->Dilution Inoculation Inoculation of Microdilution Plates Dilution->Inoculation Incubation Incubation at 35°C for 24-48 hours Inoculation->Incubation Reading Microscopic Examination of Hyphal Growth Incubation->Reading End MEC Determination Reading->End

Caption: CLSI M38-A2 workflow.

Time-Kill Kinetics and Serum Effects

Time-kill studies reveal the rate at which an antifungal agent kills a fungal population. For Candida glabrata, one study found that this compound was superior to anidulafungin in the absence of serum.[1][14] However, the addition of serum rendered this compound and caspofungin (another echinocandin) equally effective.[1][14] Another study on Candida auris showed that both anidulafungin and this compound exhibited weak fungistatic activity against wild-type isolates.[8] In the presence of 50% human serum, the killing activity of anidulafungin, caspofungin, and this compound against C. auris was generally enhanced.[15]

Conclusion

Both this compound and anidulafungin exhibit potent in vitro activity against a broad spectrum of clinically relevant fungal pathogens. While subtle differences in their MIC and MEC values exist for specific species, they are generally considered to have similar in vitro efficacy. The choice between these agents in a clinical setting may be influenced by other factors such as pharmacokinetic profiles, drug-drug interactions, and clinical outcome data. The standardized methodologies provided by CLSI are crucial for ensuring the reproducibility and comparability of in vitro susceptibility data across different laboratories.

References

Validating Micafungin's activity against azole-resistant Candida strains.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of azole resistance in Candida species presents a significant challenge in the management of invasive fungal infections. This guide provides an objective comparison of micafungin's performance against azole-resistant Candida strains, supported by experimental data. This compound, an echinocandin antifungal, demonstrates potent activity against a broad range of Candida species, including those resistant to fluconazole and other azoles, by targeting a different cellular pathway essential for fungal cell wall integrity.[1][2][3][4]

Potency of this compound Against Azole-Resistant Candida

This compound consistently exhibits low minimum inhibitory concentrations (MICs) against azole-resistant Candida isolates. Its efficacy is maintained across various species known for intrinsic or acquired azole resistance.

Comparative In Vitro Activity

The following tables summarize the in vitro activity of this compound compared to fluconazole against various azole-resistant Candida species. The data is presented as MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: this compound vs. Fluconazole Activity Against Fluconazole-Resistant Candida Species

Candida SpeciesAntifungal AgentMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
C. albicans This compound0.030.03
Fluconazole>64>64
C. glabrata This compound≤0.015≤0.015
Fluconazole>64>64
C. krusei This compound0.030.06
Fluconazole>64>64
Overall (315 isolates) This compound 0.03 0.06

Source: Adapted from Messer et al., 2006.[5][6]

Table 2: this compound Activity Against a Collection of Azole-Resistant C. albicans Isolates

Resistance MechanismThis compound MIC Range (mg/L)
ERG11 mutations≤0.016 - 0.063
CDR1/CDR2 overexpression≤0.016 - 0.063
MDR1 overexpression≤0.016 - 0.031

Source: Adapted from Smith et al., 2010.[7][8][9]

Mechanism of Action: A Different Target

The sustained efficacy of this compound against azole-resistant strains is attributed to its distinct mechanism of action.[1][3][10] Azoles inhibit the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), which is crucial for ergosterol biosynthesis in the fungal cell membrane.[11][12] Resistance to azoles typically arises from mutations in ERG11 or the overexpression of efflux pumps that actively remove the drug from the cell.[12][13][14][15]

This compound, on the other hand, non-competitively inhibits the enzyme 1,3-β-D-glucan synthase, which is responsible for synthesizing a key component of the fungal cell wall.[1][10][16] This disruption leads to osmotic instability and cell lysis.[1] As this target is absent in mammalian cells, this compound exhibits selective toxicity.[1][10]

cluster_azole Azole Antifungals cluster_echinocandin Echinocandins Azole Azole (e.g., Fluconazole) Erg11 Lanosterol 14-α-demethylase (Erg11) Azole->Erg11 Inhibits Ergosterol Ergosterol Biosynthesis Erg11->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane This compound This compound GlucanSynthase 1,3-β-D-Glucan Synthase (Fks1) This compound->GlucanSynthase Inhibits Glucan β-1,3-D-Glucan Synthesis GlucanSynthase->Glucan CellWall Fungal Cell Wall Integrity Glucan->CellWall

Figure 1. Mechanisms of Action

Studies have shown that the common mechanisms of azole resistance do not significantly impact the in vitro activity of this compound as determined by broth microdilution.[7][8][9] However, a slight increase in this compound MICs has been observed in some C. albicans strains that overexpress the ABC transporter CDR2, particularly in agar dilution tests.[7][8][9]

Experimental Protocols

The following methodologies are standard for evaluating the in vitro activity of this compound against Candida species.

Antifungal Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent. The Clinical and Laboratory Standards Institute (CLSI) M27-A2 is a widely referenced protocol for yeast susceptibility testing.[6]

cluster_prep Preparation cluster_assay Assay cluster_read Endpoint Determination Yeast Prepare Yeast Inoculum (0.5-2.5 x 10³ cells/mL) Inoculate Inoculate Microdilution Plates with Yeast Suspension Yeast->Inoculate Antifungal Prepare Serial Dilutions of this compound in RPMI Medium Antifungal->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Read Read MIC Endpoint: Prominent Reduction in Growth (≥50%) Incubate->Read

Figure 2. Broth Microdilution Workflow

Detailed Methodology:

  • Isolates: Clinical isolates of Candida species are cultured on Sabouraud dextrose agar to ensure purity and viability.

  • Inoculum Preparation: A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 to 2.5 x 10³ cells/mL.

  • Antifungal Preparation: this compound is serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of concentrations.

  • Incubation: The inoculated plates are incubated at 35°C.

  • Endpoint Reading: The MIC is determined after 24 hours of incubation as the lowest concentration of this compound that causes a prominent reduction in turbidity (≥50% growth inhibition) compared to the growth control well.[6][17] For some studies, readings may also be taken at 48 hours.[5]

  • Quality Control: Standard quality control strains, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, are included in each assay to ensure the accuracy and reproducibility of the results.

Antifungal Susceptibility Testing: Disk Diffusion

Disk diffusion is a simpler, qualitative method for assessing antifungal susceptibility. The CLSI M44 guideline provides a standardized procedure for yeast disk diffusion testing.[17][18]

Methodology Overview:

  • A standardized yeast inoculum is swabbed onto the surface of a Mueller-Hinton agar plate.

  • A paper disk impregnated with a specific amount of this compound is placed on the agar surface.

  • The plate is incubated at 35°C for 24 hours.

  • The diameter of the zone of growth inhibition around the disk is measured. The size of the zone is correlated with the susceptibility of the isolate to the antifungal agent.

In Vivo Efficacy

Animal models of invasive candidiasis have corroborated the in vitro findings, demonstrating the in vivo efficacy of this compound against azole-resistant Candida strains.[19] In a murine model of disseminated candidiasis, this compound has been shown to be effective in reducing the fungal burden in the kidneys of mice infected with azole-resistant C. albicans.[19][20] Furthermore, in a neutropenic murine candidiasis model, the this compound exposures required to produce static and killing effects were similar for both C. albicans and C. glabrata, including some caspofungin-resistant strains.[20]

Conclusion

This compound demonstrates potent and consistent activity against a wide range of azole-resistant Candida species. Its distinct mechanism of action, targeting the fungal cell wall, circumvents the common resistance mechanisms that render azoles ineffective. The robust in vitro data, supported by in vivo studies, validates this compound as a critical therapeutic option for the treatment of invasive candidiasis caused by azole-resistant strains. For researchers and drug development professionals, this compound serves as a key comparator and a successful example of targeting alternative fungal-specific pathways to overcome existing antifungal resistance.

References

A Comparative Analysis of Cross-Resistance Between Micafungin and Other Echinocandins

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance profiles of echinocandin antifungals, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of micafungin, anidulafungin, and caspofungin. The following sections detail the impact of FKS gene mutations on their in vitro efficacy, outline the standardized experimental protocols for susceptibility testing, and visualize the underlying mechanisms and workflows.

The emergence of resistance to echinocandins, a frontline therapy for invasive candidiasis, poses a significant clinical challenge.[1][2][3][4] Resistance is primarily mediated by amino acid substitutions in the "hot spot" regions of the FKS1 and FKS2 genes, which encode the catalytic subunit of the target enzyme, β-1,3-D-glucan synthase.[1][2][5] These mutations reduce the sensitivity of the enzyme to the inhibitory action of echinocandins, leading to elevated minimum inhibitory concentrations (MICs).[1][2][4] Notably, the degree of MIC elevation can vary between the three approved echinocandins—this compound, anidulafungin, and caspofungin—indicating incomplete cross-resistance for certain FKS mutations.

Quantitative Analysis of In Vitro Susceptibility

The following table summarizes the comparative in vitro activities of this compound, anidulafungin, and caspofungin against Candida species, including isolates with and without defined FKS mutations. Data is compiled from multiple studies to provide a comprehensive overview of cross-resistance patterns.

Candida SpeciesFKS GenotypeThis compound MIC (µg/mL)Anidulafungin MIC (µg/mL)Caspofungin MIC (µg/mL)
C. glabrataWild-Type0.01 - 0.060.03 - 0.250.03 - 0.25
C. glabrataFKS1 S629PHighHighHigh
C. glabrataFKS2 S663FModerately ElevatedHighHigh
C. glabrataFKS2 P667TElevatedElevatedElevated
C. glabrataFKS2 D666GElevatedElevatedElevated
C. aurisWild-TypeBorderlineBorderlineBorderline
C. aurisFKS1 S639FResistantResistantResistant
C. aurisFKS1 F635YProfound ResistanceProfound ResistanceProfound Resistance
C. aurisFKS1 F635LElevatedElevatedElevated
C. albicansWild-Type≤2≤2≤2

Note: MIC ranges are illustrative and can vary based on the specific study and testing methodology. "Elevated," "High," and "Profound Resistance" are qualitative descriptors based on study findings and may not directly correspond to clinical breakpoints.

Studies have shown that for some C. glabrata isolates with fks hot spot mutations, the elevation in MIC for this compound may be less pronounced compared to caspofungin and anidulafungin.[6] This suggests that this compound might retain some efficacy against certain resistant strains.[6][7] Conversely, anidulafungin and this compound MIC breakpoints have been suggested to be more specific than caspofungin's for identifying FKS mutant C. glabrata strains and predicting clinical failure.[8][9] For C. auris, specific FKS1 mutations like F635Y and R1354S have been associated with profound resistance to caspofungin in vivo.[10][11]

Experimental Protocols

Accurate and reproducible assessment of echinocandin cross-resistance relies on standardized methodologies for both antifungal susceptibility testing and molecular characterization of resistance mechanisms.

Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method is the reference standard for testing the susceptibility of yeasts to antifungal agents.[12][13][14][15][16][17]

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[13][18]

  • Antifungal Agent Preparation: this compound, anidulafungin, and caspofungin are serially diluted in RPMI 1640 medium within a 96-well microtiter plate to create a range of concentrations.[13]

  • Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension, and the plates are incubated at 35°C for 24-48 hours.[13][18]

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that produces a significant decrease in turbidity (approximately 50% inhibition) compared to the growth control well.[13]

Molecular Characterization of Resistance

Identifying the genetic basis of resistance is crucial for understanding cross-resistance patterns.

  • DNA Extraction: Genomic DNA is extracted from the cultured yeast isolates.[13]

  • PCR Amplification: The "hot-spot" regions of the FKS1 and FKS2 genes are amplified using specific primers.[13]

  • DNA Sequencing: The amplified PCR products are sequenced to identify any mutations.[13]

  • Sequence Analysis: The obtained DNA sequences are compared to wild-type sequences to identify amino acid substitutions associated with resistance.

Visualizing Mechanisms and Workflows

Echinocandin Action and Resistance Mechanism

The following diagram illustrates the mechanism of action of echinocandins and how FKS mutations lead to resistance.

Echinocandin_Mechanism cluster_cell Fungal Cell cluster_synthesis Glucan Synthesis cluster_drug_action Drug Action cluster_resistance Resistance Mechanism Cell_Wall Cell Wall (β-1,3-D-glucan) Cell_Membrane Cell Membrane Glucan_Synthase β-1,3-D-glucan Synthase (Fks protein) Glucan_Synthase->Cell_Wall Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Echinocandins Echinocandins (this compound, etc.) Echinocandins->Glucan_Synthase Inhibition Altered_Glucan_Synthase Altered Glucan Synthase Echinocandins->Altered_Glucan_Synthase Reduced Inhibition FKS_Mutation FKS Gene Mutation FKS_Mutation->Altered_Glucan_Synthase Leads to Altered_Glucan_Synthase->Cell_Wall Continued Synthesis Cross_Resistance_Workflow Start Start: Fungal Isolate Culture Culture Isolate Start->Culture AST Antifungal Susceptibility Testing (CLSI M27 - Broth Microdilution) Culture->AST Molecular_Analysis Molecular Analysis Culture->Molecular_Analysis MIC_MCF Determine MIC (this compound) AST->MIC_MCF MIC_ANF Determine MIC (Anidulafungin) AST->MIC_ANF MIC_CSF Determine MIC (Caspofungin) AST->MIC_CSF Data_Analysis Data Analysis and Comparison MIC_MCF->Data_Analysis MIC_ANF->Data_Analysis MIC_CSF->Data_Analysis DNA_Extraction gDNA Extraction Molecular_Analysis->DNA_Extraction PCR PCR Amplification of FKS genes DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Sequence_Analysis Sequence Analysis to Identify Mutations Sequencing->Sequence_Analysis Sequence_Analysis->Data_Analysis Conclusion Conclusion on Cross-Resistance Profile Data_Analysis->Conclusion

References

Head-to-Head Comparison: Micafungin vs. Caspofungin in a Fungal Biofilm Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of invasive fungal infections, frequently associated with biofilm formation on medical devices and host tissues, presents a significant therapeutic challenge. Biofilms, complex communities of microorganisms encased in a self-produced extracellular matrix, exhibit profound resistance to conventional antifungal agents. Echinocandins, a class of antifungals that inhibit β-(1,3)-D-glucan synthase, an essential component of the fungal cell wall, have demonstrated superior activity against these resilient structures. This guide provides a detailed head-to-head comparison of two prominent echinocandins, Micafungin and Caspofungin, in a biofilm model, supported by experimental data and detailed methodologies.

Comparative Efficacy Against Candida albicans Biofilms

Candida albicans is the most common fungal species associated with biofilm-related infections. Numerous studies have evaluated the efficacy of this compound and Caspofungin against C. albicans biofilms, revealing important differences in their activity.

Key Findings:
  • Overall Activity: Both this compound and Caspofungin are active against C. albicans biofilms, but this compound often exhibits higher in vitro activity.[1][2]

  • Dependence on Metabolic Activity: The efficacy of this compound is notably influenced by the metabolic state of the biofilm. It demonstrates greater activity against biofilms with high metabolic activity and biomass.[1][2] In contrast, the activity of Caspofungin appears to be independent of the biofilm's metabolic activity or biomass.[1][2]

  • Biofilm Maturation Stage: Some evidence suggests that this compound is particularly effective during the early stages of biofilm formation.[3]

  • Mixed Biofilms: In mixed biofilms of C. albicans and Methicillin-Resistant Staphylococcus aureus (MRSA), both drugs inhibited biofilm formation, with Caspofungin showing inhibitory activity at lower concentrations. However, only Caspofungin was found to be active against preformed mixed biofilms.[4][5]

  • Paradoxical Growth: A phenomenon known as the "paradoxical effect" has been observed with Caspofungin, where at high concentrations, its antifungal activity is reduced. This has been noted in studies on C. albicans and C. tropicalis biofilms.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from comparative studies, focusing on Minimum Inhibitory Concentrations for sessile cells (SMIC) and metabolic activity reduction.

Table 1: Sessile Minimum Inhibitory Concentrations (SMIC) Against Candida albicans Biofilms

DrugSMIC₅₀ (mg/L)SMIC₉₀ (mg/L)Reference
This compound0.06 - 0.50.25 - 2[2]
Caspofungin0.25 - 21 - 8[2]

SMIC values can vary depending on the specific C. albicans isolates and experimental conditions.

Table 2: Reduction of Metabolic Activity in Pre-formed Candida albicans Biofilms

DrugConcentration (mg/L)Biofilm Age% Reduction in Metabolic Activity (approx.)Reference
This compound512 hours70%[7][8]
Caspofungin212 hours70%[7][8]
This compound55 daysSignificant reduction (P < 0.0001)[7]
Caspofungin25 daysSignificant reduction (P < 0.0001)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to compare the efficacy of this compound and Caspofungin against fungal biofilms.

Biofilm Formation Assay
  • Strain Preparation: Candida albicans strains are grown overnight in a suitable broth medium (e.g., Sabouraud Dextrose Broth) at 37°C.

  • Inoculum Preparation: The fungal cells are harvested, washed with Phosphate-Buffered Saline (PBS), and resuspended in a defined medium (e.g., RPMI 1640). The cell density is adjusted to a standard concentration (e.g., 1 x 10⁶ cells/mL).

  • Biofilm Growth: A specific volume of the cell suspension is added to the wells of a 96-well microtiter plate. The plate is incubated for a defined period (e.g., 24-48 hours) at 37°C to allow for biofilm formation.

Antifungal Susceptibility Testing (Sessile MIC Determination)
  • Biofilm Washing: After incubation, the supernatant is removed, and the biofilms are washed with PBS to remove non-adherent cells.

  • Drug Exposure: Serial dilutions of this compound and Caspofungin in RPMI 1640 are added to the wells containing the pre-formed biofilms.

  • Incubation: The plate is incubated for another 24 hours at 37°C.

  • Endpoint Reading: The Sessile Minimum Inhibitory Concentration (SMIC) is determined. This is often defined as the lowest drug concentration that causes a significant reduction (e.g., 50% or 90%) in metabolic activity compared to the control (untreated) biofilm.

Metabolic Activity Assessment (XTT Reduction Assay)
  • Reagent Preparation: A solution of 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) and menadione is prepared.

  • Incubation: The XTT-menadione solution is added to each well containing the biofilms (both treated and untreated). The plate is incubated in the dark for a specific duration (e.g., 2-3 hours) at 37°C.

  • Colorimetric Reading: The metabolic activity of the biofilm cells reduces the XTT tetrazolium salt to a formazan product, resulting in a color change that is measured spectrophotometrically (e.g., at 490 nm).

Biomass Quantification (Crystal Violet Assay)
  • Staining: The biofilms are washed with PBS and then stained with a 0.1% aqueous solution of crystal violet for a set time (e.g., 15 minutes).

  • Washing: Excess stain is removed by washing with water.

  • Destaining: The bound crystal violet is solubilized with a solvent (e.g., 95% ethanol or 33% acetic acid).

  • Absorbance Reading: The absorbance of the destaining solution is measured spectrophotometrically (e.g., at 570 nm) to quantify the total biofilm biomass.

Visualizing Experimental and Biological Processes

To better illustrate the methodologies and biological pathways discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Strain & Inoculum Preparation cluster_biofilm Biofilm Formation cluster_treatment Antifungal Treatment cluster_analysis Biofilm Analysis a Candida albicans Culture (Overnight at 37°C) b Harvest & Wash Cells (PBS) a->b c Resuspend in RPMI 1640 (Adjust to 1x10^6 cells/mL) b->c d Inoculate 96-well Plate c->d e Incubate (24-48h at 37°C) d->e f Wash Biofilms (PBS) e->f g Add Serial Dilutions of This compound or Caspofungin f->g h Incubate (24h at 37°C) g->h i Metabolic Activity (XTT Assay) h->i j Biomass Quantification (Crystal Violet Assay) h->j k Visualization (Scanning Electron Microscopy) h->k

Experimental workflow for comparing antifungal efficacy against biofilms.

G cluster_signal Biofilm Formation Signaling cluster_initiation Initiation cluster_development Development cluster_maturation Maturation cluster_regulation Key Regulatory Pathways cluster_inhibition Echinocandin Action Adhesion Adhesion to Surface YeastToHyphae Yeast-to-Hyphal Transition Adhesion->YeastToHyphae Proliferation Cell Proliferation YeastToHyphae->Proliferation ECM Extracellular Matrix (ECM) Production Proliferation->ECM Architecture 3D Architecture Formation ECM->Architecture Ras_cAMP Ras/cAMP/PKA Pathway TranscriptionFactors Transcription Factors (Efg1, Tec1, Ndt80, Rob1) Ras_cAMP->TranscriptionFactors TranscriptionFactors->YeastToHyphae Regulates TranscriptionFactors->ECM Regulates QuorumSensing Quorum Sensing (e.g., Farnesol) QuorumSensing->YeastToHyphae Modulates Echinocandins This compound & Caspofungin Echinocandins->ECM Inhibit β-(1,3)-D-glucan synthesis, a key component of ECM

Signaling pathways in C. albicans biofilm formation and echinocandin action.

Conclusion

Both this compound and Caspofungin are valuable antifungal agents with proven efficacy against Candida albicans biofilms. However, their performance can differ based on the specific characteristics of the biofilm. This compound appears to be more potent, especially against metabolically active and developing biofilms. Conversely, Caspofungin's activity is less dependent on the biofilm's metabolic state and has shown efficacy against pre-formed mixed-species biofilms. The choice between these two agents may, therefore, depend on the specific clinical context, including the stage of biofilm development and the potential for polymicrobial infections. Further research is warranted to fully elucidate the differential mechanisms of action of these echinocandins on the intricate signaling pathways governing biofilm formation.

References

Unlocking Synergistic Potential: A Comparative Guide to Micafungin Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic potential of Micafungin with a range of novel and conventional antifungal compounds. By presenting supporting experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document aims to facilitate the advancement of innovative antifungal strategies.

The emergence of drug-resistant fungal pathogens presents a formidable challenge in clinical practice. Combination therapy, a cornerstone of antimicrobial treatment, offers a promising avenue to enhance efficacy, reduce toxicity, and overcome resistance. This compound, an echinocandin antifungal that targets the fungal cell wall by inhibiting β-1,3-D-glucan synthase, has been a focal point of synergistic studies. This guide synthesizes findings from various in vitro investigations to provide a comparative overview of this compound's synergistic interactions with other compounds against clinically relevant fungal species.

Comparative Analysis of Synergistic Activity

The following table summarizes the quantitative data from several in vitro studies that have investigated the synergistic effects of this compound in combination with other compounds. The Fractional Inhibitory Concentration (FIC) index is a common metric used to quantify the nature of the interaction between two antimicrobial agents. An FIC index of ≤ 0.5 is generally considered synergistic.

CombinationFungal SpeciesKey Findings (FIC Index)Reference
This compound + Isavuconazole Aspergillus fumigatus, A. flavus, A. terreusSynergy observed with median FIC indices ranging from 0.28 to 1.06.[1][1]
This compound + Voriconazole Candida aurisSynergistic interactions were noted with FIC values of 0.37 to 0.49 for some strains.[2][3] In another study against multidrug-resistant C. auris, FICIs ranged from 0.15 to 0.5.[4][2][3][4]
This compound + Sertraline + Voriconazole Candida aurisSynergistic interactions were observed with FIC values ranging from 0.37 to 0.49 for certain strains.[2][3][2][3]
This compound + Amphotericin B Scedosporium prolificans, S. apiospermumSynergy was found for 82.4% of S. prolificans isolates and 31.6% of S. apiospermum isolates.[5][6][5][6]
This compound + Itraconazole Filamentous Fungi (Aspergillus fumigatus, A. flavus, A. terreus)Synergistic interactions were observed against 30% of the 133 strains tested, with synergy in ≥ 50% of Aspergillus species.[7][7]
This compound + Chlorhexidine Candida albicans (azole-resistant)The combination of chlorhexidine with this compound exhibited synergistic activity.[8][8]
This compound + Nikkomycin Z Aspergillus fumigatus (in a murine model)The combination showed significantly greater potency than either drug alone (P < 0.01).[9][9]

Experimental Protocols

The following is a detailed methodology for a key experiment commonly cited in the referenced studies: the checkerboard microdilution assay. This method is a standard in vitro technique used to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agent combinations.

Checkerboard Microdilution Assay Protocol (Based on CLSI Guidelines)

1. Preparation of Antifungal Stock Solutions:

  • Prepare stock solutions of this compound and the novel compound in a suitable solvent (e.g., dimethyl sulfoxide or water) at a concentration that is a multiple of the highest concentration to be tested.

  • Further dilute the stock solutions in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired working concentrations.

2. Inoculum Preparation:

  • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for the required incubation period.

  • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL in the test wells.

3. Assay Plate Preparation:

  • Use sterile 96-well microtiter plates.

  • Dispense 50 µL of RPMI 1640 medium into all wells.

  • Add 50 µL of the highest concentration of this compound to the first row and perform serial twofold dilutions down the columns.

  • Similarly, add 50 µL of the highest concentration of the novel compound to the first column and perform serial twofold dilutions across the rows. This creates a matrix of decreasing concentrations of both drugs.

  • Include wells with each drug alone as controls, as well as a drug-free well for growth control and a well with medium alone for sterility control.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared fungal inoculum to each well, except for the sterility control well.

  • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species and established protocols.

5. Determination of Minimum Inhibitory Concentration (MIC):

  • Following incubation, visually inspect the plates or use a spectrophotometer to determine the MIC. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control.

6. Calculation of the Fractional Inhibitory Concentration (FIC) Index:

  • The FIC for each drug is calculated as follows:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • The FIC index (FICI) is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

  • The interaction is interpreted as:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizing Mechanisms and Workflows

Experimental Workflow for Synergistic Analysis

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_fungus Fungal Isolate Culture inoculation Inoculation with Fungal Suspension prep_fungus->inoculation prep_drug_A This compound Stock Solution serial_dilution Serial Dilutions in 96-well Plate prep_drug_A->serial_dilution prep_drug_B Novel Compound Stock Solution prep_drug_B->serial_dilution serial_dilution->inoculation incubation Incubation (24-48h at 35°C) inoculation->incubation mic_determination MIC Determination (Visual/Spectrophotometric) incubation->mic_determination fic_calculation FIC Index Calculation mic_determination->fic_calculation interpretation Interaction Interpretation fic_calculation->interpretation

Checkerboard assay workflow.
Hypothesized Signaling Pathway for this compound Synergy

This compound's primary mechanism of action is the inhibition of β-1,3-D-glucan synthesis, a critical component of the fungal cell wall. This disruption triggers the Cell Wall Integrity (CWI) signaling pathway, a compensatory stress response. The synergistic effect with certain novel compounds may arise from the simultaneous targeting of this stress response or other related pathways. For instance, inhibitors of the Hsp90-calcineurin pathway can prevent the fungus from effectively coping with the cell wall damage induced by this compound, leading to enhanced antifungal activity.[10][11][12][13]

signaling_pathway cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus glucan_synthase β-1,3-D-Glucan Synthase cell_wall_damage Cell Wall Damage glucan_synthase->cell_wall_damage Leads to cwi_pathway Cell Wall Integrity (CWI) Pathway gene_expression Stress Response Gene Expression cwi_pathway->gene_expression Signals to synergistic_effect Synergistic Antifungal Effect cwi_pathway->synergistic_effect hsp90_calcineurin Hsp90-Calcineurin Pathway hsp90_calcineurin->gene_expression Blocks Stress Response hsp90_calcineurin->synergistic_effect gene_expression->synergistic_effect This compound This compound This compound->glucan_synthase Inhibits novel_compound Novel Compound (e.g., Hsp90/Calcineurin Inhibitor) novel_compound->hsp90_calcineurin Inhibits cell_wall_damage->cwi_pathway Activates

This compound synergistic mechanism.

References

A Comparative Analysis of FKS1 Mutations Induced by Micafungin and Caspofungin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to echinocandins, a frontline treatment for invasive fungal infections, represents a significant clinical challenge. This guide provides a comparative analysis of mutations in the FKS1 gene, the molecular target of these drugs, induced by two commonly used echinocandins: micafungin and caspofungin. By presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways, this document aims to be a valuable resource for researchers in mycology and antifungal drug development.

FKS1 Mutations and Echinocandin Susceptibility: A Quantitative Overview

Resistance to echinocandins is primarily mediated by amino acid substitutions in two highly conserved "hot spot" regions of the Fks1 protein, a key component of the β-(1,3)-D-glucan synthase enzyme complex. These mutations reduce the sensitivity of the enzyme to the drug. While both this compound and caspofungin target the same enzyme, the specific mutations and the resulting resistance profiles can differ.

The following tables summarize key FKS1 mutations reported in various fungal species and their associated Minimum Inhibitory Concentrations (MICs) for this compound and caspofungin. It is important to note that a direct, head-to-head comparison of mutations induced under controlled laboratory conditions by each drug is not extensively available in the literature. The data presented here is a synthesis from various studies investigating clinical and laboratory-derived resistant isolates.

Table 1: Common FKS1 Hot Spot 1 Mutations and Associated Echinocandin MICs in Candida Species

Fungal SpeciesFKS1 Mutation (Amino Acid Change)This compound MIC (µg/mL)Caspofungin MIC (µg/mL)Reference(s)
Candida albicansS645P>16>16[1]
Candida albicansS645Y≥16>16[1]
Candida albicansS645F≥16>16[1]
Candida albicansF641S1.0 - 2.0>16[2]
Candida glabrataS629P--[3]
Candida glabrataS663F (FKS2)Less elevatedElevated[3]
Candida tropicalisF76S--[4]
Candida krusei---[5]
Candida aurisS639FResistantResistant[6]
Candida aurisF635Y-4 - 16[7]

Table 2: FKS1 Hot Spot Mutations and Associated Echinocandin MICs in Aspergillus fumigatus

FKS1 Mutation (Amino Acid Change)This compound MIC (µg/mL)Caspofungin MIC (µg/mL)Anidulafungin MIC (µg/mL)Reference(s)
F675SElevated--[8][9][10]
E671QCross-resistanceCross-resistanceCross-resistance[11]

Note: MIC values can vary depending on the testing methodology (e.g., CLSI vs. EUCAST) and the specific strain.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of comparative analysis. Below are detailed methodologies for key experiments cited in the study of echinocandin resistance.

Antifungal Susceptibility Testing

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeast.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and caspofungin against fungal isolates.

Materials:

  • Fungal isolates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound and Caspofungin standard powders

  • 96-well microtiter plates

  • Spectrophotometer or plate reader (optional, for spectrophotometric reading)

  • Inoculum prepared from a 24-hour culture on Sabouraud dextrose agar

Procedure:

  • Drug Preparation: Prepare stock solutions of this compound and caspofungin in an appropriate solvent (e.g., water for this compound, DMSO for caspofungin). Perform serial twofold dilutions in RPMI 1640 medium to achieve final concentrations ranging from 0.015 to 16 µg/mL in the microtiter plates.

  • Inoculum Preparation: Suspend several colonies of the fungal isolate in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agent.

  • Incubation: Incubate the plates at 35°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant diminution of growth (e.g., 50% or 80% inhibition) compared to the growth control well. This can be determined visually or by using a spectrophotometer.

FKS1 Gene Sequencing

This protocol outlines the general steps for identifying mutations in the hot spot regions of the FKS1 gene.

Objective: To amplify and sequence the hot spot regions of the FKS1 gene to identify mutations associated with echinocandin resistance.

Materials:

  • Fungal genomic DNA, extracted from the isolate of interest

  • PCR primers flanking the FKS1 hot spot regions (HS1 and HS2)

  • Taq DNA polymerase and dNTPs

  • PCR thermocycler

  • Agarose gel electrophoresis equipment

  • DNA sequencing service or in-house sequencing platform

Procedure:

  • Primer Design: Design or obtain primers that specifically amplify the hot spot regions of the FKS1 gene. Primer sequences are often available in published literature.

  • PCR Amplification:

    • Set up a PCR reaction containing fungal genomic DNA, forward and reverse primers for the target hot spot region, Taq polymerase, dNTPs, and PCR buffer.

    • Perform PCR using a thermocycler with an optimized program (annealing temperature and extension time will depend on the primers and the length of the amplicon).

  • Verification of Amplification: Run a portion of the PCR product on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.

  • PCR Product Purification: Purify the remaining PCR product to remove primers and unincorporated dNTPs.

  • DNA Sequencing: Send the purified PCR product for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis: Align the obtained sequence with a wild-type FKS1 reference sequence from the same fungal species to identify any nucleotide changes. Translate the nucleotide sequence into an amino acid sequence to determine if the mutations result in amino acid substitutions.

Visualizing the Mechanisms of Resistance

To better understand the processes involved in the development of echinocandin resistance, the following diagrams, generated using the DOT language, illustrate a generalized experimental workflow and the key signaling pathways that modulate FKS1 expression and echinocandin susceptibility.

Experimental_Workflow Experimental Workflow for FKS1 Mutation Analysis cluster_isolation Isolate Selection and Culture cluster_phenotyping Phenotypic Analysis cluster_genotyping Genotypic Analysis Fungal Isolate Fungal Isolate Culture on Drug-free Medium Culture on Drug-free Medium Fungal Isolate->Culture on Drug-free Medium Culture on this compound/Caspofungin Plates Culture on this compound/Caspofungin Plates Fungal Isolate->Culture on this compound/Caspofungin Plates Antifungal Susceptibility Testing (MIC) Antifungal Susceptibility Testing (MIC) Culture on this compound/Caspofungin Plates->Antifungal Susceptibility Testing (MIC) Genomic DNA Extraction Genomic DNA Extraction Culture on this compound/Caspofungin Plates->Genomic DNA Extraction PCR Amplification of FKS1 Hot Spots PCR Amplification of FKS1 Hot Spots Genomic DNA Extraction->PCR Amplification of FKS1 Hot Spots Sanger Sequencing Sanger Sequencing PCR Amplification of FKS1 Hot Spots->Sanger Sequencing Sequence Analysis Sequence Analysis Sanger Sequencing->Sequence Analysis

Caption: A generalized workflow for identifying FKS1 mutations.

The development of resistance is not solely dependent on mutations in the target gene. Cellular stress response pathways play a crucial role in tolerance and the emergence of resistance.

Signaling_Pathways Signaling Pathways Modulating Echinocandin Resistance cluster_stress Cell Wall Stress cluster_pathways Stress Response Pathways cluster_response Cellular Response This compound / Caspofungin This compound / Caspofungin FKS1 Inhibition FKS1 Inhibition This compound / Caspofungin->FKS1 Inhibition Hsp90 Hsp90 FKS1 Inhibition->Hsp90 Calcineurin Calcineurin FKS1 Inhibition->Calcineurin PKC-MAPK Pathway PKC-MAPK Pathway FKS1 Inhibition->PKC-MAPK Pathway Hsp90->Calcineurin stabilizes FKS1/FKS2 Upregulation FKS1/FKS2 Upregulation Calcineurin->FKS1/FKS2 Upregulation Chitin Synthesis Chitin Synthesis PKC-MAPK Pathway->Chitin Synthesis Cell Wall Remodeling Cell Wall Remodeling PKC-MAPK Pathway->Cell Wall Remodeling Drug Tolerance / Resistance Drug Tolerance / Resistance FKS1/FKS2 Upregulation->Drug Tolerance / Resistance Chitin Synthesis->Drug Tolerance / Resistance Cell Wall Remodeling->Drug Tolerance / Resistance

Caption: Key signaling pathways in echinocandin resistance.

References

Navigating Micafungin Resistance: A Comparative Guide to Diagnostic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of invasive fungal infections, the emergence of resistance to frontline antifungal agents like micafungin presents a significant clinical challenge. To equip researchers, scientists, and drug development professionals with the necessary tools to combat this growing threat, this guide provides a comprehensive comparison of current diagnostic assays for detecting this compound resistance. We delve into the performance of established methods and novel molecular approaches, supported by experimental data and detailed protocols.

Performance Comparison of this compound Resistance Assays

The accurate determination of this compound susceptibility is paramount for effective patient management. Several methodologies are currently employed, each with distinct advantages and limitations. The following tables summarize the performance characteristics of commonly used assays, providing a clear comparison for informed decision-making.

Assay Methodology Reported Sensitivity for FKS Mutants Reported Specificity for FKS Mutants Essential Agreement with Reference Method (%) Categorical Agreement with Reference Method (%)
CLSI Broth Microdilution (BMD) Phenotypic60% (for C. glabrata)[1]94-100% (for C. glabrata)[1]Reference StandardReference Standard
EUCAST Broth Microdilution Phenotypic>97% (Categorical Agreement)[2]>97% (Categorical Agreement)[2]>97%[2]>97%[2]
Etest Phenotypic (Gradient Diffusion)60% (for C. glabrata)[1]94-100% (for C. glabrata)[1]94.7% (Overall)[3]97.2% (vs. CBPs), 97.3% (vs. ECVs)[3]
Sensititre YeastOne Phenotypic (Colorimetric Broth Microdilution)60% (for C. glabrata)[1]94-100% (for C. glabrata)[1]85-88%[1]Not explicitly stated
Molecular Assays (e.g., PCR and Sequencing) GenotypicHigh (Detects known FKS mutations)[4]High (Specific to targeted mutations)[4]Not ApplicableNot Applicable

CBPs: Clinical Breakpoints; ECVs: Epidemiological Cutoff Values.

Experimental Protocols

Detailed and standardized methodologies are crucial for reproducible and reliable susceptibility testing. Below are the foundational protocols for the key assays discussed.

CLSI Broth Microdilution Method (Reference for Yeasts - M27-A3)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent required to inhibit the growth of a fungal isolate.

a. Inoculum Preparation:

  • Subculture the yeast isolate onto potato dextrose agar and incubate at 35°C for 24 hours to ensure purity and viability.

  • Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

b. Antifungal Agent Preparation:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water)[5].

  • Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

c. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the diluted antifungal agent with the prepared yeast suspension.

  • Include a growth control well (no antifungal) and a sterility control well (no inoculum).

  • Incubate the plates at 35°C for 24 to 48 hours[6].

d. MIC Determination:

  • Visually read the MIC as the lowest concentration of this compound that causes a significant reduction (typically ≥50%) in growth compared to the growth control[7].

Etest

The Etest provides a quantitative MIC value through the diffusion of a predefined gradient of an antifungal agent from a plastic strip.

a. Inoculum Preparation:

  • Prepare a yeast suspension equivalent to a 0.5 McFarland standard as described for the CLSI method.

b. Plate Inoculation:

  • Using a sterile swab, evenly streak the yeast suspension across the surface of an agar plate (e.g., RPMI agar with 2% glucose).

  • Allow the agar surface to dry completely.

c. Etest Strip Application and Incubation:

  • Apply the this compound Etest strip to the center of the inoculated agar plate.

  • Incubate the plate at 35°C for 24 to 48 hours.

d. MIC Reading:

  • Read the MIC value at the point where the elliptical zone of inhibition intersects the MIC scale on the Etest strip.

Molecular Detection of FKS Mutations

This genotypic approach identifies the genetic basis of echinocandin resistance.

a. DNA Extraction:

  • Isolate genomic DNA from the fungal culture using a commercial extraction kit or standard protocols.

b. PCR Amplification:

  • Amplify the "hot spot" regions of the FKS1 and FKS2 genes using specific primers. These regions are where resistance-conferring mutations most commonly occur[8].

c. DNA Sequencing:

  • Sequence the PCR products using Sanger sequencing or next-generation sequencing methods.

d. Sequence Analysis:

  • Compare the obtained sequence to a wild-type reference sequence to identify any mutations known to confer this compound resistance.

Visualizing the Landscape of this compound Resistance

To further elucidate the mechanisms and diagnostic workflows, the following diagrams have been generated.

Micafungin_Resistance_Pathway cluster_cell Fungal Cell cluster_resistance Resistance Mechanism This compound This compound Glucan_Synthase β-(1,3)-D-glucan Synthase (Fks1p/Fks2p) This compound->Glucan_Synthase Inhibits Cell_Wall Cell Wall Synthesis Glucan_Synthase->Cell_Wall Catalyzes Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to FKS_Mutation FKS1/FKS2 Gene Mutation Altered_Enzyme Altered Glucan Synthase FKS_Mutation->Altered_Enzyme Results in Altered_Enzyme->this compound Reduced binding affinity

Caption: Mechanism of this compound action and resistance.

Diagnostic_Workflow cluster_phenotypic Phenotypic Testing cluster_genotypic Genotypic Testing start Clinical Isolate broth_microdilution Broth Microdilution (CLSI/EUCAST) start->broth_microdilution etest Etest start->etest dna_extraction DNA Extraction start->dna_extraction mic_determination MIC Determination broth_microdilution->mic_determination etest->mic_determination interpretation Interpret as Susceptible, Intermediate, or Resistant mic_determination->interpretation pcr PCR of FKS genes dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing mutation_analysis Mutation Analysis sequencing->mutation_analysis resistance_prediction Predict Resistance mutation_analysis->resistance_prediction

References

Micafungin versus other echinocandins: a comparative pharmacodynamic analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacodynamic properties of micafungin with other echinocandins, namely caspofungin and anidulafungin. The information presented is supported by experimental data from various in vitro and in vivo studies, offering valuable insights for research and drug development in the field of antifungal therapy.

Executive Summary

Echinocandins are a critical class of antifungal agents that non-competitively inhibit the synthesis of β-1,3-D-glucan, an essential component of the fungal cell wall.[1][2][3][4] This mechanism of action results in fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[2][3][5][6] While all three clinically available echinocandins—this compound, caspofungin, and anidulafungin—share this common target, they exhibit notable differences in their pharmacodynamic profiles. These distinctions, particularly in potency, paradoxical growth effects, and activity against specific fungal species, are crucial for optimizing therapeutic strategies. This guide delves into a comparative analysis of these key pharmacodynamic parameters.

Mechanism of Action and Signaling Pathway

Echinocandins disrupt the integrity of the fungal cell wall by inhibiting the β-1,3-D-glucan synthase enzyme complex.[3][4][7][8] This inhibition triggers a cellular stress response, activating several signaling pathways, including the protein kinase C (PKC) cell integrity pathway, the high osmolarity glycerol (HOG) pathway, and the calcineurin pathway.[1] These pathways attempt to compensate for the cell wall damage, notably by increasing chitin synthesis.[1] This compensatory mechanism is linked to the phenomenon of paradoxical growth observed at high echinocandin concentrations.[1]

Echinocandin_Mechanism_and_Cellular_Response cluster_0 Fungal Cell cluster_1 Cellular Stress Response Echinocandins Echinocandins Beta_1_3_D_Glucan_Synthase β-1,3-D-Glucan Synthase (Fks1p) Echinocandins->Beta_1_3_D_Glucan_Synthase Inhibition Beta_1_3_D_Glucan β-1,3-D-Glucan Synthesis Beta_1_3_D_Glucan_Synthase->Beta_1_3_D_Glucan Catalyzes Cell_Wall_Damage Cell Wall Damage Beta_1_3_D_Glucan_Synthase->Cell_Wall_Damage Leads to Cell_Lysis Cell Lysis Cell_Wall_Damage->Cell_Lysis PKC_Pathway PKC Pathway Cell_Wall_Damage->PKC_Pathway Activates HOG_Pathway HOG Pathway Cell_Wall_Damage->HOG_Pathway Activates Calcineurin_Pathway Calcineurin Pathway Cell_Wall_Damage->Calcineurin_Pathway Activates Chitin_Synthesis Increased Chitin Synthesis PKC_Pathway->Chitin_Synthesis HOG_Pathway->Chitin_Synthesis Calcineurin_Pathway->Chitin_Synthesis Paradoxical_Growth Paradoxical Growth Chitin_Synthesis->Paradoxical_Growth Contributes to

Fig. 1: Echinocandin mechanism of action and cellular response pathways.

Comparative In Vitro Activity

The in vitro potency of echinocandins is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) or the Minimum Effective Concentration (MEC) for filamentous fungi.

Table 1: Comparative MIC and MEC Values (μg/mL) of Echinocandins against Various Fungal Species
Fungal SpeciesThis compound (MIC/MEC Range)Caspofungin (MIC/MEC Range)Anidulafungin (MIC/MEC Range)Reference(s)
Candida albicans0.008 - 1.00.03 - 4.00.015 - 4.0[9]
Candida glabrata0.008 - 1.00.03 - 4.00.015 - 4.0[9]
Candida parapsilosis0.43 (mean)0.58 (mean)1.28 (mean)[9]
Aspergillus fumigatus0.06 - 0.120.5 - 1.00.03[10][11]
Aspergillus terreus0.06 - 0.120.5 - 1.00.03[10][11]
Aspergillus flavus0.06 - 0.120.5 - 1.00.03[10][11]

Note: Data is compiled from multiple studies and represents a range of reported values. Mean values are provided where ranges were not specified.

Generally, this compound and anidulafungin exhibit lower MICs against Candida species compared to caspofungin.[2] Against Aspergillus species, anidulafungin often shows the lowest MEC values, followed by this compound and then caspofungin.[11][12]

Paradoxical Growth Effect

A notable characteristic of echinocandins is the "paradoxical effect" or "Eagle effect," where fungal growth resumes at concentrations significantly above the MIC.[5][13][14] This phenomenon is observed more frequently with caspofungin than with this compound or anidulafungin.[13][14][15]

Table 2: Frequency of Paradoxical Growth Effect of Echinocandins against Candida Species
Candida SpeciesThis compoundCaspofunginAnidulafunginReference(s)
C. albicansObserved in a minority of isolates (e.g., 14%)More frequent (e.g., 60-90% in some studies)Less frequent[13][14][15]
C. dubliniensis63%90%Not observed[14][15]
C. tropicalis70%40%20%[13]
C. krusei60%10%Not observed[13]
C. parapsilosisNot reported90%Not reported[13]
C. glabrataAbsentAbsentAbsent[13]

Note: Frequencies are based on specific studies and may vary between different isolate collections.

The paradoxical increase in metabolism was found to occur at lower concentrations with caspofungin compared to this compound and anidulafungin against Aspergillus species.[10][11]

Post-Antifungal Effect (PAFE)

The post-antifungal effect (PAFE) is the persistent suppression of fungal growth after limited exposure to an antifungal agent. Echinocandins generally exhibit a prolonged PAFE against Candida species.[5]

Table 3: Post-Antifungal Effect (PAFE) of Echinocandins
Fungal SpeciesThis compoundCaspofunginAnidulafunginReference(s)
Candida spp.Prolonged PAFE reportedProlonged PAFE (>12h) at concentrations above the MICProlonged PAFE (>12h)[5][16]
Aspergillus fumigatus<0.5 hours<0.5 hours<0.5 hours[2]

Studies have shown a PAFE of over 12 hours for echinocandins against Candida species when tested at concentrations above the MIC.[16] Against Aspergillus fumigatus, the PAFE is considerably shorter.[2]

Time-Kill Curve Analysis

Time-kill assays provide insights into the rate and extent of fungicidal or fungistatic activity. Echinocandins demonstrate concentration-dependent killing against Candida species.[2][5]

Studies have shown that this compound can be superior to caspofungin and anidulafungin against Candida glabrata in the absence of serum, while the addition of serum rendered this compound and caspofungin equally effective.[8][17][18] Against Candida albicans and Candida dubliniensis, the fungicidal endpoint (99.9% reduction in CFU/mL) was reached at ≤31 hours with concentrations ≥0.5 μg/mL for all three echinocandins, though with isolate-specific variations.[19] None of the echinocandins showed lethal activity against Candida africana in one study.[19]

Experimental Protocols

Workflow for In Vitro Pharmacodynamic Assays

Pharmacodynamic_Assay_Workflow Start Start Fungal_Isolate_Prep Fungal Isolate Preparation (Standardized Inoculum) Start->Fungal_Isolate_Prep Incubation Incubation with Fungal Inoculum (e.g., CLSI M27/M38) Fungal_Isolate_Prep->Incubation Drug_Dilution Serial Dilution of Echinocandins Drug_Dilution->Incubation Endpoint_Determination Endpoint Determination Incubation->Endpoint_Determination MIC_MEC MIC/MEC Reading (Visual or Spectrophotometric) Endpoint_Determination->MIC_MEC Static Endpoint Time_Kill Time-Kill Assay (CFU counting at time points) Endpoint_Determination->Time_Kill Dynamic Endpoint PAFE PAFE Assay (Drug removal and regrowth monitoring) Endpoint_Determination->PAFE Post-Exposure Endpoint

Fig. 2: Generalized workflow for in vitro pharmacodynamic assays.

1. MIC/MEC Determination (Broth Microdilution):

  • Methodology: Based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.

  • Inoculum Preparation: Fungal isolates are grown on appropriate agar plates, and a standardized inoculum suspension is prepared and adjusted spectrophotometrically.

  • Drug Preparation: The echinocandins are serially diluted in a 96-well microtiter plate using a standardized medium (e.g., RPMI-1640).

  • Incubation: The standardized fungal inoculum is added to each well, and the plates are incubated at 35°C for 24-48 hours.

  • Endpoint Reading: The MIC is the lowest drug concentration that causes a significant inhibition of growth (e.g., 50% or 100%) compared to the drug-free control. The MEC for molds is the lowest concentration at which short, aberrant, and branched hyphae are observed microscopically.

2. Time-Kill Studies:

  • Methodology: A standardized inoculum of the fungal isolate is added to flasks containing various concentrations of the echinocandin (typically multiples of the MIC).

  • Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours).

  • Quantification: The samples are serially diluted and plated on agar to determine the number of colony-forming units (CFU)/mL.

  • Analysis: The change in log10 CFU/mL over time is plotted to determine the rate and extent of fungal killing. Fungicidal activity is often defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

3. Post-Antifungal Effect (PAFE) Determination:

  • Exposure: A standardized fungal inoculum is exposed to a specific concentration of the echinocandin for a defined period (e.g., 1 hour).

  • Drug Removal: The drug is removed by centrifugation and washing the fungal cells.

  • Regrowth Monitoring: The washed cells are resuspended in drug-free medium, and the growth is monitored over time by measuring turbidity or CFU counts and compared to a control that was not exposed to the drug.

  • Calculation: PAFE is calculated as the difference in time it takes for the drug-exposed and unexposed cultures to increase by a specific amount (e.g., 1 log10 CFU/mL).

Conclusion

This compound demonstrates potent in vitro activity against a broad range of clinically relevant fungi. When compared to other echinocandins, it often exhibits lower MICs than caspofungin against Candida species and comparable or slightly higher MECs than anidulafungin against Aspergillus species. A key distinguishing feature is the lower propensity of this compound to induce the paradoxical growth effect compared to caspofungin. All three echinocandins display a prolonged post-antifungal effect against Candida species. These pharmacodynamic differences should be considered in the context of specific fungal pathogens and clinical scenarios to guide further research and development efforts in antifungal therapy.

References

Safety Operating Guide

Proper Disposal of Micafungin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of micafungin is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines ensures the safe handling and management of this antifungal agent, minimizing risks to personnel and the environment. This guide provides essential information and procedural steps for the appropriate disposal of this compound waste.

Core Principles of this compound Disposal

The primary directive for this compound disposal, as outlined in its Safety Data Sheets (SDS), is to adhere to all applicable federal, state, and local regulations.[1][2][3] Waste containing this compound should be managed by a licensed hazardous material disposal company to ensure compliant treatment and disposal.[4]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound and its contaminated materials in a laboratory setting.

  • Waste Identification and Segregation:

    • Characterize all waste streams containing this compound. This includes unused or expired this compound, solutions, and contaminated labware (e.g., vials, syringes, personal protective equipment).

    • Segregate this compound waste from other laboratory waste to prevent cross-contamination and ensure proper handling.

  • Containment:

    • Collect this compound waste in suitable, closed, and clearly labeled containers.[1] The containers should be robust and compatible with the waste material to prevent leakage or spillage.

    • Label containers with "Hazardous Waste Pharmaceuticals" as required by regulations.[5]

  • Storage:

    • Store containers of this compound waste in a designated, well-ventilated, and secure area.[1][6]

    • The storage area should be away from incompatible materials and sources of ignition.[1][7]

  • Disposal:

    • The preferred method for the disposal of pharmaceutical waste, including this compound, is incineration at a permitted facility.[3][4][8] Incineration at high temperatures effectively destroys the active pharmaceutical ingredient.

    • Arrange for the collection and disposal of the waste through a licensed hazardous waste management company.

    • Ensure all shipping and transportation of the waste comply with Department of Transportation (DOT) regulations, although this compound is not typically regulated for transport.[2][4][7]

Accidental Release Measures

In the event of a spill, immediate action is necessary to contain and clean up the material safely.

  • Personnel Protection: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, to avoid contact with and inhalation of the spilled material.[4][6]

  • Containment: Prevent the spill from spreading and entering drains or waterways.[6][7]

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[7] Moisten the material slightly to prevent it from becoming airborne.[7]

    • For liquid spills, absorb the material with an inert substance such as sand, earth, or a universal binder.[2][6]

    • Collect the spilled material and any contaminated absorbent into a suitable container for disposal.[1]

    • Clean the spill area thoroughly with soap and water.[3]

Regulatory Framework

The disposal of pharmaceutical waste is governed by several regulatory bodies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and state environmental protection agencies.[9] It is imperative to be aware of and comply with the specific regulations applicable to your location.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal procedures for this compound, the following diagram illustrates the key steps in the workflow.

MicafunginDisposalWorkflow cluster_0 This compound Waste Generation cluster_1 On-Site Management cluster_2 Off-Site Disposal start Unused/Expired this compound Contaminated Labware segregate Segregate Waste start->segregate contain Contain in Labeled, Closed Containers segregate->contain store Store in Secure, Ventilated Area contain->store transport Transport by Licensed Hazardous Waste Hauler store->transport incinerate Incinerate at a Permitted Facility transport->incinerate end Compliant Disposal incinerate->end

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。